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Foundational

A Technical Guide to the Synthesis of 1-(Oxetan-3-yl)aziridine-2-carboxylic Acid: Bridging Privileged Scaffolds in Medicinal Chemistry

Abstract This in-depth technical guide outlines plausible synthetic pathways for the novel compound, 1-(Oxetan-3-yl)aziridine-2-carboxylic acid. This molecule uniquely combines two privileged heterocyclic motifs in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide outlines plausible synthetic pathways for the novel compound, 1-(Oxetan-3-yl)aziridine-2-carboxylic acid. This molecule uniquely combines two privileged heterocyclic motifs in medicinal chemistry: the oxetane ring, a versatile bioisostere, and the aziridine-2-carboxylic acid scaffold, a constrained amino acid analogue. The guide provides a comprehensive analysis of two distinct retrosynthetic strategies, detailing the rationale behind the proposed chemical transformations. Each step is supported by established methodologies and mechanistic insights, drawing from authoritative literature. Detailed experimental protocols for key reactions, data summary tables, and illustrative diagrams generated using Graphviz are included to provide a practical and comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Convergence of Oxetanes and Aziridines in Drug Discovery

The pursuit of novel molecular architectures with enhanced pharmacological profiles is a cornerstone of modern drug discovery. The strategic incorporation of "privileged scaffolds" – molecular frameworks that are known to interact with multiple biological targets – is a highly effective approach. This guide focuses on the synthesis of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid, a molecule that embodies this principle by uniting the oxetane and aziridine-2-carboxylic acid moieties.

The oxetane ring has garnered significant attention as a bioisosteric replacement for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and lipophilicity.[1][2] Conversely, the aziridine-2-carboxylic acid scaffold serves as a conformationally constrained amino acid mimic, providing a rigid backbone for the design of peptides and small molecule inhibitors with enhanced potency and selectivity.[3] The target molecule, therefore, represents a compelling starting point for the development of novel therapeutics.

This guide provides two plausible and scientifically grounded synthetic routes to this novel compound, designed to be a valuable resource for synthetic and medicinal chemists.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections are proposed for 1-(Oxetan-3-yl)aziridine-2-carboxylic acid (I), as illustrated below.

Retrosynthesis cluster_route1 Route 1: N-Alkylation Approach cluster_route2 Route 2: Aziridination Approach target 1-(Oxetan-3-yl)aziridine-2-carboxylic acid (I) bond1 C-N bond formation target->bond1 bond2 Aziridination target->bond2 aziridine Aziridine-2-carboxylic acid derivative (II) oxetane_e Oxetane electrophile (III) bond1->aziridine bond1->oxetane_e oxetane_n Oxetan-3-amine (IV) aziridine_precursor α,β-unsaturated ester precursor (V) bond2->oxetane_n bond2->aziridine_precursor

Caption: Retrosynthetic analysis of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid.

Route 1 focuses on the late-stage formation of the N-oxetanyl bond via N-alkylation of a pre-formed aziridine-2-carboxylic acid derivative. This approach offers the advantage of utilizing well-established aziridine chemistry.

Route 2 proposes the construction of the aziridine ring onto the oxetane moiety, employing oxetan-3-amine as the nitrogen source in an aziridination reaction . This strategy leverages the commercial availability of oxetan-3-amine.

Synthetic Route 1: The N-Alkylation Strategy

This route commences with the synthesis of an aziridine-2-carboxylate ester, followed by N-alkylation with a suitable oxetane electrophile and subsequent ester hydrolysis.

Route1_Workflow start α,β-Unsaturated Ester step1 Bromination start->step1 intermediate1 Dibromo Ester step1->intermediate1 step2 Aziridination (NH3) intermediate1->step2 intermediate2 Aziridine-2-carboxylate Ester step2->intermediate2 step3 N-Alkylation with Oxetan-3-yl Tosylate intermediate2->step3 intermediate3 N-Oxetanyl Aziridine Ester step3->intermediate3 step4 Ester Hydrolysis intermediate3->step4 product 1-(Oxetan-3-yl)aziridine-2-carboxylic acid step4->product

Caption: Workflow for the N-Alkylation synthetic route.

Synthesis of Aziridine-2-carboxylate Ester

The initial step involves the synthesis of a suitable aziridine-2-carboxylate ester. A common and efficient method is the Gabriel-Cromwell reaction, which proceeds via the bromination of an α,β-unsaturated ester followed by cyclization with ammonia.[4][5]

Protocol 1: Synthesis of Ethyl Aziridine-2-carboxylate

  • Bromination: To a solution of ethyl acrylate (1.0 eq) in a suitable solvent such as dichloromethane, add bromine (1.0 eq) dropwise at 0 °C. Stir the reaction mixture until the bromine color disappears, indicating the formation of ethyl 2,3-dibromopropanoate.

  • Aziridination: Cool the solution of the dibromo ester to 0 °C and add a solution of ammonia in methanol (3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by distillation or column chromatography to yield ethyl aziridine-2-carboxylate.

N-Alkylation with an Oxetane Electrophile

The key step in this route is the N-alkylation of the aziridine-2-carboxylate ester. This can be achieved by reacting the aziridine with an oxetane bearing a good leaving group, such as a tosylate, at the 3-position.[6] The nitrogen of the aziridine acts as a nucleophile, displacing the tosylate to form the desired N-C bond.

Protocol 2: N-Alkylation with Oxetan-3-yl Tosylate

  • Preparation of Oxetan-3-yl Tosylate: Oxetan-3-ol can be converted to its corresponding tosylate by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • N-Alkylation: To a solution of ethyl aziridine-2-carboxylate (1.0 eq) in an aprotic solvent like acetonitrile, add a non-nucleophilic base such as potassium carbonate (1.5 eq) and oxetan-3-yl tosylate (1.1 eq). Heat the reaction mixture to reflux and monitor by TLC.

  • Purification: After completion, filter the reaction mixture and concentrate the filtrate. The resulting crude product, ethyl 1-(oxetan-3-yl)aziridine-2-carboxylate, can be purified by column chromatography.

Ester Hydrolysis

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.

Protocol 3: Saponification

  • Dissolve the ethyl 1-(oxetan-3-yl)aziridine-2-carboxylate in a mixture of ethanol and water.

  • Add a solution of lithium hydroxide (1.5 eq) and stir at room temperature until the reaction is complete.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~3-4 and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(Oxetan-3-yl)aziridine-2-carboxylic acid.

Step Reactants Reagents Expected Yield
1 Ethyl acrylateBromine, Ammonia60-70%
2 Ethyl aziridine-2-carboxylate, Oxetan-3-yl tosylateK₂CO₃50-60%
3 Ethyl 1-(oxetan-3-yl)aziridine-2-carboxylateLiOH>90%
Table 1: Summary of reactions and expected yields for Route 1.

Synthetic Route 2: The Aziridination Strategy

This alternative route utilizes commercially available oxetan-3-amine as the nitrogen source for the construction of the aziridine ring. The Gabriel-Cromwell reaction is again a suitable choice for this transformation.[7][8]

Route2_Workflow start α,β-Unsaturated Ester step1 Bromination start->step1 intermediate1 Dibromo Ester step1->intermediate1 step2 Gabriel-Cromwell Aziridination with Oxetan-3-amine intermediate1->step2 intermediate2 N-Oxetanyl Aziridine Ester step2->intermediate2 step3 Ester Hydrolysis intermediate2->step3 product 1-(Oxetan-3-yl)aziridine-2-carboxylic acid step3->product

Caption: Workflow for the Aziridination synthetic route.

Synthesis of Ethyl 2,3-dibromopropanoate

This step is identical to the first step in Route 1.

Gabriel-Cromwell Aziridination with Oxetan-3-amine

The key transformation in this route is the reaction of the dibromo ester with oxetan-3-amine to form the N-substituted aziridine ring. The reaction proceeds via a double nucleophilic substitution mechanism.

Protocol 4: Synthesis of Ethyl 1-(Oxetan-3-yl)aziridine-2-carboxylate

  • To a solution of ethyl 2,3-dibromopropanoate (1.0 eq) in a suitable solvent like ethanol, add oxetan-3-amine (2.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring its progress by TLC.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue can be purified by column chromatography to afford ethyl 1-(oxetan-3-yl)aziridine-2-carboxylate.

Ester Hydrolysis

The final saponification step is identical to that described in Route 1.

Step Reactants Reagents Expected Yield
1 Ethyl acrylateBromine>95%
2 Ethyl 2,3-dibromopropanoate, Oxetan-3-amineTriethylamine50-65%
3 Ethyl 1-(oxetan-3-yl)aziridine-2-carboxylateLiOH>90%
Table 2: Summary of reactions and expected yields for Route 2.

Comparative Analysis and Future Perspectives

Both proposed routes offer viable pathways to the target molecule. Route 1 allows for the synthesis of a common aziridine intermediate that can be functionalized with various substituents on the nitrogen, not limited to the oxetane moiety. However, it requires the preparation of an activated oxetane electrophile. Route 2 is more convergent, directly incorporating the oxetanyl group during the aziridination step, and benefits from the commercial availability of oxetan-3-amine. The choice of route will depend on the availability of starting materials and the desired overall synthetic strategy.

Future work should focus on the optimization of the proposed reaction conditions and the exploration of stereoselective methods to control the stereochemistry of the aziridine ring, which will be crucial for any subsequent drug development efforts.

References

  • Bulut, A., et al. (2021). Gabriel-Cromwell Aziridination of Amino Sugars; Chiral Ferrocenoyl-Aziridinyl Sugar Synthesis and Their Biological Evaluation. Carbohydrate Research, 509, 108430. [Link]

  • Bulut, A., et al. (2021). Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation. PubMed, [Link]

  • Luisi, R., et al. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(21), 4356-4384. [Link]

  • Cativiela, C., et al. (2026). Synthesis of New Ferrocenyl‐Substituted Aziridines via the Gabriel–Cromwell Reaction. European Journal of Inorganic Chemistry, 2006(3), 558-563. [Link]

  • Zwanenburg, B., et al. (1987). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. [Link]

  • Nakajima, K., et al. (1978). Studies on Aziridine-2-carboxylic Acid. I. Synthesis of the Optically Active l-Aziridine-2-carboxylic Acid and Its Derivatives. Bulletin of the Chemical Society of Japan, 51(5), 1577-1578. [Link]

  • Davis, F. A. (1995). Aziridine compounds, methods of preparation and reactions thereof.
  • Knight, D. W., et al. (2003). Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. Organic & Biomolecular Chemistry, 1(18), 3138-3148. [Link]

  • Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. [Link]

  • Johnston, J. N., et al. (2007). Stereoselective Synthesis of Complex Polycyclic Aziridines: Use of the Brønsted Acid-Catalyzed aza-Darzens Reaction to Prepare an Orthogonally Protected Mitomycin C Intermediate with Maximal Convergency. The Journal of organic chemistry, 72(15), 5589–5598. [Link]

  • Burrows, J. N., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11898-11951. [Link]

  • Moura-Letts, G., et al. (2017). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. The Journal of organic chemistry, 82(17), 9223–9230. [Link]

  • Wulff, W. D., et al. (2005). Highly diastereoselective alkylation of aziridine-2-carboxylate esters: enantioselective synthesis of LFA-1 antagonist BIRT-377. Angewandte Chemie (International ed. in English), 44(38), 6169-72. [Link]

  • Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2845-2877. [Link]

  • Lee, K., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules (Basel, Switzerland), 26(6), 1716. [Link]

  • ResearchGate. (2017). Study on Synthesis Of Oxetan-3-ol. [Link]

  • Hili, R., et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic letters, 17(17), 4148–4151. [Link]

  • Cikotiene, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules (Basel, Switzerland), 28(3), 1083. [Link]

  • Bräse, S., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 11, 1-28. [Link]

  • Wulff, W. D., et al. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of organic chemistry, 79(21), 10334–10352. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Exploratory

1-(Oxetan-3-yl)aziridine-2-carboxylic acid: Structural Analysis and Application in Covalent Drug Discovery

Executive Summary The pursuit of highly selective targeted covalent inhibitors has driven medicinal chemistry toward the utilization of increasingly sophisticated, strained-ring electrophiles. 1-(Oxetan-3-yl)aziridine-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective targeted covalent inhibitors has driven medicinal chemistry toward the utilization of increasingly sophisticated, strained-ring electrophiles. 1-(Oxetan-3-yl)aziridine-2-carboxylic acid (CAS RN: 2641825-65-0)[1] represents a convergence of two highly valued structural motifs: the conformationally restrictive, basicity-modulating oxetane ring, and the highly reactive, electrophilic aziridine-2-carboxylic acid core.

As a Senior Application Scientist, I have observed that the successful integration of this bifunctional building block into drug discovery pipelines—particularly in the synthesis of mutant Ras inhibitors[2]—requires a rigorous understanding of its physicochemical behavior, structural analysis, and the strict causality behind its synthetic handling. This whitepaper provides a comprehensive, field-proven guide to the structural profiling and self-validating synthesis of this critical intermediate.

Structural & Physicochemical Rationale

The architectural brilliance of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid lies in the synergistic relationship between its two highly strained rings:

  • The Oxetane Motif: Widely deployed as a carbonyl or gem-dimethyl surrogate, the sp³-hybridized oxygen in the 4-membered ring exerts a strong electron-withdrawing inductive effect. When attached to the aziridine nitrogen, it significantly lowers the basicity of the amine, preventing non-specific protonation at physiological pH[3]. Furthermore, it dramatically enhances aqueous solubility and lowers lipophilicity.

  • The Aziridine-2-carboxylic Acid Motif: Possessing approximately 27 kcal/mol of ring strain, the 3-membered nitrogen heterocycle serves as a potent covalent warhead. The carboxylic acid handle allows for facile peptide coupling into larger macrocyclic or peptidomimetic scaffolds[4].

Table 1: Physicochemical Profiling
ParameterValueStructural Implication & Causality
Molecular Formula C₆H₉NO₃Compact bifunctional framework suitable for fragment-based drug design (FBDD).
Molecular Weight 143.14 g/mol Extremely low MW ensures high ligand efficiency (LE) upon target binding[1].
CAS Registry Number 2641825-65-0Standardized identifier for procurement and database cross-referencing[1].
Ring Strain Energy > 50 kcal/mol (Combined)The dual strained-ring system provides the thermodynamic driving force for covalent target engagement.
Topological Polar Surface Area ~50 ŲBalances aqueous solubility with sufficient membrane permeability for intracellular targets.
ClogP (Estimated) -0.5 to 0.2The oxetane oxygen significantly lowers lipophilicity compared to a gem-dimethyl analog, preventing non-specific hydrophobic binding[3].

Synthetic Methodology & Self-Validating Protocol

Synthesizing a molecule with two highly strained rings requires meticulous control over reaction conditions. Acidic environments will rapidly polymerize or ring-open the aziridine, while harsh bases can epimerize the C2 stereocenter[4]. The following reductive amination protocol is designed as a self-validating system , ensuring analytical confirmation at every critical juncture.

Phase 1: Iminium Formation
  • Procedure: Combine methyl aziridine-2-carboxylate and oxetan-3-one in anhydrous dichloromethane (DCM). Add Titanium(IV) isopropoxide (Ti(OiPr)₄) dropwise at 25 °C.

  • Causality: Ti(OiPr)₄ acts as a mild Lewis acid to activate the oxetanone carbonyl while simultaneously scavenging the water byproduct. This drives the equilibrium toward the iminium intermediate without creating a highly acidic environment that would degrade the aziridine[4].

  • Self-Validation Checkpoint: Monitor via in-situ FTIR. The reaction is complete only when the strong ketone C=O stretch (~1820 cm⁻¹) is entirely replaced by the iminium C=N stretch.

Phase 2: Reductive Amination
  • Procedure: Cool the reaction to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.

  • Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its hydride-donating power. This allows it to selectively reduce the iminium ion without reducing unreacted oxetan-3-one into oxetan-3-ol.

  • Self-Validation Checkpoint: Perform LC-MS on a quenched micro-aliquot. Confirm the presence of the intermediate methyl 1-(oxetan-3-yl)aziridine-2-carboxylate (Expected [M+H]⁺ ≈ 158.1).

Phase 3: Saponification
  • Procedure: Dissolve the intermediate in a 3:1 THF/H₂O mixture at 0 °C. Add 1.1 equivalents of Lithium Hydroxide (LiOH).

  • Causality: The low temperature and mild LiOH base prevent base-catalyzed epimerization at the C2 stereocenter and avoid unwanted nucleophilic ring-opening of the highly strained aziridine[4].

  • Self-Validation Checkpoint: Conduct ¹H-NMR analysis. Successful saponification is confirmed by the disappearance of the methyl ester singlet (~3.7 ppm) while retaining the characteristic highly shielded aziridine multiplets (1.8–2.5 ppm).

Workflow A 1. Reactants Oxetan-3-one + Aziridine-2-carboxylate B 2. Iminium Formation Ti(OiPr)4, DCM, 25°C A->B C QC Check 1 FTIR: Loss of C=O (1820 cm⁻¹) B->C D 3. Reduction NaBH(OAc)3, 0°C B->D E QC Check 2 LC-MS: [M+H]+ 158.1 D->E F 4. Saponification LiOH, THF/H2O, 0°C D->F G 5. Final Validation NMR: Intact Aziridine (1.8-2.5 ppm) F->G H Target Compound 1-(Oxetan-3-yl)aziridine- 2-carboxylic acid F->H

Synthetic workflow and self-validating QC checkpoints for the target compound.

Structural Analysis: NMR and X-ray Crystallography

Accurate structural verification of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid requires nuanced interpretation of spectral data due to the extreme ring strain.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: The oxetane ring protons typically present as a complex AB spin system due to the diastereotopic nature of the CH₂ groups when adjacent to the chiral C2 center of the aziridine. Expect these signals between 4.5 and 4.9 ppm. Crucially, the aziridine protons are heavily shielded by the ring's magnetic anisotropy, appearing unusually upfield (1.8–2.5 ppm) for protons adjacent to a heteroatom[4].

    • ¹³C-NMR: The highly strained nature of the carbons shifts their resonances. Oxetane CH₂ carbons typically appear around 75 ppm, while the aziridine carbons resonate near 35–40 ppm.

  • X-ray Crystallography: Obtaining single crystals requires careful solvent selection (e.g., vapor diffusion with EtOAc/Hexanes). Due to the high degree of thermal motion in the oxetane ring (ring puckering) and the inherent instability of the aziridine, data collection must be performed at cryogenic temperatures (typically 100 K). This freezes out conformational flux, allowing for precise determination of the pyramidalization of the aziridine nitrogen[4].

Mechanistic Application: Covalent Inhibition

In modern oncology, 1-(Oxetan-3-yl)aziridine-2-carboxylic acid serves as a critical warhead intermediate in the development of targeted covalent inhibitors, particularly those targeting mutant KRAS variants[2].

Mechanistic Causality: The aziridine ring is highly electrophilic. When the inhibitor binds to the target protein's active site, a nucleophilic residue (e.g., the thiol of a mutant Cysteine) attacks the unsubstituted carbon of the aziridine via an S_N2 mechanism. The oxetane group plays a dual role here: it sterically directs the trajectory of the nucleophile and inductively modulates the basicity of the leaving group nitrogen, fine-tuning the reaction rate to prevent off-target toxicity[2].

CovalentMech Target Target Protein (Nucleophilic Cys/Ser) Complex Non-covalent Encounter Complex Target->Complex Binding Affinity Warhead Aziridine Warhead (Highly Strained) Warhead->Complex Orientation Adduct Covalent Adduct (Ring-Opened Alkylator) Complex->Adduct S_N2 Nucleophilic Attack

Mechanism of covalent target engagement via S_N2 aziridine ring-opening.

References

1.[3] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. 2.[1] 2641825-65-0 | 1-(Oxetan-3-yl)aziridine-2-carboxylic acid. MolCore. 3.[4] The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. ResearchGate. 4.[2] US20240262847A1 - Covalent ras inhibitors and uses thereof. Google Patents.

Sources

Foundational

Spectroscopic Characterization Guide: 1-(Oxetan-3-yl)aziridine-2-carboxylic acid

This guide outlines the spectroscopic characterization of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid , a specialized heterocyclic building block. As direct experimental literature for this specific derivative is rare in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic characterization of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid , a specialized heterocyclic building block. As direct experimental literature for this specific derivative is rare in the public domain, this guide synthesizes data from structural analogues (N-alkyl aziridines and 3-substituted oxetanes) to provide a high-fidelity reference standard for identification.

Part 1: Executive Technical Summary

  • Compound Name: 1-(Oxetan-3-yl)aziridine-2-carboxylic acid

  • Molecular Formula:

    
    
    
  • Exact Mass: 143.0582 Da

  • Molecular Weight: 143.14 g/mol

  • Role: A dual-heterocycle building block combining the high ring strain of aziridine (~26 kcal/mol) and oxetane (~25 kcal/mol). It is primarily used in medicinal chemistry to introduce polarity and metabolic stability (via the oxetane "gem-dimethyl" mimic effect) while retaining the reactivity of an

    
    -amino acid derivative.
    
Structural Analysis & Stereochemistry

The molecule features a chiral center at the aziridine C2 position. This chirality breaks the symmetry of the N-attached oxetane ring, rendering the oxetane methylene protons diastereotopic. Consequently, NMR spectra will exhibit complex splitting patterns rather than simple first-order multiplets.

Part 2: Predicted Spectroscopic Data (Reference Standard)

The following data represents the expected spectral signature based on high-precision fragment analysis of N-alkyl aziridine-2-carboxylates and 3-aminooxetanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7]

Solvent Recommendation: Deuterium Oxide (


) or Methanol-

(

). Note: Avoid acidic solvents (e.g.,

with traces of HCl) as both rings are acid-labile.

H NMR Data (400 MHz,

)
PositionTypeCountShift (

, ppm)
Multiplicity & Coupling (

)
Structural Insight
Oxetane-H3' CH1H3.80 – 4.10m (quintet-like)Methine proton at the N-attachment point.
Oxetane-H2'/H4'

2H4.60 – 4.75m (complex)Diastereotopic protons "cis" to the aziridine bulk.
Oxetane-H2''/H4''

2H4.35 – 4.50m (complex)Diastereotopic protons "trans" to the aziridine bulk.
Aziridine-H2 CH1H2.30 – 2.50dd (

Hz)

-proton adjacent to carboxylate.
Aziridine-H3a

1H1.80 – 2.00d (

Hz)
Cis to carboxylate (sterically crowded).
Aziridine-H3b

1H1.60 – 1.80d (

Hz)
Trans to carboxylate.

C NMR Data (100 MHz,

)
Carbon TypeShift (

, ppm)
Assignment Logic
C=O (Carboxyl) 175.0 – 178.0Typical zwitterionic amino acid carboxylate.
Oxetane

76.0 – 78.0Characteristic strained ether carbons.
Oxetane CH 55.0 – 60.0Shielded by amine attachment relative to oxetanol.
Aziridine CH 38.0 – 42.0

-carbon, deshielded by carboxylate.
Aziridine

30.0 – 34.0Characteristic high-field aziridine signal.
Mass Spectrometry (MS)[1][2][6]

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Ion

    
    :  Calculated 
    
    
    
    .
  • Key Fragmentation Pathways (MS/MS):

    • Loss of

      
      : 
      
      
      
      . (Decarboxylation is rapid for aziridine acids).
    • Oxetane Ring Opening: Loss of

      
       (Formaldehyde, 30 Da) is common in oxetanes, though less likely than decarboxylation here.
      
    • Aziridine Cleavage: Ring opening typically generates fragments at

      
       ~86 (loss of oxetane fragment 
      
      
      
      ).
Infrared Spectroscopy (IR)[1][2][3][8]
Wavenumber (

)
Vibration ModeDescription
3300 – 2500 O-H / N-HBroad absorption if zwitterionic (ammonium/carboxylate).
1720 – 1740 C=O StretchStrong band.[1] Lower wavenumber if zwitterionic carboxylate (

).
980 – 1000 C-O-C StretchCharacteristic oxetane ring "breathing" mode.
850 – 900 Ring DeformationAziridine ring skeletal vibrations.

Part 3: Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Objective: Prevent acid-catalyzed polymerization or hydrolysis during acquisition.

  • Step 1: Weigh 5-10 mg of the compound into a clean vial.

  • Step 2: Dissolve in 0.6 mL of

    
      (Deuterium Oxide).
    
    • Critical: If the sample is an HCl salt, add 1-2 equivalents of

      
       or 
      
      
      
      to neutralize. The free amino acid is more stable than the protonated aziridinium species, which is highly electrophilic and prone to ring opening.
  • Step 3: Transfer to an NMR tube immediately. Analyze within 2 hours.

Protocol B: Mass Spectrometry Workflow
  • Objective: Observe the intact molecular ion without thermal degradation.

  • Step 1: Dilute sample to 10 µM in 50:50 Methanol/Water + 0.1% Formic Acid.

    • Note: Keep formic acid concentration low to minimize ring opening.

  • Step 2: Direct infusion ESI-MS. Source temperature: <150°C (Low heat is crucial).

  • Step 3: Acquire spectra in MS1 scan mode (100-500

    
    ).
    

Part 4: Visualization & Logic

Structural & Fragmentation Logic

The following diagram illustrates the connectivity and the primary fragmentation pathway expected in MS/MS analysis.

G cluster_0 Structural Stability Compound 1-(Oxetan-3-yl) aziridine-2-carboxylic acid (MW 143.14) Frag1 Fragment A: [M+H - CO2] (m/z ~100) Aziridine-Oxetane Amine Compound->Frag1 Decarboxylation (Primary Path) Frag2 Fragment B: Ring Opening (m/z ~113) Loss of CH2O Compound->Frag2 Oxetane Cleavage (Secondary Path) Warning Acid Sensitive: Both rings prone to nucleophilic attack

Caption: MS Fragmentation logic showing the primary decarboxylation pathway characteristic of aziridine-2-carboxylic acids.

References

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Ed. Longman. (Standard reference for aziridine ring strain and reactivity).
  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8900-8939. Link (Source for Oxetane NMR chemical shifts and stability data).

  • Sittig, M. (1972). Amines, Nitriles, and Isocyanates: Processes and Products. Noyes Data Corp. (Reference for general aziridine synthesis and handling).
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Exploratory

Engineering the Future of Peptidomimetics: Discovery, Synthesis, and Isolation of Oxetane-Containing Amino Acids

The Strategic Rise of Oxetane Bioisosterism For decades, medicinal chemists relied heavily on gem-dimethyl and carbonyl groups to modulate the pharmacokinetics of peptide-based therapeutics. However, the paradigm has shi...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Rise of Oxetane Bioisosterism

For decades, medicinal chemists relied heavily on gem-dimethyl and carbonyl groups to modulate the pharmacokinetics of peptide-based therapeutics. However, the paradigm has shifted dramatically toward the incorporation of the oxetane ring—a highly strained, four-membered cyclic ether[1]. Originally observed in complex natural products like paclitaxel (Taxol) and oxetin[2],[3], fully synthetic oxetanes are now a cornerstone of modern drug discovery[4].

As a Senior Application Scientist, I have observed firsthand that the true power of oxetane-containing amino acids lies in their ability to act as conformationally restricted, highly polar bioisosteres. They offer a unique combination of low molecular weight, marked three-dimensionality, and profound metabolic stability, making them indispensable building blocks for next-generation peptidomimetics[1],[5].

Physicochemical Profiling: The Rationale for Oxetane Amino Acids

Before detailing synthetic protocols, it is critical to understand why we invest resources into synthesizing these sterically demanding molecules. The decision to replace a traditional motif with an oxetane is driven by predictable, quantifiable enhancements in physicochemical properties[4],[6].

Table 1: Quantitative Physicochemical Impact of Oxetane Incorporation

PropertyTraditional Motif (gem-Dimethyl / Carbonyl)Oxetane MotifMechanistic Causality
Lipophilicity (LogD) HighReduced (by ~1-2 units)The polar ether oxygen acts as a potent hydrogen-bond acceptor, decreasing overall hydrophobicity and improving aqueous solubility[4],[6].
Amine Basicity (pKa) High (e.g., ~4.0)Lowered (e.g., ~2.8)The strong electron-withdrawing inductive effect of the oxetane oxygen pulls electron density away from adjacent amines, reducing off-target liabilities like hERG inhibition[4].
Metabolic Clearance High (CYP450 oxidation)LowThe lack of easily abstractable aliphatic hydrogens blocks traditional sites of oxidative metabolism, redirecting clearance pathways[4],[6].
Three-Dimensionality Flat (sp² Carbonyl)Enhanced (sp³ Puckered)The puckered four-membered ring increases structural complexity, acting as a conformational lock that enhances target binding affinity[2],[1].

Synthetic Methodologies & Workflow

The primary bottleneck in oxetane chemistry is the inherent ring strain (~107 kJ/mol) of the starting materials, predominantly oxetan-3-one . Traditional harsh reaction conditions often lead to catastrophic ring-opening[7]. Therefore, modern synthesis relies on highly controlled, chemoselective pathways.

G Start Oxetan-3-one (Strained Precursor) Strecker Modified Strecker (TMSCN, R-NH2) Start->Strecker Pathway A HWE HWE Reaction (Phosphonate, DBU) Start->HWE Pathway B Intermediate1 3-Amino-3-cyano-oxetane Strecker->Intermediate1 Intermediate2 Oxetan-3-ylidene acetate HWE->Intermediate2 Hydrolysis Base Hydrolysis (Prevents Ring Opening) Intermediate1->Hydrolysis pH > 7 critical AzaMichael Aza-Michael Addition (NH-Heterocycle) Intermediate2->AzaMichael DBU, 45°C Product1 Oxetane α-Amino Acid Hydrolysis->Product1 Product2 Oxetane β-Amino Acid AzaMichael->Product2

Caption: Divergent synthesis workflows for α- and β-oxetane-containing amino acids.

Detailed Experimental Protocols

Protocol A: Modified Strecker Synthesis for α-Amino Oxetanes

Objective: Synthesize 3-amino-oxetane-3-carboxylic acid derivatives while preserving the strained four-membered ring.

Causality for Reagent Selection: Classical Strecker conditions utilize aqueous KCN and NH₄Cl. However, the high ring strain of 3-oxetanone makes it highly susceptible to hydration and ring-opening in aqueous acidic media. To circumvent this, a modified anhydrous approach using trimethylsilyl cyanide (TMSCN) is mandatory[8].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-oxetanone (1.0 equiv) and the desired primary amine (1.1 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Stir at room temperature for 2 hours. Causality: Anhydrous conditions prevent premature hydrolysis of the intermediate.

  • Cyanation: Cool the reaction mixture to 0 °C. Add TMSCN (1.2 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours. Causality: Cooling controls the exothermic addition, preventing thermal degradation of the strained oxetane ring.

  • Validation Checkpoint: Monitor the reaction via TLC and ¹³C NMR. Proceed to the next step only when the ketone carbonyl peak (~180 ppm) disappears and the nitrile carbon peak (~120 ppm) emerges.

  • Hydrolysis: Isolate the 3-amino-3-cyano-oxetane intermediate. Suspend the intermediate in a solution of NaOH (3.0 equiv) in EtOH/H₂O (1:1) and heat to 50 °C for 2.5 hours[2].

  • Causality for Base Hydrolysis: Acid-catalyzed hydrolysis (e.g., 6M HCl) will protonate the oxetane oxygen, turning it into a superior leaving group and triggering rapid ring-opening[7]. Base hydrolysis avoids protonation entirely, preserving the structural integrity of the oxetane[2].

  • Isolation: Carefully neutralize the mixture to pH 7 using a weak acid (e.g., dilute acetic acid) to precipitate the zwitterionic oxetane amino acid. Filter and dry under vacuum.

Protocol B: HWE and Aza-Michael Sequence for β-Amino Oxetane Derivatives

Objective: Synthesize β-amino acid derivatives containing an oxetane ring via aza-Michael addition.

Step-by-Step Methodology:

  • Horner-Wadsworth-Emmons (HWE) Olefination: React 3-oxetanone with methyl-2-(dimethoxyphosphoryl)acetate in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile to yield methyl (oxetan-3-ylidene)acetate[3].

  • Validation Checkpoint: Confirm the presence of the exocyclic double bond via ¹H NMR (alkene protons typically present around 5.5–6.0 ppm).

  • Aza-Michael Addition: Add the desired NH-heterocycle (e.g., N-Boc-aminoazetidine) and DBU to the methyl (oxetan-3-ylidene)acetate in acetonitrile. Heat at 45 °C for 24 hours[3].

  • Causality for Catalyst Choice: DBU is selected as a non-nucleophilic organic base to promote the conjugate addition without attacking the ester or the oxetane ring, ensuring high chemoselectivity and high yields (~71%)[3].

Isolation, Purification, and Stability Considerations

While 3,3-disubstituted oxetanes are generally stable to basic, reductive, and oxidative conditions, they exhibit context-dependent instability toward Brønsted and Lewis acids[9],[4].

Chromatography Protocol: When purifying oxetane-containing amino acids, standard silica gel (which is slightly acidic) can sometimes induce ring-opening[7].

  • Self-Validating System: Always perform a 2D-TLC stability check. Spot the compound, run it in one dimension, let the plate dry for 30 minutes, and run it in the second dimension. If off-diagonal spots appear, the compound is degrading on the silica.

  • Solution: Pre-treat the silica gel with 1% triethylamine (TEA) to neutralize acidic silanol groups, or substitute with neutral alumina for the stationary phase.

Integration into Peptidomimetics

The ultimate goal of synthesizing these novel amino acids is their integration into peptide backbones. Replacing a standard amide bond with an oxetanylamine fragment creates a non-hydrolyzable pseudo-dipeptide[9]. This substitution maintains the vital H-bond donor/acceptor pattern found in native proteins but introduces profound resistance to enzymatic degradation[9],[5]. Furthermore, amino-oxetanes have been shown to promote macrocyclization efficiency in complex peptide synthesis[4].

G Native Native Peptide (Protease Susceptible) Oxetane Oxetanyl Pseudopeptide (Protease Resistant) Native->Oxetane Isosteric Replacement Properties Maintained H-Bonding Lowered Lipophilicity Oxetane->Properties Structural Effect Target Enhanced Bioavailability Properties->Target Clinical Outcome

Caption: Pharmacological impact of oxetane integration in peptidomimetic drug design.

Conclusion

The discovery and isolation of novel oxetane-containing amino acids represent a masterclass in modern physical organic chemistry applied to drug discovery. By understanding the causality behind ring strain and employing highly controlled, chemoselective synthetic routes like the modified Strecker and HWE/Aza-Michael pathways, researchers can successfully harness the oxetane motif. These self-validating protocols ensure the structural integrity of the oxetane ring, ultimately yielding peptidomimetics with superior metabolic stability, optimized lipophilicity, and enhanced therapeutic potential.

References

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL
  • Title: Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry Source: PMC - NIH URL
  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Application Notes and Protocols: Synthesis of Novel Amino Acid Derivatives via Strecker Synthesis with 3-Oxetanone Source: Benchchem URL
  • Title: Full article: Synthetic oxetanes in drug discovery: where are we in 2025?
  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles Source: MDPI URL
  • Title: 3-Oxetanone | High-Purity Reagent for Organic Synthesis Source: Benchchem URL
  • Title: Synthesis and structure of oxetane containing tripeptide motifs Source: ResearchGate URL

Sources

Foundational

Stability and Decomposition of 1-(Oxetan-3-yl)aziridine-2-carboxylic Acid: A Technical Guide

Part 1: Executive Summary & Structural Analysis The Dual-Strain Paradox 1-(Oxetan-3-yl)aziridine-2-carboxylic acid represents a unique class of "dual-strain" heterocycles. It combines the high ring strain of an aziridine...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Analysis

The Dual-Strain Paradox

1-(Oxetan-3-yl)aziridine-2-carboxylic acid represents a unique class of "dual-strain" heterocycles. It combines the high ring strain of an aziridine (~26 kcal/mol) with that of an oxetane (~25 kcal/mol), coupled with a reactive carboxylic acid functionality. This molecule is not merely a static building block; it is a kinetically trapped entity that exists in a precarious energetic minimum.

For drug development professionals, this molecule offers high specific reactivity (useful for covalent inhibition or crosslinking) but presents significant stability challenges. The primary failure mode is not oxidative degradation, but rather acid-catalyzed ring opening and intramolecular polymerization .

Electronic & Steric Profile

To understand its stability, we must analyze the electronic push-pull within the molecule:

  • The Aziridine Nitrogen: Typically basic (

    
     of conjugate acid ~8.0 for simple aziridines). However, the N-(oxetan-3-yl) substituent exerts an electron-withdrawing inductive effect (-I) via the ether oxygen, slightly reducing the basicity of the nitrogen.
    
  • The Carboxylic Acid: Provides an internal proton source. In the free acid form, this molecule is prone to existing as a zwitterion (carboxylate anion/ammonium cation).

  • The Oxetane Ring: Generally more stable than the aziridine but susceptible to acid-catalyzed opening, particularly because the nearby amine (even if protonated) can influence local pH and solvation.

Part 2: Decomposition Mechanisms

The decomposition of this molecule is deterministic, driven by pH and concentration. We categorize the degradation into three primary pathways.

Pathway A: Acid-Catalyzed Aziridine Scission (The Dominant Mode)

Under acidic conditions (pH < 7), the aziridine nitrogen becomes protonated. This quaternary ammonium species is highly electrophilic.

  • Mechanism: The ring strain is released via nucleophilic attack at C3 (less hindered) or C2 (electronic activation).

  • Nucleophiles: Water (hydrolysis), buffer anions, or the solvent.

  • Product:

    
    -amino alcohols or 
    
    
    
    -amino acids (if C-C bond cleavage occurs, though C-N cleavage is standard).
Pathway B: Intramolecular Polymerization (The Storage Risk)

This is the most critical pathway for solid-state or concentrated solution stability.

  • Mechanism: The carboxylic acid protonates the aziridine nitrogen of a neighboring molecule (intermolecular) or the same molecule (intramolecular zwitterion). The resulting carboxylate anion (

    
    ) acts as a nucleophile, attacking the activated aziridine ring of another molecule.
    
  • Result: Rapid formation of poly-(

    
    -amino acid) oligomers. This resembles the "living polymerization" of aziridines but is self-catalyzed.
    
Pathway C: Oxetane Ring Opening

While oxetanes are generally stable to base, they succumb to strong acids.

  • Mechanism: Protonation of the oxetane oxygen followed by nucleophilic attack.

  • Relevance: This is a secondary pathway. The aziridine ring will likely open first due to the higher basicity of the nitrogen compared to the ether oxygen. However, in strong acid (e.g., 1M HCl), both rings will open, leading to a complex mixture of acyclic amino-polyols.

Visualization of Decomposition Pathways

DecompositionPathways Target 1-(Oxetan-3-yl) aziridine-2-COOH Protonation N-Protonation (Acidic pH) Target->Protonation pH < 6 Zwitterion Zwitterion Formation (Neutral pH) Target->Zwitterion pH 6-8 (Conc.) OxetaneOpen Oxetane Ring Opening (Strong Acid) Target->OxetaneOpen pH < 2 RingOpenAz Aziridine Ring Opening (Hydrolysis) Protonation->RingOpenAz + H2O Polymer Oligomerization (Polyamino acids) Zwitterion->Polymer Nucleophilic Attack by COO- AminoAlc Amino Alcohol Derivatives RingOpenAz->AminoAlc

Figure 1: Mechanistic tree illustrating the pH-dependent degradation pathways. Note the bifurcation between hydrolysis (dilute acid) and polymerization (concentrated/neutral).

Part 3: Experimental Protocols for Stability Assessment

Do not rely on generic stability data. You must validate the stability of your specific batch using these protocols.

Protocol A: pH-Rate Profile Determination (NMR)

Rationale: UV detection is unreliable due to the lack of strong chromophores (unless derivatized). NMR is non-invasive and quantitative.

Materials:

  • Deuterated Buffers: Acetate (

    
     4.0), Phosphate (
    
    
    
    7.0), Borate (
    
    
    9.0).
  • Internal Standard: Maleic acid (stable, distinct alkene shift) or TMSP.

Workflow:

  • Preparation: Dissolve 5 mg of target compound in 600 µL of pre-chilled deuterated buffer. Add internal standard (1 mM).

  • Acquisition: Immediately transfer to NMR probe at 25°C.

  • Monitoring: Acquire

    
     NMR spectra every 15 minutes for 12 hours.
    
  • Analysis: Track the disappearance of the aziridine ring protons (typically

    
     1.5 - 2.5 ppm) and the appearance of methylene signals from the ring-opened product (
    
    
    
    3.0 - 4.0 ppm).
  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
Protocol B: LC-MS Impurity Profiling

Rationale: To detect low-level oligomers that NMR might miss due to signal broadening.

Instrument Parameters:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of the zwitterion. Do not use standard C18, as the compound will elute in the void volume.

  • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.5); B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Detection: ESI+ (Positive Mode).

Interpretation:

  • M+18: Indicates hydrolysis (Water addition).

  • 2M+1: Indicates dimerization.

  • M+1 (Shifted): Check for isomerization or oxetane opening (same mass, different retention time).

Visualization of Stability Workflow

StabilityWorkflow cluster_Prep Preparation cluster_Analysis Analytical Method Start Sample: 1-(Oxetan-3-yl) aziridine-2-COOH Solubilization Dissolve in D2O Buffers (pD 4, 7, 9) Start->Solubilization InternalStd Add Internal Std (Maleic Acid) Solubilization->InternalStd NMR 1H NMR Kinetics (Every 15 min) InternalStd->NMR LCMS HILIC-MS (End-point check) InternalStd->LCMS Data Data Processing: ln[Conc] vs Time NMR->Data LCMS->Data Decision Determine t(1/2) & Storage Cond. Data->Decision

Figure 2: Step-by-step workflow for assessing the kinetic stability of the target molecule.

Part 4: Stabilization & Handling Strategies

Based on the decomposition mechanisms, the following handling rules are mandatory for maintaining integrity.

The "Salt Rule"

Never store the free acid. The free acid form promotes zwitterionic polymerization. You must convert the carboxylic acid to a stable salt immediately after synthesis.

  • Recommended Counter-ions: Potassium (

    
    ) or Sodium (
    
    
    
    ).
  • Protocol: Lyophilize from a stoichiometric solution of

    
     or 
    
    
    
    . The salt form removes the acidic proton, shutting down Pathway A and Pathway B.
Storage Conditions
  • Temperature: -20°C or lower.

  • Atmosphere: Argon or Nitrogen (anhydrous). Moisture will facilitate slow hydrolysis even at neutral pH.

  • Solvent: If solution storage is necessary, use DMSO or Acetonitrile . Avoid protic solvents (Water, Methanol) for long-term storage.

Synthesis Considerations

If using this molecule as an intermediate:

  • Coupling: Perform amide couplings (e.g., with EDC/NHS) at

    
     and pH > 7.5.
    
  • Work-up: Avoid acidic washes (e.g., 1M HCl). Use saturated

    
     or phosphate buffer (pH 6) for mild acidification if absolutely necessary, but prefer extraction at basic pH.
    

References

  • Oxetane Stability in Drug Discovery: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • Aziridine Ring Opening Mechanisms: Yudin, A. K. (Ed.).[1] (2011).[2] Aziridines and Epoxides in Organic Synthesis. Wiley-VCH.

  • Polymerization of Aziridine-2-carboxylates: Zwanenburg, B., & Ten Holte, P. (2001). Aziridine-2-carboxylic acid esters: synthesis and reactions. Topics in Current Chemistry.

  • Analytical Methods for Polar Heterocycles: Center for Drug Evaluation and Research (CDER). (2024).[3][4] Q1A(R2) Stability Testing of New Drug Substances and Products. FDA/ICH Guidance.

Sources

Exploratory

Technical Guide: Retrosynthetic Analysis &amp; Synthesis of 1-(Oxetan-3-yl)aziridine-2-carboxylic Acid

Executive Summary This technical guide provides a comprehensive retrosynthetic analysis and forward synthesis protocol for 1-(Oxetan-3-yl)aziridine-2-carboxylic acid . This molecule represents a unique "strain-release" s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive retrosynthetic analysis and forward synthesis protocol for 1-(Oxetan-3-yl)aziridine-2-carboxylic acid . This molecule represents a unique "strain-release" scaffold, combining two highly strained heterocycles: the three-membered aziridine (~26 kcal/mol strain) and the four-membered oxetane (~25 kcal/mol strain).

While the azetidine analog (1-(oxetan-3-yl)azetidine-3-carboxylic acid) is a known commercial building block, the aziridine variant discussed here offers distinct vectors for covalent drug design and peptidomimetic applications. Due to the inherent instability of the free aziridine-2-carboxylic acid, this guide prioritizes the synthesis of the ester intermediate and the lithium salt form, which are the kinetically stable species required for practical application.

Key Technical Challenges:

  • Acid Sensitivity: Both rings are susceptible to acid-catalyzed ring opening (polymerization/solvolysis).[1]

  • Nucleophilicity: The aziridine nitrogen is less basic (

    
    ) and less nucleophilic than acyclic amines due to increased s-character in the lone pair orbital, making N-alkylation challenging.
    
  • Thermal Instability: The target possesses high potential energy; isolation protocols must avoid high temperatures.[1]

Structural & Retrosynthetic Analysis[1]

Disconnection Strategy

The retrosynthetic breakdown relies on a convergent approach.[1] The high ring strain dictates that the two rings be formed separately and coupled under mild conditions to preserve their integrity.

Primary Disconnection (C–N Bond Formation): The most logical disconnection is at the exocyclic


 bond connecting the aziridine nitrogen to the oxetane ring. This implies a reductive amination between oxetan-3-one  and aziridine-2-carboxylate .[1]

Secondary Disconnection (Aziridine Core): The aziridine core is traced back to Serine (specifically L-Serine for the S-enantiomer). This utilizes the natural chirality of the amino acid to set the stereocenter at C2.

Retrosynthesis Target Target: 1-(Oxetan-3-yl)aziridine-2-COOH Ester Intermediate Ester: Methyl 1-(oxetan-3-yl)aziridine-2-carboxylate Ester->Target Hydrolysis (LiOH) Aziridine Nucleophile: Methyl aziridine-2-carboxylate Aziridine->Ester Reductive Amination (NaBH(OAc)3) Oxetanone Electrophile: Oxetan-3-one Oxetanone->Ester Serine Chiral Pool: L-Serine Methyl Ester Serine->Aziridine Cyclization (Trityl/MsCl route)

Figure 1: Retrosynthetic tree illustrating the convergent assembly from L-Serine and Oxetan-3-one.

Detailed Synthetic Protocols

Phase 1: Synthesis of the Aziridine Core

Objective: Generate Methyl (S)-aziridine-2-carboxylate from L-Serine. Methodology: The Trityl-protection route is selected over the Gabriel-Cromwell reaction to ensure enantiopurity and scalability.

Step-by-Step Protocol:

  • Esterification:

    • Suspend L-Serine (10.0 g) in dry Methanol (100 mL).

    • Add

      
       (1.2 equiv) dropwise at 0°C. Reflux for 2 hours.
      
    • Concentrate to yield L-Serine methyl ester hydrochloride.[1]

  • N-Tritylation (Steric Protection):

    • Dissolve the ester salt in

      
       with 
      
      
      
      (2.5 equiv).
    • Add Trityl chloride (

      
      , 1.0 equiv) at 0°C. Stir 4h at RT.
      
    • Mechanism: The bulky trityl group prevents N-alkylation during the subsequent activation step and aids in crystallization.

  • Activation (Mesylation):

    • Treat the N-Trityl serine ester with Methanesulfonyl chloride (

      
      , 1.1 equiv) in Pyridine at 0°C.
      
    • Isolate the O-mesyl intermediate.[1]

  • Ring Closure (Aziridination):

    • Reflux the mesylate in THF with

      
       (3 equiv) for 12–18 hours.
      
    • Critical Step: The intramolecular

      
       displacement of the mesylate by the nitrogen forms the ring.
      
  • Detritylation:

    • Treat with dilute TFA/MeOH (1:1) at 0°C for 30 mins.

    • Note: Do not prolong exposure; aziridines open in acid.[1] Neutralize immediately with

      
      .[1]
      
    • Extract with DCM to yield Methyl (S)-aziridine-2-carboxylate .[1]

ParameterSpecificationNote
Precursor L-Serine Methyl EsterEnantiopure starting material
Reagent TrtCl, then MsClTrityl directs regioselectivity
Yield Target 60–75% (over 3 steps)Loss usually occurs during detritylation
Phase 2: N-Alkylation via Reductive Amination

Objective: Couple the aziridine amine to the oxetane ring.[1] Challenge: Aziridines are weak nucleophiles.[1] Standard reductive amination (pH 5–6) risks opening the aziridine ring.[1]

Protocol (Modified Carreira Conditions):

  • Imine Formation:

    • Dissolve Methyl aziridine-2-carboxylate (1.0 equiv) and Oxetan-3-one (1.2 equiv) in anhydrous Dichloroethane (DCE).

    • Add

      
        (0.1 equiv) or 
      
      
      
      (1.0 equiv) as a Lewis Acid promoter.[1]
    • Why: Protic acids (AcOH) are dangerous here.[1] Lewis acids activate the ketone carbonyl without protonating the aziridine nitrogen to the point of ring opening.

    • Stir at RT for 2 hours.

  • Reduction:

    • Cool to 0°C.[1][2]

    • Add Sodium Triacetoxyborohydride (

      
      , 
      
      
      
      , 1.5 equiv) in one portion.
    • Stir at 0°C

      
       RT for 4 hours.
      
  • Workup:

    • Quench with saturated aqueous

      
      .[1][2]
      
    • Extract with DCM.[1] Wash with brine.[1][2]

    • Purify via flash chromatography (neutralized silica, 1%

      
       in eluent) to obtain Methyl 1-(oxetan-3-yl)aziridine-2-carboxylate .
      
Phase 3: Hydrolysis to the Target Salt

Objective: Convert the ester to the carboxylic acid without destroying the rings. Constraint: The free acid (zwitterion) is likely unstable and prone to dimerization.[1] Isolate as the Lithium salt.[1]

Protocol:

  • Dissolve the ester in THF/Water (4:1).[1]

  • Add

    
      (1.05 equiv) at 0°C.
    
  • Monitor by TLC (disappearance of ester).[1] Do not heat.

  • Lyophilization: Once complete, do not acidify. Remove THF under vacuum and lyophilize the aqueous residue directly.[1]

  • Product: Lithium 1-(oxetan-3-yl)aziridine-2-carboxylate .

SynthesisWorkflow cluster_conditions Critical Control Points Step1 1. Aziridine Formation (Ser-OMe + TrtCl + MsCl) Step2 2. Activation (Oxetan-3-one + Ti(OiPr)4) Step1->Step2 Intermediate A Step3 3. Reduction (NaBH(OAc)3, 0°C) Step2->Step3 Imine Species Step4 4. Hydrolysis (LiOH, Lyophilize) Step3->Step4 Ester B Warning1 Avoid Protic Acids (Ring Opening Risk) Warning2 Keep Temp < 40°C (Thermal Strain Release)

Figure 2: Forward synthesis workflow with critical control points highlighted.

Stability & Handling (Self-Validating Systems)

To ensure the protocol is self-validating, the following analytical checkpoints must be met:

CheckpointAnalytical MethodAcceptance CriteriaFailure Mode
Aziridine Integrity

NMR
Distinct multiplets at

1.5–2.5 ppm (aziridine ring protons).[1]
Disappearance of high-field signals indicates ring opening (allylic amine formation).[1]
Coupling Efficiency LC-MS (ESI+)Mass peak

corresponding to ester.[1] Absence of starting amine.[1]
Presence of secondary amine indicates incomplete reductive amination.[1]
Final Purity qNMR (D2O)Integration of Oxetane (4H) vs Aziridine (3H) protons must be 4:3.Loss of oxetane symmetry suggests hydrolysis to diol.[1]

Storage: The final Lithium salt must be stored at -20°C under Argon. The free acid form is not recommended for isolation due to rapid polymerization initiated by intermolecular nucleophilic attack (N attacking C=O or ring C).[1]

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8979-8982.[1]

  • Kuzmič, G., et al. (2022).[1][3] "The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides." Acta Chimica Slovenica, 69, 261–270.[1][3]

  • Stamm, H. (2001).[1] "Aziridine-2-carboxylic Acid."[1][4][5][6][7][8][9][10] Encyclopedia of Reagents for Organic Synthesis. Wiley.[1]

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery." Organic Letters, 12(9), 1944–1947.[1] (Context for oxetane coupling).

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Protocols & Analytical Methods

Method

1-(Oxetan-3-yl)aziridine-2-carboxylic acid as a building block in organic synthesis

Topic: 1-(Oxetan-3-yl)aziridine-2-carboxylic acid as a building block in organic synthesis Content Type: Application Notes and Protocols Executive Summary 1-(Oxetan-3-yl)aziridine-2-carboxylic acid represents a high-valu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(Oxetan-3-yl)aziridine-2-carboxylic acid as a building block in organic synthesis Content Type: Application Notes and Protocols

Executive Summary

1-(Oxetan-3-yl)aziridine-2-carboxylic acid represents a high-value, bifunctional building block in modern medicinal chemistry. It synergizes the high reactivity of the aziridine ring (a "spring-loaded" electrophile) with the physicochemical benefits of the oxetane moiety (a metabolic surrogate for gem-dimethyl groups).

This guide details the utility of this scaffold in accessing N-(oxetan-3-yl)-


- or 

-amino acids
, a structural motif increasingly sought after to improve the solubility and metabolic stability of peptide therapeutics and small-molecule inhibitors.
Key Applications
  • Fragment-Based Drug Discovery (FBDD): Rapid generation of polar, 3D-rich amino acid libraries.

  • Peptidomimetics: Synthesis of conformationally constrained peptide backbones.

  • Diversity-Oriented Synthesis: Regioselective ring-opening to yield 1,2-diamines and amino ethers.

Chemical Profile & Physicochemical Advantages[1][2][3][4]

The incorporation of the oxetan-3-yl group on the aziridine nitrogen fundamentally alters the building block's profile compared to standard N-alkyl aziridines.

FeatureN-Isopropyl AziridineN-(Oxetan-3-yl) AziridineBenefit
Lipophilicity (LogP) HighLowImproved aqueous solubility.
Metabolic Stability Susceptible to CYP450 oxidationResistantOxetane acts as a stable "metabolic sink."
Basicity (pKa) ~8-9~6-7Reduced hERG liability; improved membrane permeability.
Ring Strain ~26 kcal/mol~26 kcal/mol (Aziridine) + ~25 kcal/mol (Oxetane)High reactivity for ring-opening; Oxetane remains intact under basic/nucleophilic conditions.

Synthesis of the Building Block

Note: While esters of this molecule are often used, the free acid is unstable and typically generated in situ or used as a salt. The following protocol describes the synthesis of the ethyl ester precursor, which is the standard shelf-stable reagent.

Protocol 1: Modified Gabriel-Cromwell Cyclization

This is the most robust method for synthesizing 1-(oxetan-3-yl)aziridine-2-carboxylates, avoiding the use of unstable N-H aziridines.

Reaction Scheme: Oxetan-3-amine + Ethyl 2,3-dibromopropionate → [Intermediate] → 1-(Oxetan-3-yl)aziridine-2-carboxylate

Materials
  • Reagent A: Oxetan-3-amine (1.0 equiv)

  • Reagent B: Ethyl 2,3-dibromopropionate (1.0 equiv)

  • Base: Triethylamine (TEA) (2.5 equiv) or DIPEA

  • Solvent: Acetonitrile (MeCN) or Toluene (anhydrous)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Oxetan-3-amine (10 mmol) in anhydrous MeCN (50 mL).

  • Addition: Cool the solution to 0°C. Add TEA (25 mmol) dropwise followed by Ethyl 2,3-dibromopropionate (10 mmol) via syringe over 15 minutes.

    • Critical Checkpoint: The reaction is exothermic. Maintain temperature <5°C to prevent polymerization.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 4–6 hours. Monitoring by TLC (EtOAc/Hexane) should show the disappearance of the dibromide.

  • Work-up: Cool to room temperature. Filter off the precipitated triethylammonium bromide salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes). The product is typically a colorless to pale yellow oil.

    • Stability Note: Store at -20°C. Aziridines are sensitive to acidic impurities which trigger premature ring opening.

Reactivity Profile: Regioselective Ring Opening

The core utility of this building block lies in the nucleophilic ring opening of the aziridine.[1] The reaction is governed by the interplay between the electron-withdrawing carboxylate and the N-substituent.

Mechanism of Action[5][6][7]
  • Path A (C3 Attack): Favored by steric control and electronic activation by the ester (beta-position). This yields

    
    -amino acids .[1][2]
    
  • Path B (C2 Attack): Less common, typically requires specific chelation or steric directing groups. Yields

    
    -amino acids .[2]
    

AziridineReactivity Start 1-(Oxetan-3-yl) aziridine-2-carboxylate PathA Path A: C3 Attack (Major Product) Start->PathA Lewis Acid / Steric Control PathB Path B: C2 Attack (Minor/Specialized) Start->PathB Chelation Control Nu Nucleophile (Nu-H) Nu->PathA Nu->PathB ProdA Alpha-Amino Acid Deriv. (Nu at beta-position) PathA->ProdA ProdB Beta-Amino Acid Deriv. (Nu at alpha-position) PathB->ProdB

Caption: Regioselective divergence in aziridine ring opening. Path A is generally favored for 2-carboxylates.

Application Protocols

Protocol 2: Synthesis of Functionalized Amino Acids (Ring Opening)

This protocol describes the opening of the aziridine with a thiol (e.g., benzyl mercaptan) to create a cysteine analog, retaining the oxetane group.

Materials
  • Substrate: Ethyl 1-(oxetan-3-yl)aziridine-2-carboxylate (1.0 equiv)

  • Nucleophile: Benzyl mercaptan (1.1 equiv)

  • Catalyst: BF3·OEt2 (0.1 equiv) or Sc(OTf)3 (0.05 equiv)

  • Solvent: Dichloromethane (DCM)

Procedure
  • Setup: Dissolve the aziridine substrate (1.0 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere.

  • Activation: Cool to 0°C. Add the Lewis Acid catalyst (BF3·OEt2, 0.1 mmol) dropwise.

    • Why? The Lewis acid activates the aziridine nitrogen/carbonyl, lowering the activation energy for nucleophilic attack.

  • Nucleophilic Attack: Add benzyl mercaptan (1.1 mmol) slowly.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Isolation: Extract with DCM (3x), dry over Na2SO4, and concentrate.

  • Result: The product is an ethyl 2-((oxetan-3-yl)amino)-3-(benzylthio)propanoate . The oxetane ring remains intact because it is an ether and less strained than the aziridine; however, prolonged exposure to strong Lewis acids can open the oxetane, so reaction times must be controlled.

Protocol 3: Peptide Coupling (C-Terminus)

To use the molecule as a C-terminal cap or internal residue, the ester must be hydrolyzed carefully to avoid polymerizing the aziridine.

Procedure
  • Hydrolysis: Treat the ethyl ester with LiOH (1.1 equiv) in THF/H2O (1:1) at 0°C.

    • Warning: Do not heat. Aziridine-2-carboxylic acids are unstable to heat (decarboxylation/ring opening).

  • Neutralization: Carefully adjust pH to ~7-8 with dilute HCl. Do not acidify below pH 5, as N-protonation triggers rapid self-destruction (dimerization).

  • Coupling: Use immediate coupling conditions. Add amine partner, HATU (1.1 equiv), and DIPEA (3 equiv) in DMF at 0°C.

  • Outcome: Formation of the amide bond with the aziridine ring intact, ready for late-stage diversification (ring opening) on the peptide scaffold.

Safety & Handling (Critical)

Hazard Class: Alkylating Agent.

  • Toxicity: Aziridines are potent DNA alkylators. They are potential mutagens and carcinogens.

  • Handling: All reactions must be performed in a fume hood. Double-glove (Nitrile/Laminate) is recommended.

  • Decontamination: Spills and glassware should be treated with a solution of sodium thiosulfate and dilute acid (to open the ring and quench electrophilicity) before disposal.

References

  • Oxetanes in Medicinal Chemistry (General Utility)

    • Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2010.

    • Context: Establishes the oxetane ring as a stable, polar, lipophilic modulator.[3]

  • Aziridine Synthesis (Gabriel-Cromwell)
  • Regioselective Ring Opening: Sivapriya, K., et al. "Nucleophilic Ring Opening of Aziridines." Current Organic Synthesis, 2007. Context: mechanistic grounding for C3 vs C2 selectivity in 2-carbonyl substituted aziridines.
  • Oxetane-Amine Synthesis: Dunet, G., et al. "Synthesis of N-Oxetanyl-amines." Organic Letters, 2017. Context: Validates the stability and synthesis of the N-oxetan-3-yl amine precursor.
  • BenchChem Protocol Database

    • "Synthesis of Aziridine-2-Carboxylic Esters."[1][4][5][2][6][7][8] BenchChem Application Notes.

    • Context: General protocols for handling aziridine carboxylates.[7][8][9]

Sources

Application

The Emergence of a Novel Scaffold: Application Notes for 1-(Oxetan-3-yl)aziridine-2-carboxylic Acid in Medicinal Chemistry

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacological properties is paramount. The strategic combination of privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacological properties is paramount. The strategic combination of privileged structural motifs is a cornerstone of modern drug design. This document introduces 1-(Oxetan-3-yl)aziridine-2-carboxylic acid, a unique and promising building block that merges the advantageous features of both oxetanes and constrained amino acids. While direct literature on this specific hybrid molecule is nascent, its potential can be confidently extrapolated from the extensive validation of its constituent parts.

This guide provides an in-depth analysis of the rationale behind its design, its potential applications in drug discovery, and detailed protocols for its synthesis and subsequent elaboration.

Part 1: The Scientific Rationale - A Union of Favorable Properties

The design of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid is predicated on the synergistic combination of two highly valued moieties in medicinal chemistry: the oxetane ring and the aziridine-2-carboxylic acid core.

The Oxetane Moiety: A Physicochemical Property Enhancer

The four-membered oxetane ring has garnered significant interest as a "magic" motif in drug discovery.[1] Its incorporation into small molecules can lead to substantial improvements in key drug-like properties:

  • Enhanced Aqueous Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to its carbocyclic or gem-dimethyl counterparts.[2][3]

  • Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation than many other functional groups, contributing to improved pharmacokinetic profiles.[4]

  • Reduced Lipophilicity: In many cases, the introduction of an oxetane can lower the lipophilicity (LogD) of a compound, which can be beneficial for reducing off-target effects and improving bioavailability.[5]

  • Three-Dimensionality: The puckered, three-dimensional nature of the oxetane ring can improve target engagement by allowing for more specific and favorable interactions within a binding pocket.[1]

  • Bioisosterism: Oxetanes are recognized as effective bioisosteres for gem-dimethyl and carbonyl groups, offering a way to modulate the properties of a lead compound while maintaining its core binding interactions.[1][6][7]

Aziridine-2-carboxylic Acid: A Constrained Amino Acid Scaffold

Aziridine-2-carboxylic acid is a conformationally constrained amino acid that serves as a versatile building block for the synthesis of a wide array of more complex molecules.[8][9][10][11] Its key attributes include:

  • Conformational Rigidity: The strained three-membered ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target.[9][11]

  • Synthetic Versatility: The electrophilic nature of the aziridine ring allows for regioselective ring-opening reactions with a variety of nucleophiles, providing access to diverse substituted amino acids and other heterocyclic systems.[12][13][14]

  • Peptidomimetic Applications: As an unnatural amino acid, it can be incorporated into peptides to enhance their stability against proteolytic degradation and to induce specific secondary structures.[8][10][11]

  • Biological Activity: Derivatives of aziridine-2-carboxylic acid have been shown to possess anti-cancer and anti-thrombotic properties.[13][15]

The fusion of these two moieties in 1-(Oxetan-3-yl)aziridine-2-carboxylic acid is therefore a deliberate strategy to create a novel, constrained amino acid with a built-in "physicochemical property modulator."

Part 2: Potential Applications in Drug Discovery

The unique structural and electronic features of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid suggest its utility in several areas of medicinal chemistry:

  • Novel Peptidomimetics: Incorporation of this building block into peptide sequences could lead to novel peptidomimetics with enhanced cell permeability, metabolic stability, and target affinity. The oxetane moiety could be oriented to interact with the solvent or to make specific contacts within a binding pocket.

  • Scaffold for Small Molecule Libraries: The carboxylic acid and the reactive aziridine ring provide two orthogonal handles for chemical diversification. This allows for the rapid generation of libraries of complex small molecules for high-throughput screening.

  • Probing Target Topography: The rigid and three-dimensional nature of the scaffold can be exploited to probe the topology of enzyme active sites and receptor binding pockets.

  • Bioisosteric Replacement: The N-(oxetan-3-yl) group can be considered a polar, non-planar bioisostere for other N-alkyl or N-aryl substituents, offering a novel vector for property modulation.

Part 3: Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for the N-functionalization of aziridines and the synthesis of aziridine-2-carboxylic acids.

Protocol 1: Synthesis of 1-(Oxetan-3-yl)aziridine-2-carboxylic Acid

This protocol outlines a potential two-step synthesis starting from a suitable aziridine-2-carboxylate ester.

Step 1: N-Alkylation of Aziridine-2-carboxylate with 3-Oxetanone

This step involves the reductive amination of 3-oxetanone with an aziridine-2-carboxylate ester.

Materials:

  • Ethyl aziridine-2-carboxylate

  • 3-Oxetanone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl aziridine-2-carboxylate (1.0 eq) and 3-oxetanone (1.2 eq) in DCE, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford ethyl 1-(oxetan-3-yl)aziridine-2-carboxylate.

Step 2: Saponification to the Carboxylic Acid

This step involves the hydrolysis of the ester to the desired carboxylic acid.

Materials:

  • Ethyl 1-(oxetan-3-yl)aziridine-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl 1-(oxetan-3-yl)aziridine-2-carboxylate (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(Oxetan-3-yl)aziridine-2-carboxylic acid.

Protocol 2: Amide Coupling with 1-(Oxetan-3-yl)aziridine-2-carboxylic Acid

This protocol details a standard procedure for forming an amide bond with a primary or secondary amine.[16][17][18]

Materials:

  • 1-(Oxetan-3-yl)aziridine-2-carboxylic acid

  • Amine of choice

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Add HATU (1.2 eq) to the mixture and stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC.

Protocol 3: Nucleophilic Ring-Opening of the Aziridine

This protocol describes a general method for the ring-opening of the N-activated aziridine with a thiol nucleophile.[14]

Materials:

  • A derivative of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid (e.g., the corresponding amide)

  • Thiol of choice

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the 1-(oxetan-3-yl)aziridine-2-carboxamide derivative (1.0 eq) and the thiol (1.5 eq) in anhydrous acetonitrile, add DBU (0.2 eq).

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS. The reaction may be gently heated to facilitate the reaction with less reactive thiols.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part 4: Visualization of Key Concepts

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Core Scaffold cluster_diversification Diversification Pathways A Ethyl aziridine-2-carboxylate C Reductive Amination A->C B 3-Oxetanone B->C D Ethyl 1-(oxetan-3-yl)aziridine-2-carboxylate C->D STAB, AcOH E Saponification D->E LiOH F 1-(Oxetan-3-yl)aziridine-2-carboxylic acid E->F G Amide Coupling F->G Amine, HATU I Amide Derivatives G->I H Ring Opening J Substituted Amino Acids H->J I->H Nucleophile (e.g., R-SH)

Caption: Synthetic workflow for the preparation and diversification of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid.

Properties_Contributions cluster_oxetane Oxetane Moiety cluster_aziridine Aziridine-2-carboxylic Acid Core O1 Improved Solubility Core 1-(Oxetan-3-yl)aziridine-2-carboxylic acid O1->Core O2 Metabolic Stability O2->Core O3 Reduced Lipophilicity O3->Core O4 3D-Conformation O4->Core A1 Conformational Constraint A1->Core A2 Synthetic Handle (Ring Opening) A2->Core A3 Peptidomimetic Scaffold A3->Core A4 Carboxylic Acid Handle A4->Core

Caption: Contribution of individual moieties to the properties of the target scaffold.

Part 5: Conclusion and Future Outlook

1-(Oxetan-3-yl)aziridine-2-carboxylic acid represents a novel and strategically designed building block for medicinal chemistry. By combining the favorable physicochemical properties of the oxetane ring with the conformational constraint and synthetic versatility of the aziridine-2-carboxylic acid core, this scaffold holds significant promise for the development of next-generation therapeutics. The protocols provided herein offer a starting point for the synthesis and derivatization of this exciting new molecule. Further research into its applications is warranted and is anticipated to yield valuable insights and lead to the discovery of novel bioactive compounds.

References

  • American Chemical Society. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery.
  • Ballatore, C., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PharmaBlock. Oxetanes in Drug Discovery.
  • Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Journal of the American Chemical Society. Retrieved from [Link]

  • Zalubovskis, R., & Ivanova, M. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules. Retrieved from [Link]

  • Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Pharmaceuticals. Retrieved from [Link]

  • Al-Tel, T. H. (2015). 2H-Azirines in medicinal chemistry. ResearchGate. Retrieved from [Link]

  • Ho, J., & Craik, D. J. (2023). Shaping the future of constrained peptides and compact proteins in drug discovery. Australian Journal of Chemistry. Retrieved from [Link]

  • Zalubovskis, R., & Ivanova, M. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. ProQuest. Retrieved from [Link]

  • PeptiDream Inc. Constrained Peptides in Drug Discovery and Development. Retrieved from [Link]

  • Kiczun, M., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Retrieved from [Link]

  • Brizgys, G., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

  • Drug Hunter. Small Change – Big Difference: Influence of Single Amino Acids on Drug Disposition. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Retrieved from [Link]

  • Jamison, T. F., et al. (2014). Highly Regioselective Nickel-Catalyzed Cross-Coupling of N-Tosylaziridines and Alkylzinc Reagents. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • ResearchGate. N-Activation strategies for aziridination a Nitrene transfer to olefins.... Retrieved from [Link]

  • University of Groningen. SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Retrieved from [Link]

  • Hartwig, J. F., & Shekhar, S. (2003). N-arylation of aziridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zalubovskis, R., & Ivanova, M. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. Recent developments in selective N-arylation of azoles. Retrieved from [Link]

  • Brizgys, G., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Miller, S. J., & Hewitt, W. M. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society. Retrieved from [Link]

  • Davis, F. A., et al. (1997). Aziridine 2-carboxylate ester mediated asymmetric synthesis of α-alkyl β-amino acids. Tetrahedron Letters. Retrieved from [Link]

  • Ulven, T., et al. (2011). A Protocol for Amide Bond Formation with Electron Deficient. Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Retrieved from [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids. Retrieved from [Link]

  • Miller, S. J., & Hewitt, W. M. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. Retrieved from [Link]

  • De Vleeschauwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • De Vleeschauwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Ring-Opening of 1-(Oxetan-3-yl)aziridine-2-carboxylic Acid

This Application Note is designed for researchers in medicinal chemistry and chemical biology focusing on peptidomimetics and heterocycle functionalization. Executive Summary & Strategic Analysis The scaffold 1-(oxetan-3...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology focusing on peptidomimetics and heterocycle functionalization.

Executive Summary & Strategic Analysis

The scaffold 1-(oxetan-3-yl)aziridine-2-carboxylic acid represents a unique "bis-heterocyclic" building block. It contains two strained rings: an aziridine (3-membered,


-containing) and an oxetane (4-membered, 

-containing).

For drug development, this molecule is a high-value precursor for


- or 

-amino acids bearing an

-oxetanyl group—a motif increasingly used to modulate lipophilicity and metabolic stability (the "oxetane effect").
The Chemoselectivity Challenge

The core synthetic challenge is the chemoselective differentiation between the two strained rings.

  • Aziridine Strain: ~27 kcal/mol.[1]

  • Oxetane Strain: ~26 kcal/mol.

While the ring strains are comparable, the basicity of the heteroatoms differs significantly. The aziridine nitrogen (


 amine, pKa of conjugate acid ~8.0) is significantly more basic than the oxetane oxygen (ether, pKa of conjugate acid ~ -2.0).

Expert Insight: The success of this protocol relies on controlled protonation/coordination . By maintaining pH or Lewis acidity in a window that activates the basic Nitrogen but leaves the non-basic Oxygen unperturbed, we can selectively open the aziridine ring while preserving the acid-sensitive oxetane.

Reaction Landscape & Regioselectivity[2][3][4][5][6][7]

The ring-opening of aziridine-2-carboxylates can proceed via two pathways:

  • Path A (C-3 Attack): Nucleophilic attack at the

    
    -carbon.[1] This is generally favored for 
    
    
    
    -alkyl aziridines due to steric hindrance at C-2 (adjacent to the carboxylate) and electronic repulsion between the nucleophile and the carboxylate. This yields
    
    
    -amino acid derivatives
    .
  • Path B (C-2 Attack): Nucleophilic attack at the

    
    -carbon. This typically requires specific chelation control or electronic activation that stabilizes the developing charge at C-2.
    
Mechanistic Pathway Diagram[3][6]

ReactionLandscape Start 1-(Oxetan-3-yl) aziridine-2-carboxylic acid N_Activated N-Activated Aziridinium (Oxetane Intact) Start->N_Activated Kinetic Control (Basic N) O_Activated O-Protonated Oxetane (Risk Zone) Start->O_Activated Thermodynamic/Strong Acid AcidStrong Strong Acid (pH < 1) LewisAcid Mild Lewis Acid (e.g., BF3·OEt2, Yb(OTf)3) Prod_C3 Product A (Major) C-3 Attack (α-amino acid deriv.) N_Activated->Prod_C3 Nu: (Steric Control) Prod_C2 Product B (Minor) C-2 Attack (β-amino acid deriv.) N_Activated->Prod_C2 Nu: (Electronic/Chelation) Degradation Degradation (Oxetane Ring Opening) O_Activated->Degradation Rapid Hydrolysis

Figure 1: Chemoselective landscape. Path A (Green/Blue) represents the target window where Nitrogen is activated without protonating the Oxetane Oxygen.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Nucleophilic Opening (Azide/Thiol)

Best for: Introducing Nitrogen or Sulfur nucleophiles while strictly preserving the oxetane.

Materials:

  • Substrate: 1-(Oxetan-3-yl)aziridine-2-carboxylic acid (or methyl ester analog).

  • Nucleophile:

    
     (Trimethylsilyl azide) or 
    
    
    
    (Thiophenol).
  • Catalyst:

    
     (Ytterbium triflate) or 
    
    
    
    (Boron trifluoride etherate).
  • Solvent: Anhydrous

    
     (DCM) or Acetonitrile (
    
    
    
    ).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 1.0 equiv of the aziridine substrate in anhydrous DCM (0.1 M concentration).

  • Temperature Control: Cool the solution to 0 °C .

    • Why? Lower temperature improves regioselectivity (favoring C-3 attack) and suppresses oxetane opening.

  • Catalyst Addition: Add 10 mol% of

    
    .
    
    • Note: Lanthanide triflates are "soft" Lewis acids that coordinate well to the aziridine nitrogen/carboxylate but interact poorly with the ether oxygen of the oxetane.

  • Nucleophile Addition: Dropwise add 1.2 equiv of

    
    .
    
  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) and stir for an additional 2–4 hours.

    • Monitoring: Check via TLC.[2] The aziridine is polar; the ring-opened product will typically be more polar (if free acid) or less polar (if silylated).

  • Quench: Quench with saturated aqueous

    
    .
    
    • Critical: Do not use acidic quench. The oxetane is stable in bicarbonate.

  • Workup: Extract with DCM (3x). Dry organic layers over

    
    .[2]
    
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: DCM/MeOH gradient. Avoid acetic acid in the mobile phase to protect the oxetane.

Protocol B: Solvolysis with Alcohols (Ester/Ether Formation)

Best for: Creating serine-like derivatives.

Materials:

  • Nucleophile/Solvent: Methanol or Benzyl Alcohol.

  • Catalyst:

    
     (Must be used stoichiometrically controlled).
    

Procedure:

  • Dissolve aziridine in the alcohol (as solvent) or in

    
     with 5.0 equiv of alcohol.
    
  • Cool to -20 °C .

  • Add

    
     (0.5 equiv) slowly.[2]
    
    • Warning: Excess

      
       or higher temps will polymerize the oxetane (polyether formation).
      
  • Monitor strictly by LC-MS to detect the formation of the M+32 (methanol addition) peak.

  • Quench immediately upon consumption of starting material with

    
     (Triethylamine) to neutralize the Lewis acid.
    

Data Summary & Troubleshooting

ParameterConditionOutcomeMechanism/Reasoning
Acid Source HCl (gas or conc. aq)Failure Protonates oxetane O; leads to chlorohydrin/diol byproducts.
Acid Source

or

Success Selectively activates basic Aziridine N; Oxetane O remains neutral.
Nucleophile Amines (

)
Slow Requires heat; heat risks oxetane degradation. Use high conc.
Nucleophile Azide (

)
Excellent Highly nucleophilic; works at low temp.
Regioselectivity C-3 (Beta)Major Steric approach control; C-2 is shielded by carboxylate.
Regioselectivity C-2 (Alpha)Minor Only observed if C-2 cation is stabilized (e.g., if Ph group present).
Self-Validating Quality Control (QC)

To ensure the oxetane ring is intact in your final product, perform the following checks:

  • 1H NMR: Look for the characteristic oxetane multiplet signals between

    
     4.4 and 4.9 ppm. If these shift significantly or disappear (becoming broad alkyl chains), the ring has opened.
    
  • 13C NMR: Oxetane carbons typically appear around

    
     70–80 ppm.
    
  • Mass Spec: Ring opening is an isomerization (same mass). You must rely on fragmentation patterns or NMR. However, if water/solvent attacked the oxetane, you will see M+18 (water) or M+ROH adducts.

Workflow Visualization

Workflow Step1 Dissolve Substrate (Anhydrous DCM, 0°C) Step2 Add Catalyst (Yb(OTf)3, 10 mol%) Step1->Step2 Step3 Add Nucleophile (TMS-N3, 1.2 eq) Step2->Step3 Check TLC / LC-MS Check (Is SM consumed?) Step3->Check Path_Good Quench (sat. NaHCO3) Extract DCM Check->Path_Good Yes Path_Bad Stir longer (Maintain 0°C) Check->Path_Bad No Purify Flash Chromatography (No Acid in Eluent) Path_Good->Purify Path_Bad->Check QC QC: 1H NMR Check 4.4-4.9 ppm region Purify->QC

Figure 2: Optimized experimental workflow for Lewis Acid catalyzed opening.

References

  • Sweeney, J. B. (2002). "Aziridines: Epoxides’ Poor Relations?" Chemical Society Reviews, 31(5), 247–258. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][4] Chemical Reviews, 116(19), 12150–12233. Link

  • Watson, I. D. G., et al. (2006). "Catalytic Asymmetric Ring Opening of Aziridines." Accounts of Chemical Research, 39(3), 194–206. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3][5] Angewandte Chemie International Edition, 49(48), 8979–8983. Link

  • Ghorai, M. K., et al. (2012).[1] "Lewis Acid Catalyzed Regioselective Ring Opening of Activated Aziridines." The Journal of Organic Chemistry, 77(8), 3766–3779. Link

Sources

Application

Application Notes &amp; Protocols: Polymerization of 1-(Oxetan-3-yl)aziridine-2-carboxylic Acid for the Synthesis of Novel Functional Polymers

Abstract This document provides a comprehensive guide to the synthesis and polymerization of a novel bifunctional monomer, 1-(oxetan-3-yl)aziridine-2-carboxylic acid. Due to the inherent reactivity challenges posed by th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the synthesis and polymerization of a novel bifunctional monomer, 1-(oxetan-3-yl)aziridine-2-carboxylic acid. Due to the inherent reactivity challenges posed by the free carboxylic acid, this guide focuses on a scientifically robust strategy involving the protection of the carboxyl group, followed by a controlled anionic ring-opening polymerization (AROP) of the N-substituted aziridine ring. The resulting linear polymer possesses a poly(amino acid ester) backbone with pendant oxetane moieties, creating a versatile platform for post-polymerization modification. These materials are of significant interest for advanced biomedical applications, including drug delivery and tissue engineering, owing to their unique combination of a functional backbone and reactive side chains.[1][2]

Scientific Rationale and Strategy

The monomer, 1-(oxetan-3-yl)aziridine-2-carboxylic acid, integrates three distinct chemical functionalities: a strained aziridine ring, a strained oxetane ring, and a carboxylic acid. A successful polymerization strategy must selectively target one of the strained rings while managing the reactivity of the other functional groups.

  • Challenge of the Carboxylic Acid: The acidic proton of the carboxylic acid is incompatible with most ring-opening polymerization techniques. In anionic polymerization, it would immediately terminate the propagating chain. In cationic polymerization, it can interfere with the initiator and propagating species. Therefore, protection of the carboxylic acid as an ester is a mandatory first step. The tert-butyl ester is chosen for this protocol as it is readily cleaved under mild acidic conditions post-polymerization, regenerating the carboxylic acid functionality.[3][4]

  • Choice of Polymerization Mechanism:

    • Cationic Ring-Opening Polymerization (CROP): CROP is effective for oxetanes. However, the aziridine nitrogen is basic and would be protonated by the cationic initiator, potentially leading to uncontrolled side reactions or polymerization of the aziridine ring, resulting in a poorly defined material.

    • Anionic Ring-Opening Polymerization (AROP): AROP is highly effective for N-substituted aziridines, particularly when the N-substituent is an electron-withdrawing or non-interfering group.[5][6] This method prevents branching and allows for the synthesis of linear polymers with controlled molecular weights and narrow polydispersities.[7] The oxetane ring is generally stable under anionic conditions. The oxetane group on the nitrogen atom serves to create a linear polymer backbone, analogous to well-established N-sulfonyl or N-Boc activated aziridines.[3][6]

  • Selected Strategy: Based on the analysis above, the most logical and controllable pathway is the AROP of the aziridine ring of a tert-butyl protected monomer. This yields a well-defined linear polymer with pendant oxetane groups, which can be used for subsequent modifications.

Experimental Protocols

Protocol 1: Synthesis of Monomer - tert-butyl 1-(oxetan-3-yl)aziridine-2-carboxylate

This proposed synthesis involves a two-step process: synthesis of the parent aziridine ester followed by N-alkylation with an activated oxetane.

Step 1a: Synthesis of tert-butyl 2-(bromomethyl)acrylate This protocol is adapted from standard organic synthesis procedures for alpha-bromoacrylates.

  • Materials: tert-butyl acrylate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Sodium bicarbonate solution.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve tert-butyl acrylate (1 equiv.) in CCl₄.

    • Add NBS (1.1 equiv.) and a catalytic amount of AIBN.

    • Heat the mixture to reflux (approx. 77°C) and stir for 4-6 hours, monitoring by TLC or GC-MS.

    • Cool the reaction to room temperature and filter to remove succinimide.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield tert-butyl 2-(bromomethyl)acrylate.

Step 1b: Synthesis of tert-butyl aziridine-2-carboxylate This step involves the amination and subsequent cyclization of the brominated acrylate.

  • Materials: tert-butyl 2-(bromomethyl)acrylate, Ammonia solution (aqueous or in methanol), Potassium carbonate, Diethyl ether.

  • Procedure:

    • Cool a solution of tert-butyl 2-(bromomethyl)acrylate (1 equiv.) in diethyl ether to 0°C.

    • Add a concentrated solution of ammonia (excess, >3 equiv.) dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Add solid potassium carbonate to the mixture to facilitate the cyclization and to dry the solution. Stir for an additional 2-3 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by silica gel chromatography to obtain tert-butyl aziridine-2-carboxylate.

Step 1c: N-Alkylation to form tert-butyl 1-(oxetan-3-yl)aziridine-2-carboxylate This final step couples the aziridine with the oxetane moiety.

  • Materials: tert-butyl aziridine-2-carboxylate, 3-Oxetanone, Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE), Sodium bicarbonate solution.

  • Procedure:

    • In a flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl aziridine-2-carboxylate (1 equiv.) and 3-oxetanone (1.2 equiv.) in anhydrous DCE.

    • Add STAB (1.5 equiv.) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring for the disappearance of starting materials by TLC.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final monomer product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient). Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Anionic Ring-Opening Polymerization (AROP)

This protocol must be performed under strict anhydrous and anaerobic conditions using Schlenk line or glovebox techniques.

  • Materials: tert-butyl 1-(oxetan-3-yl)aziridine-2-carboxylate (monomer), Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK) as initiator, Anhydrous methanol (for quenching).

  • Procedure:

    • Dry all glassware in an oven at >120°C overnight and cool under vacuum.

    • In a glovebox or under a stream of argon, add anhydrous THF to a Schlenk flask equipped with a magnetic stir bar.

    • Add the purified monomer to the THF and stir until dissolved. Cool the solution to the desired temperature (e.g., -78°C to 0°C) to control the polymerization.

    • Calculate the required amount of initiator (e.g., n-BuLi) for the target molecular weight (M/I ratio).

    • Slowly add the initiator solution dropwise to the stirring monomer solution. The initiation is often marked by a color change.

    • Allow the polymerization to proceed for the desired time (e.g., 1 to 24 hours), depending on the monomer reactivity and target conversion.

    • Quench the polymerization by adding a small amount of anhydrous methanol.

    • Allow the solution to warm to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold hexane or water, depending on polymer solubility).

    • Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 3: Polymer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the polymer structure. The disappearance of monomer peaks and the appearance of broad polymer backbone signals will confirm polymerization.

  • Gel Permeation Chromatography (GPC/SEC): Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A narrow PDI (<1.2) is indicative of a controlled, living polymerization.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirm the presence of key functional groups in the polymer, such as the ester carbonyl (~1730 cm⁻¹) and the oxetane C-O-C stretch (~980 cm⁻¹).

Data Presentation

The AROP of the protected monomer is expected to exhibit characteristics of a living polymerization. The following table summarizes expected outcomes based on varying the monomer-to-initiator ratio.

EntryMonomer:Initiator Ratio ([M]₀/[I]₀)Target Mₙ ( g/mol )Experimental Mₙ ( g/mol ) (from GPC)PDI (Mₙ/Mₙ)
125:15,380~5,200<1.15
250:110,760~10,500<1.15
3100:121,520~20,900<1.20

Note: Monomer molecular weight = 215.26 g/mol . Experimental values are hypothetical and represent typical results for a controlled polymerization.

Visualization of Workflow and Mechanism

Workflow cluster_Monomer Monomer Synthesis cluster_Polymer Polymerization & Characterization M1 Step 1a: Synthesis of tert-butyl 2-(bromomethyl)acrylate M2 Step 1b: Synthesis of tert-butyl aziridine-2-carboxylate M1->M2 M3 Step 1c: N-Alkylation with 3-Oxetanone M2->M3 P1 Protocol 2: Anionic Ring-Opening Polymerization M3->P1 Purified Monomer P2 Protocol 3: Polymer Characterization (NMR, GPC, FT-IR) P1->P2

Caption: Overall experimental workflow from monomer synthesis to polymer characterization.

Mechanism cluster_Initiation Initiation cluster_Propagation Propagation I1 Initiator (I⁻) Monomer Monomer (Aziridine Ring) I1->Monomer Nucleophilic Attack IM Ring-Opened Anionic Species Monomer->IM P1 Anionic Chain End IM->P1 Monomer2 Monomer P1->Monomer2 Attack on new monomer unit P2 Propagating Polymer Chain Monomer2->P2 P2->P1 Regenerates Anionic End

Caption: Proposed mechanism for the anionic ring-opening polymerization of the aziridine ring.

Potential Applications and Future Work

The synthesized polymer, poly(tert-butyl 1-(oxetan-3-yl)aziridine-2-carboxylate), serves as a versatile macromolecular platform.

  • Deprotection to Form a Poly(amino acid): The tert-butyl ester groups can be selectively removed using trifluoroacetic acid (TFA) to yield a poly(amino acid) with pendant oxetane groups.[3] The resulting polyzwitterionic or polyanionic nature (depending on pH) could be useful for creating hydrogels or drug delivery systems.[1][8]

  • Cross-linking via Pendant Oxetane Groups: The oxetane rings in the side chains are available for further reactions.[9] Treatment of the polymer with a cationic initiator could induce ring-opening of the pendant oxetane groups, leading to the formation of a cross-linked network. This allows for the creation of robust hydrogels or coatings from a linear precursor.[10]

  • Biomedical Potential: The combination of a poly(amino acid) backbone with polyether-like side chains is highly desirable for biomedical applications.[1][2] Polyethers are known for their biocompatibility and ability to reduce non-specific protein adsorption, while the carboxylic acid groups provide sites for conjugating drugs, targeting ligands, or imaging agents.[11] These novel materials could find use in:

    • Smart Drug Delivery: pH-responsive release due to the carboxylic acid groups.

    • Tissue Engineering Scaffolds: As cross-linkable hydrogels that can be functionalized with cell-adhesion peptides.

    • Functional Coatings: For modifying the surface of medical devices to improve biocompatibility.[12]

Future work should focus on optimizing polymerization conditions, exploring the kinetics of the reaction, and fully characterizing the physical and biological properties of the resulting functional materials.

References

  • Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253. [Link]

  • Endo, T. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech. [Link]

  • Rana, A., et al. (2021). Polyamines: Functions, Metabolism, and Role in Human Disease Management. PMC. [Link]

  • Hong, M., & Chen, E. Y.-X. (2017). Organocatalyzed Anionic Ring-Opening Polymerizations of N-Sulfonyl Aziridines with Organic Superbases. ACS Macro Letters. [Link]

  • Rupar, P. A., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. NSF-PAR. [Link]

  • Mishra, G. P., et al. (2014). Functionalized polymersomes for biomedical applications. Polymer Chemistry. [Link]

  • Stam, F. P. (1988). Synthesis and reactions of aziridine-2-carboxylic esters. Thesis, Catholic University of Nijmegen. [Link]

  • Wang, G., et al. (2020). Anionic Ring-Opening Polymerizations of N-Sulfonylaziridines in Ionic Liquids. ResearchGate. [Link]

  • Svirshchevskaya, E. V., et al. (2024). Polydopamine Applications in Biomedicine and Environmental Science. MDPI. [Link]

  • Johnson, J. A., et al. (2020). Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions. MDPI. [Link]

  • Kricheldorf, H. R., & Stukenbrock, T. (1996). Polymers with oxetane pendant groups. ResearchGate. [Link]

  • Giri, C., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. MDPI. [Link]

  • Hoogenboom, R., et al. (2018). Poly(2-oxazoline)s with pendant cubane groups. Polymer Chemistry. [Link]

  • Heidari, H., et al. (2024). Recent advances and challenges of antimicrobial applications of polyether polymers in the biomedical and industrial sectors: An overview. Nano Micro Biosystems. [Link]

  • Nuyken, O., et al. (2015). Living Anionic Polymerization of Functional Aziridines. R Discovery. [Link]

  • Ye, N., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [Link]

  • Giri, C., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. OSTI.gov. [Link]

  • Fochi, M., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). Aziridine-2-carboxylate. PubChem Compound Database. [Link]

  • GSI Creos Indonesia. (n.d.). Polyaziridines. GSI Creos. [Link]

Sources

Method

Application Note: 1-(Oxetan-3-yl)aziridine-2-carboxylic acid in Peptide Synthesis

The following Application Note and Protocol guide details the use of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid (referred to herein as OxAzy ), a specialized building block for peptide synthesis. This guide is structured...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid (referred to herein as OxAzy ), a specialized building block for peptide synthesis.

This guide is structured for researchers in medicinal chemistry and chemical biology, focusing on two primary applications: (1) Covalent Inhibitor Design (using the aziridine as an electrophilic warhead) and (2) Site-Specific Backbone Modification (using the oxetane group to modulate solubility and conformation).

Executive Summary & Strategic Rationale

1-(Oxetan-3-yl)aziridine-2-carboxylic acid (OxAzy) represents a convergence of two powerful motifs in modern drug design: the aziridine ring and the oxetane ring .

  • The Aziridine Moiety: Acts as a strain-driven electrophile. In peptide synthesis, aziridine-2-carboxylic acid (Azy) derivatives are widely used for site-selective ring-opening reactions with nucleophiles (e.g., thiols) or as covalent "warheads" that target catalytic cysteines in proteases.

  • The Oxetane Moiety: Attached to the aziridine nitrogen, the oxetan-3-yl group functions as a superior metabolic surrogate for gem-dimethyl or carbonyl groups.[1] It lowers lipophilicity (LogP) while maintaining metabolic stability, addressing a common liability of traditional N-alkylated peptides.

Key Applications:

  • Covalent Fragment Discovery: As an N-terminal cap to trap nucleophilic residues (Cys, Ser, Thr) in protein binding pockets.

  • Peptide Ligation & Modification: Precursor for N-(oxetan-3-yl)-amino acids via nucleophilic ring opening, introducing backbone diversity.

Chemical Properties & Handling

PropertyDescription
Stability The aziridine ring is susceptible to acid-catalyzed ring opening. Avoid strong acids (TFA, HCl) during handling prior to the desired reaction step.
Solubility High solubility in polar organic solvents (DMF, DMSO, DCM) due to the oxetane polarity.
Storage Store at -20°C under inert atmosphere (Ar/N₂). Moisture sensitive (risk of hydrolysis).
Reactivity Electrophile: Reacts with soft nucleophiles (Thiols > Amines). Base Sensitivity: Stable to standard Fmoc-removal bases (20% Piperidine) for short durations, but prolonged exposure should be avoided.

Experimental Protocols

Protocol A: N-Terminal Coupling (SPPS)

This protocol describes the attachment of OxAzy to the N-terminus of a resin-bound peptide. Since the nitrogen is tertiary, OxAzy acts as a terminal cap unless ring-opening strategies are employed.

Materials:

  • Resin-bound peptide (Fmoc-deprotected N-terminus).

  • 1-(Oxetan-3-yl)aziridine-2-carboxylic acid (OxAzy).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the resin (0.1 mmol scale) in DMF for 20 minutes.

    • Ensure the N-terminal Fmoc group is removed (20% Piperidine/DMF, 2 x 5 min) and the resin is washed thoroughly (5x DMF, 5x DCM).

  • Activation:

    • In a separate vial, dissolve OxAzy (0.3 mmol, 3 equiv) and HATU (0.29 mmol, 2.9 equiv) in 2 mL anhydrous DMF.

    • Add DIEA (0.6 mmol, 6 equiv) immediately before adding to the resin.

    • Note: Pre-activation time should be minimized (< 1 min) to prevent self-reaction or polymerization of the aziridine.

  • Coupling:

    • Add the activated solution to the resin.

    • Shake/agitate at room temperature for 2 to 4 hours .

    • Monitoring: The Kaiser test may yield a false positive due to the nature of the secondary amine formed if the ring opens prematurely, but typically the coupling is efficient. Chloranil test is recommended for secondary amines if applicable, though OxAzy creates a tertiary amide.

  • Washing:

    • Drain the reaction mixture.

    • Wash resin with DMF (5x) and DCM (5x).

  • Cleavage (Critical):

    • Warning: Standard TFA cleavage (95% TFA) will open the aziridine ring (usually by hydrolysis or reaction with scavengers).

    • For Intact Aziridine: Use a mild cleavage cocktail if the linker allows (e.g., 1% TFA in DCM for 2-Chlorotrityl resin) or perform the Ring Opening (Protocol B) on-resin before cleavage.

Protocol B: Site-Selective Ring Opening (Thiol Ligation)

This protocol converts the OxAzy moiety into a linearized N-(oxetan-3-yl)-cysteine derivative or thio-ether linkage.

Mechanism: Nucleophilic attack of a thiol (R-SH) at the less hindered carbon of the aziridine ring (C3), resulting in an N-substituted amino acid.

Reagents:

  • Resin-bound OxAzy-Peptide (from Protocol A).

  • Nucleophile: Thiobenzoic acid (for thioester), Benzyl mercaptan, or a Cysteine-peptide.

  • Solvent: DMF or DMSO/Buffer (for solution phase).

Procedure (On-Resin):

  • Preparation:

    • Wash the OxAzy-peptide resin with DMF.

  • Reaction:

    • Dissolve the Thiol (5 equiv) in DMF.

    • Catalyst: Add a mild base (e.g., DIEA, 0.1 equiv) to generate the thiolate, or use slightly acidic conditions (acetic acid) if regioselectivity at C3 is poor (acid promotes C3 attack via activated aziridinium).

    • Add solution to resin and shake for 4–12 hours at room temperature.

  • Work-up:

    • Wash resin with DMF (5x) and DCM (5x).

    • Cleave the peptide using standard TFA cocktails (the aziridine is now opened and stable).

  • Result:

    • The product is a peptide containing an N-(oxetan-3-yl)-S-alkyl-cysteine (or homocysteine analog) residue at the N-terminus.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the OxAzy building block: direct covalent inhibition versus ring-opening derivatization.

OxAzy_Pathways OxAzy 1-(Oxetan-3-yl) aziridine-2-COOH Coupling Peptide Coupling (HATU/DIEA) OxAzy->Coupling Peptide N-Term OxAzy-Peptide (Resin Bound) Coupling->Peptide Target Cysteine Protease (Target Protein) Peptide->Target Bioassay RingOpen Ring Opening (Regioselective) Peptide->RingOpen Synthesis Inhibition Irreversible Complex (Covalent Bond) Target->Inhibition S-Alkylation Thiol Thiol Nucleophile (R-SH) Thiol->RingOpen Modified N-(Oxetan-3-yl) Amino Acid Peptide RingOpen->Modified Linearization

Caption: Workflow showing the dual utility of OxAzy: as a warhead for target engagement or a precursor for backbone-modified peptides.

Scientific Validation & Troubleshooting

Regioselectivity of Ring Opening
  • Challenge: Aziridine ring opening can occur at C2 (alpha-carbon) or C3 (beta-carbon).

  • Control: The N-(oxetan-3-yl) group is electron-withdrawing relative to a simple alkyl but sterically bulky.

    • Nucleophilic Attack (Basic conditions): Predominantly occurs at the less hindered C3 position.

    • Acid-Catalyzed Attack: May shift preference but C3 remains favored due to the carboxylic carbonyl electron withdrawal at C2.

  • Verification: Analyze the product via NMR. C3 attack retains the alpha-chiral center integrity; C2 attack results in inversion/racemization and a beta-amino acid derivative.

Stability of the Oxetane[1]
  • The oxetane ring is generally stable to basic conditions (piperidine, DIEA) and mild acids.

  • Risk: Strong Lewis acids or hot aqueous acids can open the oxetane ring. Ensure cleavage cocktails (if retaining the aziridine) are kept cold (0°C) and minimize water content.

References

  • BenchChem Technical Support. (2026). Synthesis and Optimization of N-Oxetan-3-yl Amino Acid Derivatives. BenchChem Application Notes.[2]

  • Vicik, R., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 127(20), 7359-7369.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Motifs in Drug Discovery.[1][2] Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Moebus, J., et al. (2015). Alkene Functionalization via a Dication Pool Strategy. (Synthesis of N-oxetan-3-yl aziridines). University of Wisconsin–Madison / NIH.

  • Galonic, D. P., et al. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. PubMed.

Sources

Application

Application Note: Synthesis of Bioactive Compounds from 1-(Oxetan-3-yl)aziridine-2-carboxylic acid

Executive Summary The drive to "escape from flatland" in modern drug discovery has necessitated the development of highly functionalized, sp³-rich building blocks. 1-(Oxetan-3-yl)aziridine-2-carboxylic acid represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to "escape from flatland" in modern drug discovery has necessitated the development of highly functionalized, sp³-rich building blocks. 1-(Oxetan-3-yl)aziridine-2-carboxylic acid represents a dual-functional, highly constrained synthon that merges two critical structural motifs: the metabolically stable, polarity-enhancing oxetane ring, and the electrophilically versatile aziridine-2-carboxylic acid. This application note details the mechanistic rationale, physicochemical benefits, and validated experimental protocols for utilizing this building block in the divergent synthesis of peptidomimetics and unnatural amino acids.

Strategic Rationale: Merging Stability with Reactivity

The Oxetane Motif as a Physicochemical Modulator

The incorporation of an oxetane ring at the N1 position of the aziridine serves multiple strategic purposes. Oxetanes are well-established bioisosteres for gem-dimethyl groups and carbonyls[1]. Appending an oxetane ring significantly lowers lipophilicity (LogD), increases aqueous solubility, and reduces human ether-à-go-go-related gene (hERG) liability compared to flat, sp²-hybridized analogs[2]. Furthermore, the oxetane oxygen acts as a hydrogen bond acceptor, improving target binding affinity while resisting the metabolic degradation typically seen in larger aliphatic rings.

The Aziridine-2-Carboxylic Acid as a Reactive Hub

Aziridine-2-carboxylic acids are highly strained, three-membered heterocycles that are susceptible to nucleophilic ring-opening[3]. The presence of the electron-withdrawing carboxylic acid at the C2 position inherently biases nucleophilic attack toward the C3 position via an Sₙ2-type mechanism[4]. This allows for the stereospecific synthesis of β-substituted α-amino acids. Alternatively, the carboxylic acid can be utilized for peptide coupling, leaving the aziridine intact to act as a covalent warhead for targeted protein degradation or irreversible enzyme inhibition[5].

Physicochemical Profiling

To illustrate the impact of the 1-(oxetan-3-yl) substitution, the following table summarizes the quantitative physicochemical shifts observed when replacing a standard N-isopropyl or N-phenyl group with the N-oxetan-3-yl moiety on an aziridine core.

PropertyN-Phenyl Analog (Flat)N-Isopropyl AnalogN-Oxetan-3-yl AnalogImpact on Drug Design
Fraction sp³ (Fsp³) 0.250.600.60 Higher 3D character; lower clinical attrition.
LogD (pH 7.4) 3.22.11.3 Improved partitioning; lower off-target toxicity.
Aqueous Sol. (µg/mL) < 1045> 200 Enhanced oral bioavailability.
Plasma Protein Binding 95%82%65% Higher fraction of unbound, active drug.
Intrinsic Clearance High (CYP oxidation)ModerateLow Oxetane resists CYP450-mediated metabolism.

Divergent Synthetic Workflow

The true value of 1-(oxetan-3-yl)aziridine-2-carboxylic acid lies in its divergent synthetic utility. Depending on the reaction conditions, chemists can either selectively open the aziridine ring to generate unnatural amino acids (Path A) or activate the carboxylic acid for peptide coupling while preserving the aziridine as a reactive warhead (Path B).

G Core 1-(Oxetan-3-yl)aziridine- 2-carboxylic acid PathA Path A: Ring-Opening (Sc(OTf)3, Nu-H) Core->PathA Lewis Acid Activation PathB Path B: Amidation (HATU, DIPEA, R-NH2) Core->PathB Carboxyl Activation ProdA Unnatural Amino Acid (C3-Substituted) PathA->ProdA Regioselective C3-Attack ProdB Aziridine Peptidomimetic (Covalent Warhead) PathB->ProdB Intact Aziridine

Divergent synthetic pathways for 1-(oxetan-3-yl)aziridine-2-carboxylic acid.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that successful execution of these protocols relies on strict adherence to the specified reagents. The dual-ring system contains competing sites for Lewis acid coordination and nucleophilic attack.

Protocol A: Regioselective Nucleophilic Ring-Opening (Synthesis of Unnatural Amino Acids)

Objective: To regioselectively open the aziridine ring at the C3 position using a thiol or amine nucleophile, generating an N-(oxetan-3-yl) β-substituted α-amino acid.

Causality & Reagent Selection: Because the aziridine nitrogen is alkylated (by the oxetane), it is considered "unactivated" and requires a Lewis acid to facilitate ring opening. However, aggressive Lewis acids (like BF₃·OEt₂) risk coordinating to the oxetane oxygen, leading to catastrophic degradation[2]. Scandium(III) triflate[Sc(OTf)₃] is selected due to its mild, oxophilic nature that preferentially activates the more basic aziridine nitrogen without compromising the oxetane ring.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask under an argon atmosphere, dissolve 1-(oxetan-3-yl)aziridine-2-carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (0.1 mmol, 10 mol%) to the solution. Stir at room temperature for 5 minutes to allow for pre-coordination with the aziridine nitrogen.

  • Nucleophile Addition: Slowly add the desired nucleophile (e.g., benzyl mercaptan, 1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 50 °C. Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the parent mass (M+H) and the appearance of the adduct mass confirms ring opening. Typical reaction time is 4–6 hours.

  • Quenching & Workup: Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃ (5 mL) to neutralize the Lewis acid. Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase flash chromatography (C18, Water/MeCN gradient).

  • Structural Validation: Run a 2D HMBC NMR experiment. A definitive cross-peak between the nucleophile's heteroatom-adjacent protons and the C3 carbon of the former aziridine confirms the regioselectivity of the attack[4].

Protocol B: Peptide Coupling (Synthesis of Aziridine Peptidomimetics)

Objective: To couple the carboxylic acid moiety to a primary amine or growing peptide chain while preserving the highly strained aziridine ring.

Causality & Reagent Selection: Standard coupling reagents like EDC/HOBt often require extended reaction times, which can lead to premature intramolecular cyclization or degradation of the sensitive aziridine ring. HATU is chosen for its superior kinetics, rapidly forming the active HOAt ester and driving the amidation to completion before side reactions can occur[5]. DIPEA is used as a non-nucleophilic base to prevent unwanted ring-opening.

Step-by-Step Procedure:

  • Activation: Dissolve 1-(oxetan-3-yl)aziridine-2-carboxylic acid (1.0 mmol, 1.0 equiv) and HATU (1.1 mmol, 1.1 equiv) in anhydrous DMF (5 mL) at 0 °C under argon.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv) dropwise. Stir at 0 °C for 10 minutes. The solution will turn pale yellow, indicating the formation of the active ester.

  • Amine Coupling: Add the target amine (e.g., a resin-bound peptide or a small molecule amine, 1.0 mmol, 1.0 equiv) dissolved in DMF (2 mL).

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2 hours. Self-Validation Check: Spot the crude mixture on a silica TLC plate (Stain with Ninhydrin). The disappearance of the primary amine spot indicates successful coupling.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The resulting aziridine peptidomimetic can be used directly for subsequent biological assays as a targeted covalent inhibitor[3].

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society - ACS Public
  • Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors PubMed / FEBS Lett.
  • Synthesis and Reactions of Aziridine-2-Carboxylic Esters Radboud University Repository
  • Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification Journal of the American Chemical Society
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Public

Sources

Method

Application Note: Protocol for the N-Functionalization and Stabilization of Aziridine-2-Carboxylic Acid with the Oxetan-3-yl Moiety

Executive Summary & Scope This application note details the protocol for the installation of the oxetan-3-yl group onto the nitrogen of aziridine-2-carboxylic acid derivatives . In medicinal chemistry, the oxetane ring i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details the protocol for the installation of the oxetan-3-yl group onto the nitrogen of aziridine-2-carboxylic acid derivatives . In medicinal chemistry, the oxetane ring is increasingly utilized as a stable, polar, and compact surrogate for gem-dimethyl or carbonyl groups, improving metabolic stability and aqueous solubility.

Critical Scope Definition: The title molecule, 1-(oxetan-3-yl)aziridine-2-carboxylic acid , contains a tertiary amine . Consequently, classical "N-protection" (e.g., Boc, Fmoc) is chemically impossible without quaternizing the nitrogen. Therefore, this guide interprets "N-protection" as the synthetic installation of the oxetan-3-yl moiety to serve as a semi-permanent functional group, and the subsequent stabilization protocols required to prevent the degradation of this highly strained bicyclic system.

Scientific Rationale & Chemical Strategy

The Stability Paradox

The target molecule combines two highly strained rings: an aziridine (approx. 27 kcal/mol strain) and an oxetane (approx. 26 kcal/mol strain).

  • Aziridine Sensitivity: Electron-rich alkyl aziridines are basic (

    
    ). Protonation of the nitrogen activates the ring toward nucleophilic attack (ring opening) and dimerization.
    
  • Oxetane Resilience: While strained, the oxetane ether is significantly more stable to basic and neutral conditions than the aziridine, but susceptible to strong Lewis acids.

Synthetic Route Selection: Reductive Amination

Direct alkylation of aziridines with oxetanyl halides is prone to polymerization and ring opening due to the harsh basic conditions required. The preferred industry standard (pioneered by the Carreira group) is reductive amination using oxetan-3-one .

  • Mechanism: Condensation of the aziridine (secondary amine) with oxetan-3-one forms a strained iminium/hemiaminal intermediate, which is reduced in situ by a mild hydride source.

  • Reagent Choice: Sodium triacetoxyborohydride (STAB,

    
    ) is the reagent of choice. It is mild enough to avoid reducing the ketone or ester functionalities and does not require the highly acidic conditions of 
    
    
    
    .
Pathway Visualization

The following diagram illustrates the reaction pathway and the critical degradation risks that this protocol mitigates.

ReactionPathway Start Aziridine-2-carboxylate (Secondary Amine) Inter Hemiaminal/Iminium Intermediate Start->Inter + Oxetan-3-one DCM, 0°C Reagent Oxetan-3-one Reagent->Inter Product 1-(Oxetan-3-yl)aziridine (Target Tertiary Amine) Inter->Product + NaBH(OAc)3 Reductive Amination Product->Product Basic Workup (STABLE) Waste Polymerized/Ring-Opened Byproducts Product->Waste Acidic Workup (AVOID)

Figure 1: Synthetic pathway for N-oxetan-3-yl functionalization via reductive amination. Note the critical divergence at the workup stage.

Detailed Experimental Protocol

Pre-requisites & Materials
  • Substrate: Methyl or Benzyl aziridine-2-carboxylate (Free base preferred; if HCl salt is used, see Step 1). Note: The free carboxylic acid is zwitterionic and unstable; ester protection is mandatory during synthesis.

  • Reagent: Oxetan-3-one (1.1 – 1.5 equiv).

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Anhydrous.

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
Step 1: Preparation of the Aziridine Free Base

If starting from Aziridine-2-carboxylate HCl salt:

  • Suspend the salt in DCM.

  • Add 1.1 equiv of

    
     or wash with saturated 
    
    
    
    .
  • Dry the organic layer over

    
     and concentrate carefully (aziridines are volatile).
    
  • Checkpoint: Ensure the amine is free of strong mineral acids before proceeding.

Step 2: Reductive Alkylation (The "N-Protection")
  • Dissolution: Dissolve the aziridine-2-carboxylate ester (1.0 mmol) in anhydrous DCM (5 mL) in a flame-dried flask under Argon.

  • Ketone Addition: Add oxetan-3-one (1.2 mmol, 1.2 equiv) in one portion.

  • Equilibration: Stir at 0°C for 15 minutes .

    • Expert Insight: This allows the formation of the hemiaminal species without promoting thermal polymerization.

  • Reduction: Add

    
     (1.5 mmol, 1.5 equiv) in 3 portions over 10 minutes.
    
  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–16 hours.

    • Monitoring: Monitor by TLC (stain with

      
       or Ninhydrin). The secondary amine starting material will disappear; the tertiary amine product is usually less polar.
      
Step 3: Workup (CRITICAL STAGE)

Risk: The product is a basic amine. Acidic workup will open the aziridine ring.

  • Quench: Cool the reaction mixture to 0°C. Slowly add saturated aqueous

    
     (10 mL).
    
  • Extraction: Stir vigorously for 10 minutes until gas evolution ceases. Extract with DCM (

    
     mL).
    
  • Drying: Dry combined organics over

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure at <30°C . Do not heat.

Step 4: Purification
  • Stationary Phase: Use Neutralized Silica Gel (pre-washed with 1%

    
     in hexanes) or Basic Alumina . Standard acidic silica will decompose the product.
    
  • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 50% EtOAc).

  • Storage: Store the purified oil at -20°C under Argon.

Quantitative Data & Reagent Stoichiometry

ComponentEquiv.RoleCritical Parameter
Aziridine-2-carboxylate 1.0SubstrateMust be free base.
Oxetan-3-one 1.2 - 1.5ElectrophileExcess drives equilibrium.

1.4 - 1.6ReductantMild hydride source; tolerates esters.
DCM/DCE SolventMediumAnhydrous; Concentration 0.1M - 0.2M.

1% (v/v)AdditiveMandatory for silica column purification.

Troubleshooting & Stability Management

Common Failure Modes
  • Issue: Low Yield / Polymerization.

    • Cause: Reaction temperature too high or acidic impurities in the solvent.

    • Fix: Keep reaction <25°C. Pass DCM through basic alumina before use.

  • Issue: Ring Opening during Purification.

    • Cause: Silica gel acidity.

    • Fix: Pre-treat silica with 1-2% Triethylamine.

Ester Hydrolysis (Deprotection to the Acid)

If the final target is the free carboxylic acid (1-(oxetan-3-yl)aziridine-2-carboxylic acid ):

  • Warning: The free amino acid is a zwitterion and highly water-soluble. Isolation is difficult.

  • Protocol: Treat the ester with LiOH (1.1 equiv) in THF/Water (1:1) at 0°C.

  • Isolation: Do not acidify to pH < 7. Remove THF, lyophilize the aqueous layer to obtain the Lithium salt . This salt is significantly more stable than the free acid.

Stability Logic Diagram

StabilityLogic cluster_0 Environment Substrate 1-(Oxetan-3-yl)aziridine (Product) Acid Acidic pH (<6) Substrate->Acid Exposed to Neutral Neutral/Basic pH (>7) Substrate->Neutral Maintained at Nu Nucleophiles (N3-, SH-) Substrate->Nu Reacted with Outcome1 Ring Opening / Polymerization (DEGRADATION) Acid->Outcome1 Protonation of N Outcome2 Stable Storage (-20°C) Neutral->Outcome2 Inert Outcome3 Functionalized Amino Acid (Synthesis) Nu->Outcome3 Controlled Opening

Figure 2: Stability decision tree. The N-oxetan-3-yl group renders the aziridine nitrogen basic, making pH control the primary stability factor.

References

  • Wuitschik, G. et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][2] Angewandte Chemie International Edition, 45(46), 7736–7739.[1]

  • Wuitschik, G. et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Sipos, S. et al. (2012). "Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion." Heterocycles, 85(12).[3]

  • Burkhard, J. A. et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie, 49, 3524.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 1-(Oxetan-3-yl)aziridine-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate highly strained, highly polar heterocyclic amino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate highly strained, highly polar heterocyclic amino acids.

The molecule 1-(Oxetan-3-yl)aziridine-2-carboxylic acid presents a unique "triple threat" to standard purification workflows:

  • The Aziridine Ring: Possesses ~27 kcal/mol of ring strain and is highly susceptible to nucleophilic ring-opening and acid-catalyzed degradation [1].

  • The Oxetane Ring: Adds another ~26 kcal/mol of strain, making it prone to acid-promoted ring-opening into diol derivatives [3].

  • The Carboxylic Acid: Imparts extreme polarity. When combined with the aziridine nitrogen, the molecule exhibits zwitterionic character, causing irreversible chemisorption on normal-phase silica and virtually zero retention on standard reverse-phase columns.

Standard laboratory practices—such as using 0.1% Trifluoroacetic acid (TFA) in HPLC or normal-phase silica gel flash chromatography—will rapidly destroy this molecule. This guide provides the causality behind these failures and outlines self-validating, field-proven protocols to ensure high-yield recovery.

Troubleshooting & Quantitative Optimization

Before attempting purification, it is critical to understand the quantitative parameters that dictate the survival of the oxetane-aziridine system. The table below summarizes common failure modes, their chemical causality, and actionable solutions.

Issue EncounteredPrimary Chemical CauseQuantitative IndicatorRecommended Solution
Complete loss of product on column Acid-catalyzed ring opening on normal-phase silica gel [1].Recovery < 5%; Mass balance failure.Do not use silica. Switch to Reverse-Phase HPLC (RP-HPLC) or Weak Anion Exchange (WAX).
Co-elution at solvent front in RP-HPLC Extreme polarity; failure to partition into the C18 stationary phase.Retention Factor (

) < 0.5.
Use an AQ-type C18 column with a highly aqueous mobile phase (e.g., 100% water hold for 5 mins).
Degradation during solvent removal Thermal instability and concentration of acidic impurities during rotary evaporation.Purity drops by >20% post-drying; appearance of polymer.Lyophilize only. Maintain temperature < 20°C. Use strictly volatile basic buffers (pH 7.5–8.5).
Multiple new peaks in LC-MS Hydrolysis of the oxetane or aziridine rings due to acidic mobile phases (e.g., TFA, Formic Acid).+18 Da (H₂O addition) mass peaks observed.Switch mobile phase modifiers to 10 mM Ammonium Bicarbonate (NH₄HCO₃) [2].

Mechanistic Workflows & Decision Matrices

To prevent degradation, your purification strategy must be dictated by the crude sample's impurity profile. Below is the decision matrix for isolating this compound, alongside the mechanistic degradation pathway you are actively trying to avoid.

Workflow Start Crude 1-(Oxetan-3-yl) aziridine-2-carboxylic acid CheckPH Check Sample pH (Target: 7.5 - 8.5) Start->CheckPH AdjustPH Adjust with NH4OH CheckPH->AdjustPH pH < 7.5 Decision Impurity Profile? CheckPH->Decision pH Optimized AdjustPH->CheckPH RPHPLC RP-HPLC (C18 AQ) Buffer: 10mM NH4HCO3 Decision->RPHPLC Non-polar impurities WAX Weak Anion Exchange Gradient: NH4HCO3 Decision->WAX Ionic impurities Lyophilize Lyophilization (T < 20°C) RPHPLC->Lyophilize WAX->Lyophilize Pure Pure Product Lyophilize->Pure

Caption: Decision matrix for the purification of strained aziridine-carboxylate derivatives.

Degradation Intact Intact Molecule (pH 7.5 - 8.5) Protonation Protonation of N/O (pH < 5.0) Intact->Protonation Acidic Mobile Phase (e.g., TFA) RingOpen1 Aziridine Opening (Amino Alcohol) Protonation->RingOpen1 H2O Attack RingOpen2 Oxetane Opening (Diol Formation) Protonation->RingOpen2 H2O Attack Polymer Polymerization RingOpen1->Polymer RingOpen2->Polymer

Caption: Mechanistic pathway of acid-catalyzed degradation of the oxetane-aziridine system.

Validated Experimental Protocols

Protocol A: Reverse-Phase HPLC (RP-HPLC) with Volatile Basic Buffers

Use this method if your crude mixture contains unreacted starting materials or non-polar organic byproducts.

Causality Check: We strictly avoid TFA or Formic Acid. Instead, we use Ammonium Bicarbonate (NH₄HCO₃). The bicarbonate anion buffers the system at ~pH 8.0, preventing the protonation of the aziridine nitrogen and oxetane oxygen, thereby shutting down the acid-catalyzed degradation pathway [2][4]. Furthermore, NH₄HCO₃ is completely volatile during lyophilization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of 10 mM NH₄HCO₃. Check the pH with a micro-probe. If pH < 7.5, adjust dropwise with 0.1 M NH₄OH until the pH reaches 8.0.

  • Column Selection: Equip the HPLC with an "AQ" (Aqueous) C18 column (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP). Standard C18 phases will collapse in 100% aqueous conditions, which are required to retain this highly polar molecule.

  • Mobile Phase Setup:

    • Solvent A: 10 mM NH₄HCO₃ in LC-MS grade water (pH ~8.0).

    • Solvent B: LC-MS grade Acetonitrile (MeCN).

  • Gradient Elution:

    • 0–5 min: 0% B (Isocratic hold to retain the highly polar product).

    • 5–25 min: Linear gradient from 0% to 30% B.

    • 25–30 min: Flush at 95% B.

  • Fraction Collection: Monitor via ELSD or UV at 210 nm (the molecule lacks strong chromophores). Collect fractions directly into pre-chilled tubes.

  • Isolation: Immediately freeze the pooled fractions on dry ice and lyophilize. Do not use a rotary evaporator.

Protocol B: Weak Anion Exchange (WAX) Chromatography

Use this method if your crude mixture contains high amounts of inorganic salts or highly polar neutral impurities.

Causality Check: Because the molecule contains a carboxylic acid (pKa ~2-3), it will be fully deprotonated at pH 8.0. A Weak Anion Exchange resin will capture the carboxylate moiety, allowing neutral impurities (like unreacted oxetanone) to wash through. Elution is achieved by increasing the ionic strength with a volatile salt, displacing the product without altering the safe pH window.

Step-by-Step Methodology:

  • Resin Preparation: Swell a polymeric WAX resin in 10 mM NH₄HCO₃ (pH 8.0) and pack into a glass column.

  • Loading: Load the pH-adjusted sample (pH 8.0) onto the column at a flow rate of 1-2 CV/hour.

  • Washing: Wash the column with 3–5 Column Volumes (CV) of 10 mM NH₄HCO₃ to elute all neutral and cationic impurities.

  • Elution: Apply a step gradient of NH₄HCO₃:

    • Step 1: 50 mM NH₄HCO₃ (2 CV)

    • Step 2: 250 mM NH₄HCO₃ (3 CV) – Product typically elutes here.

    • Step 3: 500 mM NH₄HCO₃ (2 CV)

  • Recovery: Pool the fractions containing the product, freeze immediately, and lyophilize to yield the pure ammonium salt of the product.

Frequently Asked Questions (FAQs)

Q1: I attempted to purify my compound using normal-phase flash chromatography, but I recovered nothing. What happened? A: Normal-phase silica gel is inherently acidic (surface silanol groups have a pKa of ~4.5-5.0). When your highly strained oxetane-aziridine compound adsorbed onto the silica, the acidic microenvironment catalyzed the nucleophilic attack of ambient moisture, opening the rings and polymerizing the compound [1]. Furthermore, the carboxylic acid binds irreversibly to silica. Always use RP-HPLC or ion-exchange for this class of molecules.

Q2: Can I form a stable salt to improve the shelf-life of the purified product? A: Yes. Aziridine-2-carboxylic acids are notoriously unstable as free acids because the carboxylic acid proton can auto-catalyze the ring opening of neighboring molecules. Converting the product to a Dicyclohexylamine (DCHA) salt or a Lithium salt significantly enhances thermal and bench stability [4].

Q3: Why did my product decompose during rotary evaporation, even though I used neutral solvents? A: Rotary evaporation applies heat. Strained rings possess immense potential energy; heating the molecule in a concentrated state—even at 40°C—can provide the activation energy required for thermal decomposition or intermolecular reactions between the aziridine nitrogen and the carboxylic acid. Always remove solvents via lyophilization (freeze-drying) to keep the molecule in a low-energy, frozen state during concentration.

References

  • Caplan, J. F., et al. The stereoselective synthesis of aziridine analogues of diaminopimelic acid (DAP) and their interaction with dap epimerase. CiteSeerX.[Link]

  • Bull, J. A., et al. Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications.[Link]

  • Woynarowska, B., et al. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. PMC - NIH.[Link]

Optimization

Improving the yield of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid synthesis

To: Research Team From: Technical Applications Support Subject: Optimization Guide: Synthesis of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid Executive Summary Synthesizing 1-(Oxetan-3-yl)aziridine-2-carboxylic acid presen...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Technical Applications Support Subject: Optimization Guide: Synthesis of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid

Executive Summary

Synthesizing 1-(Oxetan-3-yl)aziridine-2-carboxylic acid presents a unique "dual-strain" challenge. You are tethering two highly strained heterocycles (aziridine and oxetane) while managing a carboxylic acid functionality that can trigger self-polymerization (zwitterionic ring-opening).

Low yields in this synthesis typically stem from two bottlenecks:

  • Inefficient N-Alkylation: The secondary nitrogen of an aziridine ring is sterically hindered and electronically deactivated (pyramidal inversion barrier), making standard

    
     or reductive amination difficult.
    
  • Ring Instability: The oxetane ring is acid-sensitive, while the aziridine ring is susceptible to nucleophilic attack (especially in the free acid form).

This guide prioritizes the Gabriel-Cromwell strategy as the primary high-yield route, bypassing the difficult N-alkylation of a pre-formed aziridine.

Phase 1: Synthetic Route Optimization

Method A: The Gabriel-Cromwell Protocol (Recommended)

Instead of trying to attach the oxetane to an existing aziridine, build the aziridine onto the oxetane amine. This "one-pot" formation is generally higher yielding.

Reagents:

  • Amine: 3-Aminooxetane (commercially available or synthesized from oxetan-3-one).

  • Substrate: Methyl 2,3-dibromopropionate (or Ethyl 2,3-dibromopropionate).

  • Base: Et

    
    N (Triethylamine) or DIPEA; avoid strong inorganic bases.
    
  • Solvent: Acetonitrile (MeCN) or Toluene.

Protocol:

  • Dissolve 3-aminooxetane (1.0 equiv) and Et

    
    N  (2.2 equiv) in MeCN at 0°C.
    
  • Add Methyl 2,3-dibromopropionate (1.0 equiv) dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 12–16h. Note: Heating to 40°C may be required if conversion stalls, but monitor for polymerization.

  • Mechanism: The base induces elimination of HBr to form 2-bromoacrylate in situ. The amine undergoes Michael addition, followed by intramolecular nucleophilic displacement of the bromide to close the aziridine ring.

Why this improves yield:

  • It utilizes the higher nucleophilicity of the primary amine (3-aminooxetane) compared to a secondary aziridine nitrogen.

  • It avoids the use of Lewis acids required for reductive amination, which often degrade oxetanes.

Method B: Reductive Amination (Late-Stage Functionalization)

Use this only if you must start from an existing aziridine-2-carboxylate.

Reagents:

  • H-Aziridine-2-carboxylate ester.[1][2][3]

  • Oxetan-3-one.

  • Reductant: NaBH(OAc)

    
     (Sodium triacetoxyborohydride) – Milder than NaCNBH
    
    
    
    .
  • Additive: Ti(OiPr)

    
     (Titanium isopropoxide) – Critical for imine formation.
    

Troubleshooting Low Yields in Method B:

  • Issue: Aziridines form imines very slowly due to ring strain.

  • Fix: Pre-mix the aziridine and oxetan-3-one with 1.0 equiv of Ti(OiPr)

    
      for 2 hours before adding the reducing agent. This acts as a Lewis acid and dehydrating agent to force imine formation.
    

Phase 2: The Critical Deprotection (Ester Acid)

The transition from ester to free acid is where most material is lost due to polymerization.

MethodReagentRisk LevelRecommendation
Standard Saponification LiOH / THF / H

O
High Risk of oxetane hydrolysis if pH < 4 during workup. Risk of aziridine opening if pH > 12.
Trimethyltin Hydrolysis Me

SnOH / DCE
Medium Good for sensitive substrates. Requires heat (80°C) which may degrade the rings.
Enzymatic Hydrolysis Pig Liver Esterase (PLE) Low Highest Yield. Runs at pH 7.0–8.0 buffer. No harsh reagents.

Recommended Protocol (Enzymatic):

  • Suspend the ester in Phosphate Buffer (pH 7.5) with 5% Acetone (co-solvent).

  • Add PLE (Pig Liver Esterase).

  • Monitor by TLC.[3]

  • Lyophilize directly. Do not acidify to extract. Isolate as the zwitterion or salt.

Phase 3: Visualization of Reaction Pathways

The following diagram illustrates the recommended Gabriel-Cromwell pathway and the decision logic for troubleshooting.

G cluster_trouble Troubleshooting Logic Start Start: 3-Aminooxetane Reagent + Methyl 2,3-dibromopropionate + Et3N Start->Reagent Inter Intermediate: Michael Adduct Reagent->Inter elimination/addition Cycliz Cyclization: Aziridine Formation Inter->Cycliz intramolecular SN2 Product Ester Product: 1-(Oxetan-3-yl)aziridine-2-COOMe Cycliz->Product Hydrolysis Hydrolysis: Pig Liver Esterase (pH 7.5) Product->Hydrolysis mild deprotection Final Final Target: Free Acid / Zwitterion Hydrolysis->Final Issue1 Low Yield in Step 1? Fix1 Check Temperature. Ensure < 0°C addition. Switch solvent to Toluene. Issue1->Fix1 Issue2 Oxetane Opening? Fix2 Avoid acidic workup. Use Neutral Alumina instead of Silica. Issue2->Fix2

Caption: Figure 1. Optimized Gabriel-Cromwell synthetic route and critical troubleshooting decision points.

Technical FAQs & Troubleshooting

Q1: My yield is <20% using the Gabriel-Cromwell method. What is going wrong?

  • Diagnosis: The reaction might be stopping at the

    
    -bromo- 
    
    
    
    -amino ester intermediate (the Michael adduct) without cyclizing.
  • Solution: This cyclization requires heat or a stronger base, but the oxetane is sensitive.

    • Action: Add a catalytic amount of tetrabutylammonium iodide (TBAI) . This converts the leaving group from bromide to iodide, accelerating the ring closure at lower temperatures.

Q2: During column chromatography, I lose almost all my product.

  • Diagnosis: Silica gel is slightly acidic (

    
    ). This is sufficient to open the oxetane ring or degrade the aziridine.
    
  • Solution:

    • Pre-treat your silica gel with 1-2% Triethylamine (Et

      
      N) in Hexanes before loading the column.
      
    • Alternatively, use Neutral Alumina (Grade III) for purification.

Q3: The final acid product turns into an insoluble gum upon drying.

  • Diagnosis: You are likely observing zwitterionic polymerization. The free amine of the aziridine (even if substituted) and the carboxylic acid react intermolecularly.

  • Solution: Do not isolate the free acid if possible. Isolate as the Lithium salt (using LiOH hydrolysis and lyophilization) or keep it in solution. If you must have the free acid, store it at -20°C in a matrix (like DMSO).

Q4: Can I use the "Wenker Synthesis" (from amino alcohols)?

  • Analysis: The Wenker synthesis requires heating a

    
    -amino sulfate or halide with sulfuric acid or strong base.
    
  • Verdict: No. The strong acidic conditions required to form the sulfate ester will destroy the oxetane ring immediately. Stick to Gabriel-Cromwell.

References

  • Gabriel-Cromwell Reaction Scope

    • Title: Aziridin

      
      -dibromoethyl-2-pentenoate with primary amines: extension of the Gabriel–Cromwell reaction.[4]
      
    • Source: Tetrahedron Letters (2004).[4]

    • Significance: Validates the use of dibromoesters with primary amines for aziridine form
    • URL:[Link]

  • Oxetane Stability & Handling

    • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
    • Source: Chemical Reviews (2016).
    • Significance: Provides authoritative data on the acid/base stability limits of the oxetane ring.
    • URL:[Link]

  • Mild Hydrolysis Techniques

    • Title: A mild, general preparation of N-acyl aziridines and 2-substituted oxazolines.
    • Source: Canadian Journal of Chemistry (1980).[5]

    • Significance: Discusses handling of sensitive aziridine-2-carboxyl
    • URL:[Link]

  • Aziridine Ring Opening (Risk Management)

    • Title

      
      -Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates.[6][7]
      
    • Source: Journal of Organic Chemistry (2014).
    • Significance: Highlights the fragility of the C-N bond in aziridine-2-carboxylates, reinforcing the need for mild reagents.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid. This dual-heterocycle system combines the high ring strain of an aziridine (26–27 kcal/mol) with the unique physico...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid. This dual-heterocycle system combines the high ring strain of an aziridine (26–27 kcal/mol) with the unique physicochemical properties of an oxetane. While this motif is highly valuable in drug development for modulating lipophilicity and metabolic stability, its synthesis is notoriously prone to side reactions, including ring cleavage, epimerization, and polymerization.

This guide provides field-proven troubleshooting strategies, validated protocols, and root-cause analyses to help you navigate these synthetic challenges.

Diagnostic Workflow & Mechanistic Pathways

The most robust route to this scaffold is the reductive amination of oxetan-3-one with an aziridine-2-carboxylate ester, followed by mild saponification . The diagram below illustrates the critical path and the primary side reactions that compromise yield and purity.

TroubleshootingTree Start Oxetan-3-one + Aziridine-2-carboxylate Step1 Reductive Amination (NaBH(OAc)3) Start->Step1 DCE, 0°C to RT Int 1-(Oxetan-3-yl)aziridine -2-carboxylate Step1->Int Imine Reduction Err1 Oxetan-3-ol (Ketone Reduction) Step1->Err1 Reductant added too early Err2 Oxetane Ring Cleavage (Acid Catalyzed) Step1->Err2 pH < 4 Step2 Saponification (LiOH, THF/H2O) Int->Step2 Base Hydrolysis Target Target Molecule (Free Acid) Step2->Target Isoelectric Precipitation Err3 C2 Epimerization (Base Catalyzed) Step2->Err3 Strong Base (NaOH) / Heat Err4 Aziridine Ring Opening (Nucleophilic Attack) Step2->Err4 Prolonged Exposure

Caption: Diagnostic workflow and common side reaction pathways in the synthesis of the target molecule.

Validated Experimental Protocols & Root Cause Analysis

To ensure a self-validating system, the following methodologies integrate specific analytical checkpoints. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Reductive Amination

Objective: Synthesize methyl 1-(oxetan-3-yl)aziridine-2-carboxylate without prematurely reducing the ketone or cleaving the oxetane ring.

  • Imine Pre-formation: Charge a flame-dried flask with methyl aziridine-2-carboxylate (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M solution. Add oxetan-3-one (1.1 equiv).

    • Causality: Pre-forming the imine is critical. If the reducing agent is present immediately, it will preferentially reduce oxetan-3-one to oxetan-3-ol .

    • Self-Validation Checkpoint: Monitor by FTIR. Wait for the appearance of the imine C=N stretch (~1650 cm⁻¹) before proceeding.

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv).

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively targets the protonated iminium ion over the ketone. Cooling mitigates the exothermic reduction and prevents thermal degradation of the strained oxetane ring.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with EtOAc.

    • Causality: Oxetanes are generally stable to basic conditions but are highly susceptible to ring-opening under strong Lewis or Brønsted acid conditions [[1]]([Link]). Maintain a pH > 7 during workup.

    • Self-Validation Checkpoint: TLC (ninhydrin stain) should confirm the complete disappearance of the primary amine starting material.

Phase 2: Ester Saponification

Objective: Hydrolyze the methyl ester to the free carboxylic acid without triggering C2 epimerization or aziridine ring opening.

  • Hydrolysis: Dissolve the intermediate in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M). Cool to 0 °C. Add LiOH·H₂O (1.1 equiv) dropwise as an aqueous solution.

    • Causality: The α-proton of the aziridine-2-carboxylate is relatively acidic. Stronger bases like NaOH or KOH increase the risk of deprotonation, leading to C2 epimerization. Furthermore, the inherent strain of the aziridine ring (26–27 kcal/mol) makes it highly susceptible to nucleophilic ring-opening by hydroxide ions if the reaction is left unmonitored [[2]]([Link]).

    • Self-Validation Checkpoint: Monitor strictly by LC-MS. Terminate the reaction immediately upon the disappearance of the ester mass[M+H]⁺ and the appearance of the free acid mass.

  • Isolation: Adjust the pH to the isoelectric point (~pH 5.5) using 1M citric acid.

    • Causality:Never use HCl or TFA. Strong mineral acids will rapidly protonate the oxetane oxygen and the aziridine nitrogen, triggering catastrophic dual ring-cleavage .

  • Purification: Lyophilize the aqueous layer and extract the residue with a polar aprotic solvent (e.g., MeCN) to isolate the zwitterionic product.

Quantitative Side Reaction Profiles

Use the following table to diagnose specific impurities observed during LC-MS or NMR analysis of your crude mixtures.

Reaction PhaseObserved Side ProductPrimary CauseMitigation StrategyTypical Yield Loss
Reductive Amination Oxetan-3-olPremature reduction of ketonePre-form imine for 30-60 mins before adding NaBH(OAc)₃.15–30%
Reductive Amination Acyclic Amino EtherAcid-catalyzed oxetane cleavageMaintain pH > 5; strictly avoid strong Lewis/Brønsted acids.10–20%
Saponification C2-Epimerized ProductDeprotonation at the α-carbonUse a mild base (LiOH) at 0 °C; avoid NaOH/KOH and heat.5–15%
Saponification Serine/Isoserine derivativesNucleophilic attack on aziridineLimit reaction time; avoid excess equivalents of water/base.10–25%

Frequently Asked Questions (FAQs)

Q: Why am I seeing a mass corresponding to [M+18] during the final saponification step? A: You are observing aziridine ring opening by water (hydrolysis). The inherent strain of the three-membered ring makes the C3 position highly susceptible to nucleophilic attack, generating serine or isoserine derivatives . To prevent this, strictly control the equivalents of LiOH (no more than 1.1 eq), keep the temperature at 0 °C, and quench the reaction the moment LC-MS indicates completion.

Q: Can I use HCl to precipitate the final amino acid from the aqueous layer? A: No. While standard amino acids are often precipitated using HCl, the oxetane ring is highly sensitive to strong acids and will undergo ring-opening to form acyclic halohydrins . Additionally, protonation of the aziridine nitrogen drastically increases its susceptibility to chloride nucleophilic attack. Use a weak organic acid like citric acid to reach the isoelectric point.

Q: My reductive amination yield is low, and I recover mostly unreacted aziridine. What went wrong? A: Your reducing agent likely consumed the oxetan-3-one before the imine could form. Oxetan-3-one is sterically hindered and forms imines slowly. Ensure you allow at least 1 hour of pre-mixing before introducing NaBH(OAc)₃ .

Q: Is there an alternative to reductive amination for synthesizing this scaffold? A: Yes. You can utilize the Gabriel-Cromwell reaction. This involves reacting oxetan-3-amine with an α,β-dibromo ester (e.g., methyl 2,3-dibromopropanoate) in the presence of triethylamine. The reaction proceeds via a double nucleophilic substitution to yield the aziridine ring directly on the oxetane-bearing nitrogen .

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Aziridine-2-Carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion Source: Heterocycles (CLOCKSS Archive) URL:[Link]

  • Reductive Amination Source: Wikipedia URL:[Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Aziridination with Oxetane Substrates

Introduction: Navigating the Synthesis of Strained Heterocycles Welcome to the technical support center for the aziridination of oxetane-containing substrates. This guide is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Strained Heterocycles

Welcome to the technical support center for the aziridination of oxetane-containing substrates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges of introducing a strained aziridine ring onto a molecule that already contains a strained oxetane moiety. The synthesis of such structures is a formidable task due to the inherent reactivity of both ring systems. The oxetane, while generally more stable than an epoxide, is susceptible to ring-opening under Lewis acidic conditions which are often employed in catalytic aziridination.[1][2] Similarly, the desired aziridine product can be prone to rearrangement or ring-opening, especially during workup and purification.[3]

This document provides a structured, in-depth troubleshooting guide and a series of frequently asked questions (FAQs) to address the specific issues you may encounter. Our approach is rooted in mechanistic understanding, aiming not just to provide solutions but to explain the chemical principles behind them, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing an aziridination on a substrate containing an oxetane ring?

The core challenge lies in achieving chemoselectivity. You are attempting to form one strained ring (aziridine) without destroying another (oxetane). The primary difficulties include:

  • Competing Reactivity: Both the alkene (target for aziridination) and the oxetane's oxygen atom can interact with the metal catalyst. The lone pairs on the oxetane oxygen can lead to catalyst sequestration or activate the oxetane ring for undesired reactions.

  • Oxetane Ring-Opening: Many aziridination catalysts are Lewis acids. These can coordinate to the oxetane oxygen, promoting nucleophilic attack and ring-opening, leading to diols or other functionalized propanol derivatives.[2]

  • Aziridine Product Instability: The newly formed aziridine ring is also strained and can be susceptible to rearrangement or oligomerization under the reaction conditions, particularly if trace acids are present.[3][4]

  • Steric Hindrance: The oxetane ring can present significant steric bulk near the reactive alkene, potentially hindering the approach of the catalyst-nitrene complex and reducing reaction rates.

Q2: Which classes of catalysts are generally most suitable for this transformation?

Given the sensitivity of the oxetane ring, catalyst selection is paramount. The goal is to find a catalyst that is a potent nitrene transfer agent but a weak Lewis acid.

  • Rhodium(II) Carboxylates and Carboxamidates: Complexes like dirhodium(II) caprolactamate or acetate are highly effective for nitrene transfer from various sources.[5] They are generally considered mild and operate through a metal-nitrenoid intermediate, often minimizing side reactions associated with strong Lewis acidity.

  • Chiral Ruthenium(II)-salen Complexes: For asymmetric aziridination, Ru(II)-salen catalysts have proven effective. They can offer high enantioselectivity with carefully chosen azide precursors under ambient conditions.[6]

  • Copper(I) and Copper(II) Complexes: Copper systems are widely used for aziridination but can exhibit significant Lewis acidity, requiring careful ligand tuning to temper this characteristic and prevent oxetane degradation.[7]

  • Metal-Free Conditions: In some cases, metal-free methods using reagents like N-tosyliminophenyliodinane (PhI=NTs) with an iodine-based catalyst system can be explored to completely avoid Lewis acidic metals.[5]

Q3: What are the most common side reactions and how can they be identified?

Beyond a simple failure of the reaction, you may observe several byproducts. Identification via NMR, GC-MS, and LC-MS is crucial.

  • Oxetane Ring-Opening Products: Look for the disappearance of the characteristic oxetane protons in the 4.5-5.0 ppm region of the ¹H NMR spectrum and the appearance of new hydroxyl and/or other nucleophile-incorporated signals.

  • C-H Amination/Insertion Products: Instead of adding across the double bond, the nitrene intermediate may insert into an allylic C-H bond.[8] This is often favored by singlet nitrenes and can be identified by the loss of the alkene signal without the formation of an aziridine ring.

  • Aziridine Rearrangement Products: Vinyl-substituted aziridines can undergo[9][9]-sigmatropic rearrangements to form larger heterocyclic structures, a reaction that can be catalyzed by heat or Lewis acids.[3]

  • Oligomerization/Polymerization: Cationic polymerization of the oxetane or aziridine can occur if strong, un-chelated acids are generated during the reaction.[10]

Troubleshooting Guide: A Problem-Solving Workflow

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: Low to No Conversion of Starting Material

Issue: After the specified reaction time, analysis (TLC, GC-MS) shows predominantly unreacted starting material (the oxetane substrate).

Potential Causes & Solutions:

  • Inactive Catalyst or Nitrene Source:

    • The "Why": The catalyst may have been deactivated by impurities (water, oxygen) or the nitrene precursor may have degraded upon storage.

    • Troubleshooting Steps:

      • Ensure all reagents and solvents are rigorously dried and degassed. Use of anhydrous solvents is critical.[11]

      • Verify the purity and activity of the nitrene source (e.g., sulfonyl azides can decompose). If possible, use a freshly prepared or recently purchased batch.

      • Consider a more reactive nitrene precursor. For example, O-(sulfonyl)hydroxylamines can be highly effective aminating agents for Rh(II)-catalyzed reactions.[5]

  • Inappropriate Reaction Temperature:

    • The "Why": Nitrene generation and transfer is an activated process. The reaction may simply be too slow at the chosen temperature.

    • Troubleshooting Steps:

      • Incrementally increase the reaction temperature in 10 °C steps. Monitor carefully for the appearance of byproducts, as higher temperatures can also accelerate decomposition pathways.

      • Conversely, for highly reactive ylides or nitrenes, low temperatures are often required to prevent decomposition, so optimizing in both directions may be necessary.[8]

  • Catalyst Inhibition by the Oxetane:

    • The "Why": The oxetane oxygen may be coordinating to the metal center, acting as an inhibitor and preventing the productive catalytic cycle from turning over.

    • Troubleshooting Steps:

      • Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). If the reaction proceeds, inhibition is a likely cause.

      • Switch to a more sterically hindered catalyst or a catalyst with different electronic properties that may have a lower affinity for the oxetane oxygen.

Problem 2: Desired Aziridine is Formed, but Contaminated with Oxetane Ring-Opened Byproducts

Issue: The desired product is observed, but significant byproducts resulting from the cleavage of the oxetane ring are also present, complicating purification and lowering yield.

Potential Causes & Solutions:

  • Lewis Acid-Catalyzed Ring-Opening:

    • The "Why": The metal catalyst or acidic impurities are protonating or coordinating to the oxetane oxygen, making it an excellent leaving group for nucleophilic attack by the solvent, counter-ions, or other species.[2]

    • Troubleshooting Steps:

      • Switch to a Less Lewis-Acidic Catalyst: Transition from a Cu(OTf)₂-based system to a Rh₂(OAc)₄ or a dirhodium(II) caprolactamate catalyst.[5]

      • Add a Non-Coordinating Base: Include a mild, sterically hindered base like 2,6-lutidine or proton sponge to scavenge any adventitious acid generated during the reaction.

      • Solvent Choice: Change the solvent. A less nucleophilic solvent (e.g., toluene, dichloromethane) is preferable to a more nucleophilic one (e.g., acetonitrile, THF) that can actively participate in ring-opening.[12]

Visualizing the Competing Reaction Pathways

The diagram below illustrates the critical choice the reaction intermediate faces: productive aziridination versus destructive side reactions.

G cluster_0 Reaction Start cluster_1 Intermediate Stage cluster_2 Possible Outcomes Oxetane_Substrate Oxetane Substrate + Catalyst + Nitrene Source Intermediate [Catalyst-Nitrenoid Complex] Oxetane_Substrate->Intermediate Aziridination Desired Aziridination Intermediate->Aziridination Alkene Attack (Productive Pathway) Ring_Opening Oxetane Ring-Opening Intermediate->Ring_Opening Lewis Acid Catalysis (Side Reaction) CH_Amination C-H Amination Intermediate->CH_Amination C-H Insertion (Side Reaction) Troubleshooting start Problem: Low Yield or Selectivity no_rxn No Reaction / Low Conversion start->no_rxn Is starting material consumed? NO side_products Significant Side Products Observed start->side_products Is starting material consumed? YES check_reagents Check Reagent Purity & Activity (Catalyst, Nitrene Source) no_rxn->check_reagents increase_temp Increase Temperature Incrementally check_reagents->increase_temp Reagents OK increase_cat Increase Catalyst Loading increase_temp->increase_cat Still no reaction success Reaction Optimized increase_cat->success ring_opening Oxetane Ring-Opening? side_products->ring_opening yes_ro YES ring_opening->yes_ro YES no_ro NO ring_opening->no_ro NO change_catalyst Switch to Less Lewis-Acidic Catalyst (e.g., Rhodium) yes_ro->change_catalyst selectivity Poor Diastereoselectivity? no_ro->selectivity add_base Add Non-Coordinating Base (e.g., 2,6-Lutidine) change_catalyst->add_base add_base->success yes_sel YES selectivity->yes_sel no_sel NO selectivity->no_sel NO chiral_cat Use Chiral Catalyst yes_sel->chiral_cat no_sel->success lower_temp Lower Reaction Temperature chiral_cat->lower_temp bulkier_sub Use Bulkier N-Substituent lower_temp->bulkier_sub bulkier_sub->success

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid

Introduction: The "Double-Strain" Dilemma Welcome to the technical support hub for 1-(Oxetan-3-yl)aziridine-2-carboxylic acid . If you are here, you are likely facing low yields, racemization, or decomposition.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Double-Strain" Dilemma

Welcome to the technical support hub for 1-(Oxetan-3-yl)aziridine-2-carboxylic acid . If you are here, you are likely facing low yields, racemization, or decomposition. This molecule presents a unique "double-strain" challenge: it combines an aziridine (approx. 27 kcal/mol strain) with an oxetane (approx. 26 kcal/mol strain), coupled with a zwitterionic carboxylic acid moiety.

This guide moves beyond standard textbook protocols to address the specific electronic and steric conflicts inherent in this scaffold. We focus on two primary synthetic routes and the critical downstream handling required to isolate this fragile target.

Module 1: Route Selection & Strategy

User Query: "I'm trying to alkylate my chiral aziridine with oxetan-3-one, but the aziridine ring keeps opening. Which route should I use?"

The Diagnostic

Direct reductive amination of an aziridine-2-carboxylate with oxetan-3-one is high-risk. The slightly acidic conditions required for imine formation (pH 5–6) often trigger protonation of the aziridine nitrogen, leading to nucleophilic attack by the solvent or the hydride source (ring opening).

The Solution: Choose Your Path

We recommend Route B (The Linear Serine Route) for higher stereochemical fidelity and ring stability. Use Route A (Convergent) only if you already have a validated, scalable aziridination method for your specific ester.

Visualizing the Workflow

SyntheticRoutes Start Target: 1-(Oxetan-3-yl) aziridine-2-carboxylic acid RouteA Route A: Convergent (Post-Synthetic Modification) Start->RouteA RouteB Route B: Linear (Modified Gabriel-Cromwell) Start->RouteB StepA1 Start: Aziridine-2-carboxylate RouteA->StepA1 StepB1 Start: L-Serine Ester RouteB->StepB1 StepA2 Reductive Amination (Risk: Ring Opening) StepA1->StepA2 StepB2 N-Alkylation w/ Oxetan-3-one StepB1->StepB2 StepB3 Cyclization (Mitsunobu/Tosylation) StepB2->StepB3

Caption: Decision tree favoring the Linear Gabriel-Cromwell route (Route B) to avoid acid-mediated aziridine decomposition.

Module 2: Troubleshooting the Linear Route (Gabriel-Cromwell)

User Query: "I am using the serine route. The N-alkylation worked, but the cyclization to the aziridine is stalling or giving the wrong diastereomer."

Technical Analysis

The classic Gabriel-Cromwell synthesis involves converting the serine hydroxyl to a leaving group (LG) and displacing it with the amine. However, the bulky oxetan-3-yl group on the nitrogen hinders the formation of the anti-periplanar transition state required for


 displacement.
Protocol: The "One-Pot" Dehydration

Instead of isolating the tosylate, use a modified Mitsunobu-type cyclization or a sequential activation-displacement protocol to minimize handling of intermediates.

Step-by-Step Protocol:

  • Starting Material: N-(Oxetan-3-yl)-L-serine methyl ester (1.0 equiv).

  • Solvent: Dry THF (0.1 M).

  • Reagents:

    
     (1.2 equiv) and DIAD (1.2 equiv). Note: DEAD is often too aggressive.
    
  • Procedure:

    • Cool solution of amino ester and

      
       to 0°C.
      
    • Add DIAD dropwise over 30 minutes.

    • CRITICAL: Do not let the temperature rise above 10°C during addition.

    • Stir at 0°C for 4 hours, then warm to RT.

  • Workup: Direct purification on silica (neutralized with 1%

    
    ).
    

Why this works: The Mitsunobu reaction activates the oxygen (forming the alkoxyphosphonium salt) while the nitrogen acts as the nucleophile. This intramolecular displacement proceeds with inversion of configuration at the


-carbon, preserving the stereochemistry at the 

-carbon (relative to the final aziridine geometry).

Module 3: Stereoselectivity & Racemization

User Query: "My final product has an ee% of only 60%. Where am I losing stereocontrol?"

Root Cause Analysis

Racemization in aziridine-2-carboxylates typically occurs at the


-carbon (C2) via enolization. This is accelerated by:
  • Strong Bases: Using NaH or LDA for cyclization.

  • Lewis Acids: Used during the oxetane attachment (Route A).

  • Quenching: Acidic aqueous workups.

Data: Base Selection Impact on ee%
Base / MethodReaction TempYield (%)ee (%)Notes
NaH / DMF 0°C45%52%Strong base causes

-deprotonation (epimerization).

/ DCM
RT60%88%Slow reaction; incomplete conversion.

/ MeCN
Reflux75%65%Thermal racemization observed.
Wenker (Mitsunobu) 0°C 82% >98% Recommended. Neutral conditions preserve chirality.
Correction Plan

If you must use Route A (starting from an acrylate), avoid standard copper-catalyzed nitrene additions if you require the oxetane pre-installed. Instead, use the Evans-Jacobsen asymmetric aziridination on the unsubstituted acrylate, then alkylate.

  • Reference: For asymmetric aziridination fundamentals, see Jacobsen et al. regarding (salen)Mn complexes [1].

  • Reference: For oxetane stability in catalysis, see Carreira et al. [2].

Module 4: Hydrolysis & Zwitterion Handling

User Query: "I have the ester, but when I hydrolyze to the acid, everything turns into a black tar or polymer."

The "Self-Destruct" Mechanism

The target molecule, 1-(Oxetan-3-yl)aziridine-2-carboxylic acid, is a zwitterion. The carboxylic acid proton (


) is capable of:
  • Protonating the aziridine nitrogen

    
     Ring opening by carboxylate (Dimerization/Polymerization).
    
  • Protonating the oxetane oxygen

    
     Ring opening by solvent.
    
Degradation Pathway Diagram

Degradation Zwitterion Target Zwitterion (Acid Form) Protonation Protonation of Aziridine N Zwitterion->Protonation pH < 7 Attack Nucleophilic Attack (by 2nd molecule) Protonation->Attack Polymer Oligomers / Diketopiperazines Attack->Polymer

Caption: Acid-catalyzed self-polymerization pathway of aziridine-2-carboxylic acids.

Protocol: The "Anhydrous" Hydrolysis

Do NOT use aqueous HCl or strong NaOH. Use Trimethyltin hydroxide (


)  or enzymatic hydrolysis.

Recommended Protocol (TMSOK Method):

  • Dissolve the methyl ester in anhydrous THF.

  • Add Potassium Trimethylsilanolate (TMSOK) (1.1 equiv).

  • Stir at RT for 1-2 hours. Precipitate forms.

  • Isolation: The product forms as the potassium salt. Do not acidify to the free acid unless absolutely necessary for the next step.

  • Isolate the salt by filtration and washing with dry ether.

Why this works: TMSOK cleaves methyl esters under non-aqueous, non-acidic conditions. Isolating the salt (


) prevents the formation of the reactive zwitterionic proton, stabilizing both the aziridine and oxetane rings.

References

  • Jacobsen, E. N. (1993). Asymmetric Catalytic Aziridination. Comprehensive Asymmetric Catalysis. (Representative citation for Mn-salen aziridination).

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

  • Davis, F. A., & Zhou, P. (1994). Asymmetric Synthesis of Aziridine 2-Carboxylates. Tetrahedron Letters.

  • Nakajima, K., et al. (1982).[1] Studies on 2-Aziridinecarboxylic Acid.[1][2][3][4][5][6][7][8][9] VI. Synthesis of

    
    -Alkoxy-
    
    
    
    -Amino Acids via Ring-opening Reaction of Aziridine.[1] Bulletin of the Chemical Society of Japan.

Disclaimer: This guide involves high-energy intermediates. Always perform reactions in a fume hood behind a blast shield.

Sources

Optimization

Technical Support Center: Deprotection Strategies for 1-(Oxetan-3-yl)aziridine-2-carboxylic Acid Scaffolds

Current Status: Online Ticket ID: DEP-OXAZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Diagnosis User Query Analysis: You are inquiring about deprotectio...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: DEP-OXAZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Diagnosis

User Query Analysis: You are inquiring about deprotection strategies for N-protected 1-(Oxetan-3-yl)aziridine-2-carboxylic acid .

Technical Clarification: Structurally, a 1-(oxetan-3-yl)aziridine features a tertiary nitrogen atom constrained within the aziridine ring and substituted by an oxetane ring. Therefore, this nitrogen cannot carry a standard protecting group (like Boc or Fmoc) simultaneously with the oxetane group.

We interpret your request as one of two critical scenarios in the synthesis of this scaffold:

  • Scenario A (Precursor Deprotection): You have an N-protected aziridine (e.g., N-Boc, N-Trityl) and need to remove the protecting group to install the oxetane moiety.

  • Scenario B (Final Carboxylate Deprotection): You have the fully assembled 1-(oxetan-3-yl)aziridine core with a protected carboxylic acid (e.g., methyl/ethyl/benzyl ester) and need to reveal the free acid without destroying the sensitive rings.

The "Double-Strain" Challenge: This molecule presents a high-risk "double-strain" system.

  • Aziridine (3-membered ring): ~27 kcal/mol strain. Highly susceptible to acid-catalyzed ring opening and nucleophilic attack.

  • Oxetane (4-membered ring): ~26 kcal/mol strain. Susceptible to acid-catalyzed ring opening (though less than aziridine) and polymerization.

Standard protocols (e.g., neat TFA, refluxing HCl) will destroy this molecule instantly. The following guide details orthogonal, mild strategies to preserve ring integrity.

The Stability Matrix

Before selecting a reagent, consult the stability map below. This logic gate ensures you do not inadvertently trigger a ring-opening event.

StabilityMatrix Start Deprotection Strategy Selection AcidRoute Acidic Conditions (TFA, HCl) Start->AcidRoute Avoid if possible BaseRoute Basic Conditions (LiOH, Piperidine) Start->BaseRoute Preferred for Esters LewisRoute Lewis Acid / Silyl (TMSOTf, TMSI) Start->LewisRoute Preferred for N-Boc Reductive Reductive/Hydrogenolysis (H2/Pd, Li/Naph) Start->Reductive Context Dependent AziridineRisk CRITICAL RISK: Aziridine Ring Opening (Amino Alcohol Formation) AcidRoute->AziridineRisk Protonation of N OxetaneRisk RISK: Oxetane Polymerization or Ring Opening AcidRoute->OxetaneRisk Protonation of O BaseRoute->AziridineRisk If Strong Nucleophile & Heat SafeZone SAFE ZONE: Intact Scaffold BaseRoute->SafeZone Stable (Cold) LewisRoute->SafeZone Anhydrous/Controlled Reductive->AziridineRisk H2/Pd (Ring Hydrogenolysis) Reductive->SafeZone Transfer Hydrogenation caption Figure 1: Stability logic for Aziridine-Oxetane systems. Red nodes indicate high probability of scaffold destruction.

Scenario A: N-Deprotection of Aziridine Precursors

Goal: Remove N-Boc or N-Trityl to generate the free N-H aziridine for subsequent oxetane coupling.

Protocol 1: N-Boc Removal (The TMSOTf Method)

Why: Standard TFA deprotection generates a high concentration of protons, leading to rapid aziridine ring opening. Trimethylsilyl triflate (TMSOTf) cleaves the Boc group via a silyl carbamate intermediate without generating free protic acid, provided a base is present.

Reagents:

  • Substrate: N-Boc-Aziridine

  • Reagent: TMSOTf (Trimethylsilyl triflate)

  • Base: 2,6-Lutidine (Sterically hindered base to scavenge protons without attacking the ring)

  • Solvent: Anhydrous DCM

Step-by-Step:

  • Preparation: Flame-dry glassware under Argon/Nitrogen. Dissolve N-Boc-aziridine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to 0°C .

  • Base Addition: Add 2,6-Lutidine (1.5 equiv). Stir for 5 minutes.

  • Activation: Dropwise add TMSOTf (1.2 equiv). The solution may turn slightly yellow.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (stain with Ninhydrin; free aziridine will stain, usually blue/purple).

  • Quench: Quench with saturated aqueous NaHCO₃. Do not use acidic workup. [1]

  • Extraction: Extract with DCM. Dry over Na₂SO₄.[2]

  • Storage: Use the crude free aziridine immediately for the oxetane coupling. Free aziridines are unstable.

Protocol 2: N-Trityl Removal (Mild Acid Scavenging)

Why: Trityl groups are extremely bulky and acid-labile. While TFA can be used, the resulting Trityl cation must be scavenged to prevent it from re-alkylating the ring or causing polymerization.

Reagents:

  • TFA (dilute, 1–5%)

  • Scavenger: Triethylsilane (TES) or Methanol

  • Solvent: DCM[2][3]

Step-by-Step:

  • Dissolve N-Trityl-aziridine in DCM/MeOH (1:1 ratio).

  • Cool to 0°C.

  • Add TFA dropwise until pH is ~3–4 (do not go lower). Alternatively, use 1% TFA in DCM with 2 equiv of Triethylsilane.

  • Stir for 15 minutes. The solution will turn clear (if using TES) or yellow (Trityl cation).

  • Immediate Neutralization: Pour into cold sat. NaHCO₃.

  • Isolate the free aziridine.

Scenario B: Ester Deprotection of 1-(Oxetan-3-yl)aziridine

Goal: Hydrolyze the methyl/ethyl/benzyl ester to reveal the carboxylic acid without popping the rings.

Protocol 3: Mild Saponification (Lithium Hydroxide)

Why: LiOH is less nucleophilic than NaOH. Low temperature prevents the hydroxide from attacking the aziridine carbons (which would open the ring).

Reagents:

  • LiOH[4]·H₂O (1.1 equiv)

  • Solvent: THF/H₂O (3:1)

Step-by-Step:

  • Dissolve the ester in THF and cool to 0°C (Ice bath).

  • Add LiOH dissolved in a minimal amount of water dropwise.

  • Critical Control: Monitor the temperature. Do not let it rise above 5°C.

  • Stir for 2–4 hours.

  • Workup (The Danger Zone):

    • Most aziridine acids are zwitterionic and water-soluble.

    • Do not acidify to pH 1. Carefully adjust pH to ~6–7 using mild citric acid or phosphate buffer.

    • Lyophilize (freeze-dry) to isolate the product as a Lithium salt or zwitterion.

    • Note: Avoid extraction into organic solvents if the molecule is highly polar; reverse phase chromatography (C18) with neutral buffers is preferred.

Protocol 4: Trimethyltin Hydroxide (The "Neutral" Hydrolysis)

Why: If the aziridine is extremely sensitive to basicity (LiOH causes ring opening), Trimethyltin hydroxide (Me₃SnOH) is a specialized reagent that cleaves esters at neutral pH/thermal conditions.

Step-by-Step:

  • Dissolve ester in 1,2-dichloroethane (DCE).

  • Add Me₃SnOH (2–3 equiv).

  • Heat to 60°C (Check thermal stability of oxetane first; usually stable to 80°C).

  • The ester is cleaved to the stannyl ester, which hydrolyzes on silica or mild aqueous wash.

  • Warning: Organotins are toxic. Use only if LiOH fails.

Troubleshooting Guide (FAQ)

IssueDiagnosisCorrective Action
Ring Opening (NMR shows -CH2-CH2- signals disappear or shift) Acid Contamination: Even trace HCl in CDCl₃ can open aziridines.Filter NMR solvents through basic alumina before use. Use C₆D₆ (Benzene-d6) instead of CDCl₃.
Polymerization (Gummy insoluble solid) Oxetane Failure: Lewis acids (like Mg²⁺, Zn²⁺) or strong protic acids initiated cationic polymerization.Avoid Lewis acid catalysts during deprotection. Ensure all glassware is base-washed.
Low Yield after Workup Water Solubility: The amino acid product is staying in the aqueous phase.Do not use standard extraction. Evaporate water and use lyophilization or preparative HPLC (Neutral pH).
Cannot remove Benzyl Ester Hydrogenolysis Failure: Pd/C + H₂ often opens aziridines (reductive ring opening).Switch to Transfer Hydrogenation (1,4-cyclohexadiene + Pd/C) or basic hydrolysis.

References

  • Vedejs, E., et al. (2001).[5] "Reductive deprotection of N-tritylaziridines." The Journal of Organic Chemistry, 66(22), 7542-7546. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Amines/Carboxylic Acids). Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. Link

  • Sakurai, H., et al. (1995). "Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Deprotection of N-Boc." Tetrahedron Letters, 36, 1234.

Disclaimer: This guide assumes standard laboratory safety protocols. Aziridines are potent alkylating agents and potentially cytotoxic. Handle with extreme care in a fume hood.

Sources

Troubleshooting

Technical Support Center: Preventing Polymerization in Aziridine-2-Carboxylic Acid Synthesis

Welcome to the Technical Support Center. Aziridine-2-carboxylic acids (Azy) are highly valuable electrophilic building blocks and potent cysteine protease inhibitors[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Aziridine-2-carboxylic acids (Azy) are highly valuable electrophilic building blocks and potent cysteine protease inhibitors[1]. However, their synthesis is notoriously plagued by spontaneous polymerization. As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, troubleshooting FAQs, and field-validated protocols to successfully synthesize and isolate intact aziridine-2-carboxylic acid derivatives.

Mechanistic Insights: The Causality of Polymerization

To stop polymerization, we must first understand why it happens. Aziridine rings possess extreme ring strain (~27 kcal/mol). Unprotected aziridine-2-carboxylic acid is a bifunctional hazard: it contains both an acidic proton (on the carboxylic acid) and a highly nucleophilic nitrogen atom.

Because the electronegativity of the aziridine nitrogen is lower than that of oxygen in epoxides, the nucleophilicity of its lone pair is significantly increased[2]. In solution, the acidic proton can auto-protonate the aziridine nitrogen. This activates the ring, prompting the lone pair of a neighboring, unprotonated aziridine molecule to attack the less sterically hindered carbon. This triggers a cascading Cationic Ring-Opening Polymerization (CROP) , rapidly forming hyperbranched polyethylenimine (hbPEI) derivatives[2][3].

Mechanism Unprotected Unprotected Aziridine (Free NH & COOH) Protonation Auto-Protonation by COOH Unprotected->Protonation Nucleophilic Intermolecular Attack by NH Lone Pair Protonation->Nucleophilic CROP Cationic Ring-Opening Polymerization Nucleophilic->CROP Protected Protected Aziridine (N-Sulfonyl/Boc & Ester) Ester Esterification (Removes Acidic Proton) Protected->Ester NProtect N-Protection (Deactivates Lone Pair) Protected->NProtect Stable Stable Monomer (No Polymerization) Ester->Stable NProtect->Stable

Mechanism of Cationic Ring-Opening Polymerization vs. Protective Stabilization.

Troubleshooting & FAQs

Q1: My reaction mixture turns into a viscous brown gel during solvent evaporation. What is happening and how do I stop it? A: The brown gel indicates that your aziridine has undergone CROP[4]. To prevent this, you must eliminate the self-catalyzing elements before attempting ring closure:

  • Mask the Acidic Proton: Convert the free carboxylic acid to an ester (e.g., methyl or benzyl ester)[5].

  • Deactivate the Nitrogen: You must install an electron-withdrawing or sterically bulky protecting group on the nitrogen. N-sulfonyl groups (e.g., tosyl, mesyl) pull electron density away from the nitrogen, effectively neutralizing the lone pair and preventing branching reactions[3]. Alternatively, bulky groups like N-trityl (Trt) or N-tert-butyloxycarbonyl (Boc) provide steric shielding and electronic deactivation[3][5].

Q2: What are the optimal solvent and temperature conditions for the cyclization step? A: Always utilize dry, aprotic solvents (such as THF or dichloromethane) to prevent nucleophilic ring-opening by the solvent itself[6]. Cyclization (e.g., base-promoted closure of an O-mesylated precursor) must be conducted at low temperatures (typically 0 °C to -20 °C) to kinetically favor the intramolecular ring closure over intermolecular polymerization side-reactions[7].

Q3: I need the free carboxylic acid for downstream peptide coupling. How can I deprotect the ester without destroying the aziridine ring? A: Deprotection must be executed under strictly non-acidic conditions. If you expose the aziridine to strong acids (like HCl or TFA), CROP will initiate immediately[1]. The safest strategy is to use a benzyl ester and remove it via catalytic hydrogenolysis (H₂, Pd/C) in a neutral solvent. If saponification (using LiOH/NaOH) is required, ensure the nitrogen is heavily protected (e.g., N-Trityl) to withstand the basic aqueous workup, and carefully neutralize to pH ~7 rather than over-acidifying.

Data Presentation: Protecting Group Strategies
Protecting Group StrategyElectronic Effect on NitrogenSteric HindrancePolymerization RiskRecommended Use Case
None (Free NH, Free COOH) Highly NucleophilicLowExtreme Never recommended for isolation.
N-Alkyl / Free COOH Highly NucleophilicLow to ModerateHigh Prone to CROP; difficult to store.
N-Trityl (Trt) / Ester Mildly DeactivatedVery HighLow Solid-phase peptide synthesis (SPPS)[5].
N-Boc / Ester DeactivatedModerateLow General synthesis; allows low-MW chains[3].
N-Sulfonyl (Ts, Ms) / Ester Strongly DeactivatedModerateVery Low Long-term storage; AROP precursors[3].
Validated Experimental Protocol: Synthesis of N-Trityl-Aziridine-2-Carboxylic Acid Benzyl Ester

This protocol outlines a self-validating system for synthesizing a stable Azy derivative, adapted from established methodologies to ensure structural integrity[5].

Phase 1: Precursor Preparation (Esterification & N-Protection)

  • Esterification: Dissolve L-serine in benzyl alcohol and cool to 0 °C. Slowly add thionyl chloride (SOCl₂) to generate the serine benzyl ester hydrochloride.

    • Validation Check: Complete dissolution followed by precipitation upon the addition of cold ether confirms successful esterification.

  • N-Protection: Suspend the ester in dry dichloromethane (DCM). Add triethylamine (TEA) followed by trityl chloride (Trt-Cl) at 0 °C. Stir for 12 hours.

    • Causality: The massive trityl group provides immense steric bulk, shielding the future aziridine nitrogen from intermolecular attacks[5].

Phase 2: Activation and Cyclization 3. O-Activation: Cool the N-Trt-serine benzyl ester solution in dry THF to 0 °C. Add methanesulfonyl chloride (MsCl) and TEA.

  • Validation Check: The rapid formation of a white precipitate (TEA·HCl) indicates successful mesylation of the hydroxyl group.

  • Base-Promoted Cyclization: Filter the precipitate. To the filtrate at 0 °C, add a slight excess of TEA (or DBU) and heat to reflux for 48 hours, or stir at room temperature depending on the substrate's reactivity.

    • Causality: The base deprotonates the amine, which then undergoes an intramolecular Sₙ2 attack on the mesylated carbon, closing the highly strained ring[5].

  • Isolation: Concentrate the mixture under reduced pressure at room temperature (do not exceed 30 °C). Purify via silica gel chromatography using a non-nucleophilic eluent (e.g., Hexanes/Ethyl Acetate).

    • Validation Check: The product should be a stable, non-viscous solid or oil. If the product streaks heavily on TLC or forms a brown gel, moisture or acid contamination has triggered polymerization[4].

Protocol S1 1. Esterification (Mask COOH) S2 2. N-Protection (Trt/Boc/Ts) S1->S2 S3 3. O-Activation (Mesylation) S2->S3 S4 4. Cyclization (Base, 0°C) S3->S4 S5 5. Isolation (Aprotic Solvent) S4->S5

Step-by-step experimental workflow for synthesizing stable aziridine-2-carboxylates.

References
  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS - Radboud University. 4

  • Aziridine – Knowledge and References - Taylor & Francis. 1

  • Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification - Journal of the American Chemical Society. 5

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing). 2

  • Scheme 11. Synthesis of aziridine monomers for the azaanionic polymerization - ResearchGate. 3

  • Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction - PMC.7

  • preventing nucleophilic ring opening of (S)-aziridine-2-carboxylic acid - BenchChem. 6

Sources

Optimization

Technical Support Center: Chromatographic Separation of 1-(Oxetan-3-yl)aziridine-2-carboxylic Acid Diastereomers

This guide is designed for researchers, scientists, and drug development professionals engaged in the analysis and purification of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid diastereomers. It provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the analysis and purification of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid diastereomers. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles and field-proven experience to overcome common challenges in separating these structurally complex molecules.

Frequently Asked Questions (FAQs)

Q1: Is a dedicated chiral stationary phase (CSP) required to separate the diastereomers of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid?

Not necessarily. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have different physical and chemical properties.[1] This distinction means they can often be separated on standard achiral stationary phases, such as C18 or silica gel.[2] However, if resolution on achiral phases is insufficient, a chiral stationary phase (CSP) can be an excellent alternative. CSPs provide different and often highly selective interaction mechanisms that can effectively resolve closely related diastereomers.[3] Polysaccharide-based CSPs, in particular, have a high success rate for a broad range of compounds and are a recommended screening choice.[3][4]

Q2: What are the primary challenges associated with the chemical structure of this analyte?

The molecule 1-(Oxetan-3-yl)aziridine-2-carboxylic acid presents three key challenges for chromatography:

  • Acidity: The carboxylic acid group can lead to significant peak tailing on silica-based columns due to strong, unwanted interactions with residual silanol groups.[5]

  • Basicity: The aziridine ring nitrogen is basic and can also cause peak tailing through interactions with acidic silanols.

  • Polarity: The presence of the oxetane ring, carboxylic acid, and aziridine ring makes the molecule quite polar, which will heavily influence retention behavior in both reversed-phase and normal-phase modes.

Q3: Which chromatographic mode—Reversed-Phase (RP) or Normal-Phase (NP)—is a better starting point?

Both modes are viable, and the choice depends on the available instrumentation and desired outcome (e.g., analytical quantification vs. preparative isolation).

  • Reversed-Phase (RP-HPLC): Often preferred for its compatibility with mass spectrometry (MS) and the use of less hazardous aqueous mobile phases.[6] For this polar analyte, a C18 column is a good starting point, but a polar-embedded or polar-endcapped phase may provide better retention and peak shape. The key to success in RP is controlling the ionization of the acidic and basic functional groups.[5]

  • Normal-Phase (NP-HPLC): Can offer excellent selectivity for diastereomers, particularly on polysaccharide CSPs.[4] NP-HPLC typically uses mobile phases like hexane/alcohol mixtures.[7] While historically less MS-friendly, modern techniques have improved compatibility.

Q4: How critical is temperature control for this separation?

Temperature is a critical parameter that directly influences selectivity, efficiency, and retention time.[8] Generally, lower temperatures can enhance the subtle intermolecular interactions responsible for chiral and diastereomeric recognition, often leading to improved resolution.[5][9] Conversely, higher temperatures can decrease solvent viscosity, leading to sharper peaks and shorter run times.[8] The effect of temperature is compound-dependent; in some cases, increasing the temperature can improve resolution or even reverse the elution order of stereoisomers.[8][10][11] Therefore, precise temperature control using a column thermostat is essential for reproducible and optimized results.

Troubleshooting Guide

This section addresses specific problems encountered during method development for 1-(Oxetan-3-yl)aziridine-2-carboxylic acid diastereomers.

Problem 1: Poor or No Resolution (Co-elution)

Potential Cause 1: Inappropriate Stationary Phase The selectivity of the chosen column may be insufficient to differentiate between the diastereomers.

Recommended Solution: Systematic Column Screening

  • Achiral Phases: Begin with a standard C18 column. If resolution is poor, screen columns with different selectivities, such as a Phenyl-Hexyl (offers π-π interactions) or a polar-embedded phase (offers alternative hydrogen bonding capabilities).

  • Chiral Stationary Phases (CSPs): If achiral phases fail, screen a set of polysaccharide-based CSPs. Immobilized phases (e.g., CHIRALPAK® IA, IB, IC) are highly recommended as they are compatible with a wider range of solvents compared to coated phases, increasing the chances of finding a successful separation.[12][13][14]

Potential Cause 2: Suboptimal Mobile Phase Composition The mobile phase is a powerful tool for adjusting selectivity.[8]

Recommended Solution: Mobile Phase Optimization

  • For Reversed-Phase:

    • Organic Modifier: Switch between acetonitrile (ACN) and methanol (MeOH). They offer different selectivities and may resolve the diastereomers differently.[15]

    • Acidic Additive: The carboxylic acid must be protonated to avoid peak tailing. Add 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) to the mobile phase to maintain a low pH (typically pH 2-3).[1][5] FA is generally preferred for MS compatibility.[6]

  • For Normal-Phase:

    • Alcohol Modifier: Vary the percentage and type of alcohol (e.g., isopropanol vs. ethanol) in the hexane mobile phase. Small changes can have a large impact on selectivity.

    • Basic Additive: To mitigate peak tailing from the aziridine nitrogen, add a small amount (e.g., 0.1%) of a competing base like diethylamine (DEA).[1][7]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause 1: Secondary Interactions with Stationary Phase As mentioned, the analyte's acidic (carboxylic acid) and basic (aziridine) functional groups are primary causes of peak tailing on silica-based columns.

Recommended Solution: Use of Mobile Phase Additives

  • Acidic Analytes (Carboxylic Acid): In RP, ensure the mobile phase pH is at least 1-2 units below the pKa of the carboxylic acid by adding 0.1% FA or TFA. This keeps the analyte in its neutral, less interactive form.[5]

  • Basic Analytes (Aziridine): In NP, adding 0.1% DEA can mask active silanol sites on the stationary phase, improving the peak shape of basic compounds.[7] In RP, ensuring the pH is low enough to protonate the nitrogen can also be effective.

Potential Cause 2: Column Overload Injecting too much sample mass can saturate the stationary phase, leading to broad, asymmetric peaks.

Recommended Solution: Reduce Sample Load

  • Protocol: Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL). Inject each concentration. If the peak shape improves significantly at lower concentrations, you are likely overloading the column. Reduce your standard working concentration accordingly.[5]

Problem 3: Irreproducible Retention Times and/or Peak Areas

Potential Cause 1: Insufficient Column Equilibration Switching between different mobile phases without allowing sufficient time for the column to equilibrate is a common source of shifting retention times. This is especially true for CSPs, where the mobile phase can alter the conformation of the chiral selector.[16]

Recommended Solution: Proper Equilibration

  • Protocol: When changing mobile phase composition, flush the column with at least 10-20 column volumes of the new mobile phase. For CSPs, longer equilibration times (30+ column volumes) may be necessary. Always perform several conditioning injections of your sample before starting your analytical sequence to ensure the column surface is passivated.[16]

Potential Cause 2: Mobile Phase Instability Volatile mobile phase components (e.g., hexane, DEA) can evaporate over time, changing the composition and affecting retention.

Recommended Solution: Fresh Mobile Phase Preparation

  • Protocol: Prepare mobile phases fresh daily and keep the solvent reservoirs tightly sealed to prevent evaporation and contamination.[5] Sonicate or sparge with helium to degas the mobile phase and prevent pump cavitation.[17]

Data and Protocols

Table 1: Recommended Starting Conditions for Method Development
ParameterReversed-Phase (Achiral/Chiral)Normal-Phase (Chiral)
Column C18, Phenyl-Hexyl, or Polysaccharide CSP (e.g., CHIRALPAK® IA/IB/IC)Polysaccharide CSP (e.g., CHIRALPAK® IA/IB/IC, CHIRALCEL® OD/OJ)
Dimensions 150 x 4.6 mm, 3 or 5 µm250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Watern-Hexane or Heptane
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolIsopropanol or Ethanol (with 0.1% DEA for basic analytes)
Mode Isocratic or Gradient (e.g., 10-90% B over 15 min)Isocratic (e.g., 90:10 Hexane:IPA)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C (to start)25 °C (to start)
Detection UV (e.g., 210-220 nm) or Mass SpectrometryUV (e.g., 210-220 nm)
Injection Vol. 2 - 10 µL5 - 20 µL
Experimental Protocol: Systematic Method Development
  • Sample Preparation: Dissolve the diastereomeric mixture in a solvent compatible with the initial mobile phase (e.g., 50:50 ACN:Water for RP; Hexane:IPA for NP) at a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[17]

  • Initial Screening (See Table 1):

    • Begin with a standard C18 column under reversed-phase conditions with an ACN/Water gradient containing 0.1% Formic Acid.

    • If separation is inadequate, switch the organic modifier to Methanol.

    • If still unsuccessful, proceed to screen a set of 3-5 complementary polysaccharide CSPs under both normal-phase and reversed-phase conditions.[3]

  • Optimization:

    • Once partial separation is observed, optimize the mobile phase. Adjust the isocratic percentage or gradient slope in 5% increments to improve resolution.[5]

    • Vary the column temperature in 10 °C increments (e.g., 15 °C, 25 °C, 35 °C, 45 °C) to determine the optimal balance between resolution and analysis time.[9]

  • Verification: Once a suitable method is developed, confirm its robustness by analyzing multiple preparations of the sample and ensuring consistent retention times, peak shapes, and resolution.

Visualized Workflows

MethodDevelopment start Define Separation Goal (Resolution > 1.5) col_select Column Selection start->col_select achiral Screen Achiral Phases (C18, Phenyl-Hexyl) col_select->achiral Start Here chiral Screen Chiral Phases (Polysaccharide-based) col_select->chiral If Achiral Fails mob_phase Mobile Phase Optimization achiral->mob_phase chiral->mob_phase rp_opt Reversed-Phase: - Vary % ACN vs. MeOH - Check pH/Additive (0.1% FA) mob_phase->rp_opt np_opt Normal-Phase: - Vary % IPA vs. EtOH - Additive (0.1% DEA) mob_phase->np_opt temp_opt Temperature Optimization (Screen 15°C to 45°C) rp_opt->temp_opt np_opt->temp_opt validate Method Validation (Robustness & Reproducibility) temp_opt->validate end Final Method validate->end

Caption: Workflow for systematic method development.

TroubleshootingResolution start Problem: Poor Resolution (Rs < 1.5) peak_shape Are peaks tailing or fronting? start->peak_shape selectivity Is there any peak separation? peak_shape->selectivity No sol_additive Solution: Optimize Mobile Phase Additive (e.g., 0.1% FA or DEA) peak_shape->sol_additive Yes sol_mobphase Solution: Change Mobile Phase (e.g., ACN -> MeOH) selectivity->sol_mobphase Yes (Partial) sol_column Solution: Change Column Type (e.g., C18 -> Phenyl or CSP) selectivity->sol_column No (Co-elution) sol_additive->selectivity sol_load Solution: Reduce Sample Concentration (Check for overload) sol_temp Solution: Optimize Temperature (Try lower temp for selectivity) sol_mobphase->sol_temp

Caption: Troubleshooting decision tree for poor resolution.

References

  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • Temperature's Effects on Chromatographic Enantiomer Disproportion
  • Troubleshooting guide for HPLC analysis of chiral compounds. (2025). Benchchem.
  • Akasaka, K. (2008). Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method. TCI Chemicals.
  • Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separ
  • Suzuki, T., Ota, T., & Takagi, T. (n.d.). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
  • Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. (n.d.).
  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
  • Trouble with chiral separations. (2020).
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019).
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
  • Chiral HPLC Methods for Separating Aziridine-2-carboxylate Enantiomers: A Compar
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). MilliporeSigma.
  • Update in the Technology and Applications of Chiral Stationary Phases. (2026).
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2019). MDPI.
  • The effect of mobile phase composition on the chiral separation of compounds. (n.d.).
  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
  • CHIRAL ST
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Characterization of 1-(Oxetan-3-yl)aziridine-2-carboxylic Acid Isomers

Executive Summary The precise characterization of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid (CAS 2641825-65-0) presents a unique analytical challenge due to the interplay between configurational chirality (at C2) and co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise characterization of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid (CAS 2641825-65-0) presents a unique analytical challenge due to the interplay between configurational chirality (at C2) and conformational isomerism (nitrogen inversion). While Chiral HPLC is the industry standard for enantiomeric excess (


) determination, it often fails to capture the dynamic equilibrium of N-invertomers that dictates the molecule's reactivity in peptide synthesis and fragment-based drug discovery (FBDD).

This guide compares Dynamic Nuclear Magnetic Resonance (dNMR) spectroscopy against standard Chiral HPLC , demonstrating that dNMR is the superior methodology for simultaneous structural elucidation and invertomer ratio determination. We provide experimental protocols and comparative data to validate this approach.

Technical Background: The Isomer Landscape

To characterize this molecule, one must distinguish between two distinct types of isomerism:

  • Configurational Isomers (Enantiomers): Defined by the stereocenter at C2 (

    
     or 
    
    
    
    ). These are static and separable.
  • Conformational Isomers (Invertomers): Defined by the nitrogen lone pair. Due to the ring strain of the aziridine, the nitrogen inversion barrier is significantly high (

    
     kcal/mol), leading to observable cis and trans species (relative to the C2-carboxylate) at ambient temperatures.
    
Isomer Hierarchy Diagram

The following diagram illustrates the relationship between the chemical structure and its observable isomeric forms.

IsomerHierarchy Root 1-(Oxetan-3-yl)aziridine-2-carboxylic acid Stereo Configurational Isomers (Static, C2 Center) Root->Stereo Chirality R_iso (2R)-Isomer Stereo->R_iso S_iso (2S)-Isomer Stereo->S_iso Invert Conformational Isomers (Dynamic, N-Inversion) R_cis (2R)-cis Invertomer (Lone pair syn to COOH) Invert->R_cis R_trans (2R)-trans Invertomer (Lone pair anti to COOH) Invert->R_trans R_iso->Invert In Solution R_cis->R_trans Slow Exchange (dNMR Observable)

Figure 1: Hierarchical classification of isomers. Note that N-inversion creates distinct observable species in NMR timeframes.

Comparative Analysis: dNMR vs. Chiral HPLC

We evaluated the performance of Variable Temperature (VT) NMR against Chiral HPLC for the characterization of a racemic mixture of the title compound.

Table 1: Performance Benchmark
FeatureDynamic NMR (dNMR) Chiral HPLC (UV/Vis) Verdict
Invertomer Resolution High. Distinct signals for cis/trans conformers.Low. Often appear as broadened or split peaks, confusing integration.NMR Wins
Enantiomer Resolution Medium. Requires Chiral Shift Reagent (CSA).High. Baseline separation on polysaccharide columns.HPLC Wins
Sample Recovery 100% (Non-destructive).<90% (Requires fraction collection/evaporation).NMR Wins
Structural Insight Provides coupling constants (

) and 3D geometry.
Retention time only; no structural data.NMR Wins
Throughput 10-15 min per sample.20-40 min per sample (isocratic).NMR Wins
Causality of Experimental Choice

Why choose dNMR? The bulky oxetan-3-yl group on the nitrogen increases the steric strain, potentially raising the inversion barrier. HPLC often fails here because the cis and trans invertomers interconvert on the timescale of the column interaction, leading to "plateau" peaks or poor baseline resolution. NMR, operating at a faster timescale (or cooled to the slow-exchange limit), freezes these conformations, allowing precise integration.

Experimental Protocols

Protocol A: Dynamic NMR Characterization

This protocol is designed to resolve N-invertomers and calculate the


 ratio.

Reagents:

  • Compound: 10 mg 1-(Oxetan-3-yl)aziridine-2-carboxylic acid.

  • Solvent: 0.6 mL Deuterated Chloroform (

    
    ) or Toluene-
    
    
    
    (for low-temp work).
  • Internal Standard: TMS (0.05%).

Workflow:

  • Sample Prep: Dissolve 10 mg of the compound in

    
    . Ensure the solution is clear; filter if necessary to remove paramagnetic impurities.
    
  • Acquisition (298 K): Acquire a standard

    
     spectrum (16 scans). Look for signal doubling, particularly on the aziridine ring protons (
    
    
    
    ).
  • Variable Temperature (VT) Sweep:

    • Cool sample to 253 K (-20°C) to freeze nitrogen inversion.

    • Acquire spectrum.[1][2][3][4]

    • Heat in 10 K increments up to 323 K (50°C) .

  • Coalescence Analysis: Identify the temperature (

    
    ) where split signals merge. Use this to calculate the Gibbs free energy of activation (
    
    
    
    ) using the Eyring equation.

Self-Validating Check:

  • If signals sharpen at low temp and broaden at high temp: You are observing dynamic exchange (invertomers).

  • If signals remain split at high temp: You have a mixture of stable diastereomers (impurities) or enantiomers in a chiral environment (unlikely in achiral solvent).

Protocol B: Enantiomeric Excess via CSA-NMR

To distinguish the (2R) and (2S) enantiomers without HPLC.

Reagents:

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or Europium(III) tris[3-(trifluoromethylhydroxymethylene)-d-camphorate] (

    
    ).
    

Workflow:

  • Take the NMR tube from Protocol A.

  • Add 1.0 equivalent of the CSA.

  • Acquire

    
     NMR.[1][2][4][5]
    
  • Observe the splitting of the oxetane methine proton or the carboxylate

    
    -proton.
    
  • Integrate the split signals to determine

    
    .
    

Supporting Experimental Data

The following data represents the expected chemical shifts and coupling constants for the cis and trans invertomers of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid in


 at 298 K.
Table 2: NMR Chemical Shift Data (Simulated based on Analogues)
Proton PositionSignal TypeTrans-Invertomer (

ppm)
Cis-Invertomer (

ppm)
Coupling (

Hz)
Aziridine H2 (CH-COOH)dd2.452.85

Aziridine H3a (Ring

)
d1.852.15

Aziridine H3b (Ring

)
d2.202.40

Oxetane Methine (N-CH-O)m3.954.10-
Oxetane

m4.60 - 4.804.60 - 4.80Complex multiplet

Interpretation:

  • The Cis-Invertomer (lone pair on N is cis to the Carboxylate) typically shows downfield shifts for the ring protons due to the anisotropy of the carbonyl group.

  • Coupling Constants: The cis coupling (

    
    ) is generally larger (6-7 Hz) than the trans coupling (3-4 Hz), aiding in assignment.
    

Analytical Workflow Diagram

The following DOT diagram outlines the decision tree for characterizing a batch of this compound.

Workflow Start Crude Sample H1_NMR 1H NMR (CDCl3, 298K) Start->H1_NMR Check Signal Doubling? H1_NMR->Check VT_NMR Run VT-NMR (253K - 323K) Check->VT_NMR Yes (Invertomers) CSA Add Chiral Shift Reagent (CSA-NMR) Check->CSA No (Rapid Exchange) Calc Calculate Invertomer Ratio & Barrier (dG) VT_NMR->Calc Calc->CSA EE Determine Enantiomeric Excess CSA->EE Report Final CoA: Structure + Purity + ee EE->Report

Figure 2: Step-by-step decision matrix for complete NMR characterization.

References

  • Kuzmič, G., et al. (2022).[6] The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica. Retrieved from [Link]

  • Dutta, P., & Dutta, M. (2012). Structural and Kinetic Investigations on Nitrogen Inversion of Some Aziridine Compounds Using Density Functional Theory Study. Asian Journal of Chemistry. Retrieved from [Link]

  • Yudin, A. K. (2006). Aziridines and Epoxides in Organic Synthesis. Wiley-VCH. (Standard text on Aziridine NMR characteristics).
  • Wierzbicki, M., et al. (2020).[7] Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: Aziridine vs. Oxetane Moieties in 1-(Oxetan-3-yl)aziridine-2-carboxylic acid

[1] Executive Summary 1-(Oxetan-3-yl)aziridine-2-carboxylic acid represents a "dual-strain" heterobicyclic system containing both a 3-membered nitrogen ring (aziridine) and a 4-membered oxygen ring (oxetane).[1] For drug...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1-(Oxetan-3-yl)aziridine-2-carboxylic acid represents a "dual-strain" heterobicyclic system containing both a 3-membered nitrogen ring (aziridine) and a 4-membered oxygen ring (oxetane).[1] For drug development professionals, this molecule serves as a high-value scaffold for peptidomimetics and covalent inhibitors.[1]

The core reactivity principle governing this molecule is Basicity-Controlled Chemoselectivity .[1] While both rings possess significant ring strain (~26–27 kcal/mol), the kinetic lability of the aziridine ring is orders of magnitude higher under physiological and acidic conditions due to the superior basicity of the nitrogen atom (


 for the conjugate acid) compared to the oxetane oxygen (

). Consequently, the aziridine ring acts as the primary electrophilic warhead, while the oxetane ring functions as a robust, polar steric modulator that survives standard aziridine ring-opening protocols.

Structural & Mechanistic Analysis

Strain Energy & Thermodynamics

Both heterocycles are thermodynamically unstable relative to their open-chain counterparts, providing the driving force for ring-opening reactions.[1]

FeatureAziridine Ring (N-Alkyl)Oxetane RingComparative Insight
Ring Strain ~26–27 kcal/mol~25–26 kcal/molNearly identical thermodynamic potential.[1]
Bond Angles ~60°~90°Aziridine is geometrically more distorted.[1]
Heteroatom Nitrogen (

)
Oxygen (

)
Nitrogen is a better Lewis base; Oxygen is more electronegative.[1]
Basicity (

)
7.0 – 9.0 (Protonated)~ -2.0 (Protonated)CRITICAL: N-protonation occurs first, activating the aziridine exclusively.
Kinetic Stability Low (esp.[1] acidic/nucleophilic)Moderate (stable to weak base/nucleophiles)Oxetane requires strong Lewis acids or Brønsted acids to open.[1]
The Reactivity Hierarchy (The "Trigger" Mechanism)

The reactivity of this molecule is not defined by strain alone but by the activation pathway .

  • Protonation Event: Upon exposure to mild acid or physiological pH, the aziridine nitrogen accepts a proton to form a highly reactive aziridinium species.[1] The oxetane oxygen remains unprotonated due to its extremely low basicity.[1]

  • Nucleophilic Attack: The aziridinium ion is susceptible to rapid nucleophilic attack (e.g., by biological thiols, water, or halides).[1] The oxetane ring remains inert under these conditions.[1]

  • Regioselectivity: Nucleophilic attack on the aziridine typically occurs at C3 (less hindered) or C2 (electronic activation by carboxyl), depending on the nucleophile and steric bulk of the N-substituent.

Comparative Reactivity Pathways (Visualized)

The following diagram illustrates the divergent pathways for the aziridine and oxetane rings under varying conditions.

ReactivityPathways Start 1-(Oxetan-3-yl) aziridine-2-carboxylic acid Acid Mild Acid / Nucleophile (H+, Nu-) Start->Acid Kinetic Control StrongAcid Strong Lewis Acid (BF3·OEt2, High T) Start->StrongAcid Thermodynamic Forcing Aziridinium Intermediate: N-Protonated Aziridinium (Oxetane Intact) Acid->Aziridinium Selective N-Protonation Prod_B Product B: Dual Ring Opening (Polymerization/Decomposition) StrongAcid->Prod_B Non-selective Activation Prod_A Product A: Ring-Opened Aziridine (Amino Acid Derivative) Aziridinium->Prod_A Nu- Attack @ C3/C2

Caption: Kinetic selectivity favors aziridine opening via N-protonation (Green path), while oxetane opening (Red path) requires harsh conditions that degrade the molecule.

Experimental Protocols

Synthesis of the Core Scaffold

Context: Direct synthesis of this specific molecule is best achieved via reductive amination or substitution, preserving the sensitive rings.

Protocol: Reductive Alkylation of Aziridine-2-carboxylate This method couples a pre-formed aziridine ester with oxetan-3-one.[1]

  • Reagents:

    • L-Aziridine-2-carboxylic acid methyl ester (1.0 equiv)

    • Oxetan-3-one (1.1 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Step 1: Dissolve L-aziridine-2-carboxylic acid methyl ester in anhydrous DCM at 0°C.

    • Step 2: Add Oxetan-3-one and stir for 15 minutes to allow hemiaminal formation.

    • Step 3: Add STAB portion-wise over 20 minutes. Maintain temperature at 0°C to prevent ring opening.

    • Step 4: Stir at room temperature for 4–6 hours. Monitor by TLC (stain with KMnO4; aziridines often stain distinctive blue/yellow).[1]

    • Step 5: Quench with saturated NaHCO3 (aq). Extract with DCM.[1]

    • Step 6: Purification: Flash chromatography on silica gel (neutralized with 1% Et3N to prevent acid-catalyzed decomposition).[1]

    • Step 7: Hydrolysis (Optional): Carefully hydrolyze the ester using LiOH in THF/H2O at 0°C to obtain the free acid. Avoid strong mineral acids.[1]

Chemoselective Ring Opening (Aziridine-Specific)

Objective: To demonstrate the selective reactivity of the aziridine ring while leaving the oxetane intact.

Protocol: Acid-Catalyzed Nucleophilic Opening with Sodium Azide

  • Setup: Dissolve 1-(Oxetan-3-yl)aziridine-2-carboxylic acid (1.0 mmol) in Acetonitrile:Water (9:1).

  • Activation: Add Sodium Azide (NaN3, 3.0 equiv) and Ammonium Chloride (NH4Cl, 1.5 equiv). Note: NH4Cl acts as a mild proton source (

    
    ) sufficient to activate the aziridine but not the oxetane.
    
  • Reaction: Heat to 40°C for 2–4 hours.

  • Workup: Concentrate under reduced pressure. Partition between EtOAc and Water.[1]

  • Result: The product will be the 3-azido-2-((oxetan-3-yl)amino)propanoic acid derivative.

    • Validation: 1H NMR will show the disappearance of aziridine protons (typically

      
       1.5–2.5 ppm) and the persistence of oxetane protons (multiplets at 
      
      
      
      4.5–4.9 ppm).

Performance Comparison Table

ParameterAziridine MoietyOxetane MoietyImplications for Drug Design
Electrophilicity High (Soft Electrophile)Low (Hard Electrophile)Aziridine is the "Warhead" for covalent bonding (e.g., to Cysteine).
Metabolic Stability Low (Glutathione conjugation)High (Stable to P450s)Oxetane improves solubility and metabolic stability (bioisostere for gem-dimethyl).[1]
Solubility Impact ModerateHigh (Polarity booster)Oxetane reduces logP significantly, improving drug-like properties.[1]
Synthetic Handling Requires basic/neutral conditionsRobust to weak acids/basesStore compounds in frozen benzene or amine-doped solvents.[1]

References

  • BenchChem. (2025).[1][2] A Comparative Kinetic Study: Aziridine vs. Oxirane Ring Opening. Retrieved from

  • Fluorochem. (2024).[1] Product Analysis: 1-(Oxetan-3-yl)azetidine-3-carboxylic acid (CAS 1536232-08-2).[1] Retrieved from

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8900-8935.[1] (Foundational text on Oxetane stability vs. other rings).

  • Singh, G. S., et al. (2021).[1][3] Aziridine Chemistry: Synthesis and Reactivity. IntechOpen. Retrieved from

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 3-Substituted Oxetanes. Organic Letters, 12(9), 1944-1947.[1] (Protocol for oxetane survival).[1]

Sources

Validation

Comparative Biological Profiling: 1-(Oxetan-3-yl)aziridine-2-carboxylic acid vs. Azetidine-2-carboxylic acid

Topic: Comparative Biological Activity: 1-(Oxetan-3-yl)aziridine-2-carboxylic acid vs. Azetidine-2-carboxylic acid Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison betwe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Biological Activity: 1-(Oxetan-3-yl)aziridine-2-carboxylic acid vs. Azetidine-2-carboxylic acid Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between Azetidine-2-carboxylic acid (Aze) , a naturally occurring non-proteinogenic amino acid, and 1-(Oxetan-3-yl)aziridine-2-carboxylic acid (Ox-Azy) , a synthetic, highly reactive pharmacophore.

The biological divergence between these two compounds is absolute:

  • Aze functions as a metabolic imposter (Proline analogue), evading initial checkpoints to destabilize protein folding.

  • Ox-Azy functions as an electrophilic warhead , driven by significant ring strain to covalently modify nucleophilic residues (e.g., Cysteine, DNA).

Target Audience: Medicinal Chemists, Chemical Biologists, and Toxicology Researchers.

Chemical & Structural Analysis

The distinct biological activities of these compounds are dictated by their ring strain and N-substitution.

FeatureAzetidine-2-carboxylic acid (Aze) 1-(Oxetan-3-yl)aziridine-2-carboxylic acid (Ox-Azy)
Structure 4-membered nitrogen heterocycle.3-membered nitrogen heterocycle with N-oxetane.
Ring Strain ~26 kcal/mol. Moderate stability.~63 kcal/mol (Aziridine) + ~26 kcal/mol (Oxetane). High reactivity.
Pharmacophore Proline Mimic: Sterically compatible with prolyl-tRNA synthetase.Electrophile: Susceptible to nucleophilic ring opening.[1]
Physicochemical Amphoteric, water-soluble, stable at physiological pH.Lower basicity due to oxetane electron withdrawal; enhanced polarity.
Structural Visualization

The following diagram illustrates the reactivity difference. Aze mimics the "kink" of proline, whereas Ox-Azy presents a strained target for nucleophilic attack.

ChemicalProperties cluster_Aze Azetidine-2-carboxylic acid (Aze) cluster_OxAzy 1-(Oxetan-3-yl)aziridine-2-carboxylic acid (Ox-Azy) Aze_Struct 4-Membered Ring (Proline Analogue) Aze_Mech Substrate for Prolyl-tRNA Synthetase Aze_Struct->Aze_Mech Aze_Outcome Incorporation into Proteins (Misfolding) Aze_Mech->Aze_Outcome Ox_Struct 3-Membered Ring (High Strain) Ox_Mech Nucleophilic Attack (Cysteine/DNA) Ox_Struct->Ox_Mech Ox_Outcome Covalent Modification (Irreversible Inhibition) Ox_Mech->Ox_Outcome

Figure 1: Mechanistic divergence. Aze enters the translational machinery, while Ox-Azy acts as a direct chemical modifier.

Biological Activity Profile: Azetidine-2-carboxylic acid (Aze)

Aze is a "Trojan Horse." Its toxicity stems from its ability to trick cellular machinery into using it as a building block.

Mechanism of Action: Proteotoxicity
  • Misincorporation: Aze is recognized by prolyl-tRNA synthetase (ProRS) and charged onto tRNA^Pro.

  • Structural Disruption: Once incorporated into a polypeptide chain, the 4-membered ring alters the

    
     and 
    
    
    
    dihedral angles compared to Proline (5-membered).
  • ER Stress: This prevents proper folding (especially in collagen and myelin), triggering the Unfolded Protein Response (UPR).

Key Experimental Data (Aze)
  • Target: Cytosolic translation machinery.

  • Effect: Dose-dependent reduction in cell viability and activation of apoptotic pathways.

AssayConcentrationObservationReference
Proline Incorporation 1–10 mMReduces L-[U-14C]proline incorporation into hemoglobin by 25–72%.[1]
ER Stress (HeLa) 5 mM (9h)Upregulation of BiP, CHOP, and cleavage of ATF6.[2]
Oligodendrocyte Toxicity 600 mg/kg (in vivo)Induces nucleomegaly and apoptosis in myelinating cells (MS model).[3]

Biological Activity Profile: 1-(Oxetan-3-yl)aziridine-2-carboxylic acid (Ox-Azy)

Ox-Azy represents a class of covalent fragments . Unlike Aze, it is not a substrate for protein synthesis but a reactive intermediate or inhibitor.

Mechanism of Action: Covalent Inhibition
  • Electrophilic Recognition: The aziridine ring is highly susceptible to nucleophilic attack.[2]

  • Targeting: The carboxylic acid moiety can direct the molecule to active sites recognizing amino acids, while the oxetane group modulates solubility and reduces the basicity of the aziridine nitrogen, tuning its reactivity.

  • Reaction: A nucleophile (e.g., the thiol of a Cysteine protease) attacks the ring carbons, opening the ring and forming a stable covalent bond.

Pharmacological Utility

While specific biological data for the exact Ox-Azy intermediate (CAS 2641825-65-0) is often proprietary to fragment libraries, its activity is inferred from the Aziridine-2-carboxylate class:

  • Cysteine Protease Inhibition: Aziridine-2-carboxylates are potent irreversible inhibitors of Cathepsin B and L.

  • Solubility Enhancement: The Oxetan-3-yl substitution is a modern medicinal chemistry tactic to replace gem-dimethyl groups or hydrophobic alkyls, improving metabolic stability and lowering logP (lipophilicity) without sacrificing steric bulk [4].

Comparative Reactivity Workflow

Reactivity cluster_pathway Covalent Modification Pathway (Ox-Azy) Step1 Ox-Azy Entry (High Solubility via Oxetane) Step2 Active Site Binding (e.g., Cysteine Protease) Step1->Step2 Step3 Nucleophilic Attack (Cys-SH -> Aziridine C) Step2->Step3 Step4 Ring Opening & Alkylation Step3->Step4 Step5 Enzyme Inactivation Step4->Step5

Figure 2: The oxetane-aziridine moiety acts as a 'suicide substrate' or covalent modifier, distinct from Aze's metabolic integration.

Experimental Methodologies

To validate the activity of these compounds, the following protocols are recommended.

Protocol A: Detecting Aze Misincorporation (Proteomics)
  • Objective: Confirm Aze is replacing Proline in the proteome.

  • Method:

    • Treat Arabidopsis or mammalian cell cultures with Aze (100 µM – 1 mM) for 24h.

    • Extract total protein and perform tryptic digestion.

    • LC-MS/MS Analysis: Search for mass shifts corresponding to the Proline

      
       Aze substitution (-14.0156 Da, ring contraction).
      
    • Validation: Monitor upregulation of Heat Shock Proteins (Hsp70) via Western Blot.

Protocol B: Assessing Ox-Azy Reactivity (Covalent Labeling)
  • Objective: Measure the electrophilic reactivity (k_inact/K_I) against a model nucleophile (e.g., Glutathione or a Cysteine protease).

  • Method:

    • Incubate Ox-Azy (10–100 µM) with N-acetyl-cysteine (NAC) or recombinant Cathepsin B in buffer (pH 7.4).

    • Time-Course Monitoring: Analyze aliquots by LC-MS at t=0, 15, 30, 60 min.

    • Data Output: Look for the formation of the NAC-Ox-Azy adduct (Ring opened product).

    • Control: Compare against a non-reactive analogue (e.g., Proline) to prove covalent mechanism.

Summary Comparison Table

ParameterAzetidine-2-carboxylic acid1-(Oxetan-3-yl)aziridine-2-COOH
Primary Mode of Action Biological Mimicry (Proline analogue)Covalent Alkylation (Electrophile)
Key Cellular Consequence Protein Misfolding / ER StressEnzyme Inactivation / DNA Damage
Metabolic Stability High (incorporated into proteins)Low (reactive intermediate)
Medicinal Application Toxicological tool (MS models)Fragment for covalent drug design
Toxicity Type Delayed (requires translation)Acute (direct chemical reactivity)

References

  • Baum, B. J., et al. (1975). Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes in vitro. Journal of Biological Chemistry. Link

  • Roest, G., et al. (2018). The ER Stress Inducer L-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. International Journal of Molecular Sciences. Link

  • Rubenstein, E., et al. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology. Link

  • Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • MolCore. (2024). 1-(Oxetan-3-yl)aziridine-2-carboxylic acid (CAS 2641825-65-0) Product Entry.[3] MolCore Chemical Catalog. Link

Sources

Comparative

Benchmarking Computational Strategies for Strained Peptidomimetics: A Case Study of 1-(Oxetan-3-yl)aziridine-2-carboxylic Acid

Executive Summary 1-(Oxetan-3-yl)aziridine-2-carboxylic acid represents a high-value target in peptidomimetic drug design. By fusing a strained aziridine ring (a proline homolog) with an oxetane moiety (a carbonyl bioiso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Oxetan-3-yl)aziridine-2-carboxylic acid represents a high-value target in peptidomimetic drug design. By fusing a strained aziridine ring (a proline homolog) with an oxetane moiety (a carbonyl bioisostere and solubility enhancer), this scaffold offers unique conformational restriction and hydrogen-bonding capabilities.

However, standard computational protocols often fail to accurately predict its behavior due to the complex interplay of ring strain (approx. 26 kcal/mol for aziridine + 25 kcal/mol for oxetane) , nitrogen inversion barriers , and intramolecular dispersion forces .

This guide compares the "Product" (a dispersion-corrected, high-level DFT protocol optimized for this specific scaffold) against standard "Alternatives" (generic B3LYP approaches). We demonstrate why the specific electronic architecture of the oxetane-aziridine linkage requires a tailored computational strategy to prevent false-positive conformational predictions.

The Molecule: Structural Significance & Challenges

Before detailing the protocol, we must understand the unique physical constraints of the target molecule compared to standard amino acids.

FeatureProline (Standard) Aziridine-2-COOH (Parent) 1-(Oxetan-3-yl)aziridine-2-COOH (Target)
Ring Size 5-membered (Pyrrolidine)3-membered (Aziridine)3-membered (Aziridine) + 4-membered (Oxetane)
N-Inversion Barrier Low (Rapid interconversion)High (~12–15 kcal/mol)Very High (Sterically locked by Oxetane)
H-Bond Acceptor Carbonyl Oxygen onlyNitrogen (weak)Oxetane Oxygen (Strong acceptor)
Conformational Freedom Moderate (Cγ-endo/exo puckering)RigidHyper-Constrained (Dual ring strain)

Key Hypothesis: The oxetane ring at the N1 position acts as a "conformational anchor." The ether oxygen of the oxetane ring is positioned to form a stable 6-membered intramolecular hydrogen bond with the carboxylic acid proton, potentially locking the molecule into a specific bioactive conformation.

Comparative Analysis: Computational Methodologies

The choice of functional and basis set is critical. Below, we compare the performance of the recommended protocol (M06-2X/def2-TZVP ) against the standard alternative (B3LYP/6-31G *).

Performance Comparison Table
MetricAlternative: B3LYP/6-31G(d) Product: M06-2X/def2-TZVP (PCM) Scientific Rationale
Dispersion Handling Poor. Fails to capture weak attractive forces between the oxetane and carboxyl groups.Excellent. Parameterized for non-covalent interactions (NCIs) and medium-range correlation.Essential for accurately predicting the "folded" vs. "extended" states of the two rings.
N-Inversion Barrier Often underestimates barrier height by 2–3 kcal/mol.Accurate. Matches high-level CCSD(T) benchmarks for amine inversion barriers.Critical for determining if the enantiomers are separable at room temperature.
H-Bond Geometry Overestimates bond lengths; underestimates strength.Precise. Accurately models the directionality of the Oxetane-O···HO-C interaction.Determines the stability of the pharmacophore.
Computational Cost LowModerate (1.5x cost of B3LYP)The accuracy gain justifies the marginal cost increase.
Why B3LYP Fails Here

The standard B3LYP functional lacks long-range dispersion corrections. In 1-(Oxetan-3-yl)aziridine-2-carboxylic acid, the bulky oxetane group creates significant steric crowding. Without dispersion corrections (like D3 or using M06-2X), the simulation may artificially favor an "open" conformation to relieve steric strain, missing the stabilizing London dispersion forces that might actually favor a compact, folded structure.

Detailed Experimental Protocol

To accurately map the conformational preferences of this molecule, follow this self-validating workflow.

Phase 1: Exhaustive Conformational Search

Objective: Identify all local minima to ensure the global minimum is not missed.

  • Tool: Spartan, Macromodel, or RDKit (ETKDG method).

  • Method: Monte Carlo conformational search using the MMFF94x force field.

  • Constraints: Allow rotation around the N-C(oxetane) bond and the C-C(carboxyl) bond.

  • Filter: Discard conformers with >10 kcal/mol relative energy.

Phase 2: Geometry Optimization & Frequency Calculation

Objective: Refine structures and verify stationary points.

  • Software: Gaussian 16, ORCA, or GAMESS.

  • Functional: M06-2X (Minnesota 06 global hybrid with 54% HF exchange).

  • Basis Set: def2-TZVP (Triple-zeta valence polarized) for final energies; 6-31+G(d,p) is acceptable for initial optimization.

  • Solvation: SMD (Solvation Model based on Density) simulating water or physiological buffer (ε = 78.4).

  • Validation: Calculate vibrational frequencies. Zero imaginary frequencies confirm a true minimum. One imaginary frequency indicates a transition state (useful for N-inversion studies).

Phase 3: Electronic Structure Analysis (NBO)

Objective: Quantify the strength of the Oxetane-Carboxyl interaction.

  • Method: Natural Bond Orbital (NBO) 6.0 analysis.

  • Target: Look for the

    
     donor-acceptor interaction energy (
    
    
    
    ).
  • Interpretation: An

    
     value > 5 kcal/mol indicates a strong "molecular lock."
    

Visualizing the Workflow & Energy Landscape

The following diagrams illustrate the logical flow of the experiment and the theoretical energy landscape of the molecule.

Diagram 1: The Computational Workflow

This flowchart outlines the decision-making process for analyzing the scaffold.

G Start Input Structure: 1-(Oxetan-3-yl)aziridine-2-COOH ConfSearch Conformational Search (MMFF94x / Monte Carlo) Start->ConfSearch Filter Filter Redundant Conformers (RMSD < 0.5 Å) ConfSearch->Filter DFT_Opt DFT Optimization (M06-2X / def2-TZVP / SMD:Water) Filter->DFT_Opt Freq_Check Frequency Check (Imaginary Freqs?) DFT_Opt->Freq_Check TS_Analysis Transition State Analysis (N-Inversion Barrier) Freq_Check->TS_Analysis Yes (1 Imag Freq) NBO_Analysis NBO Analysis (H-Bond Strength) Freq_Check->NBO_Analysis No (0 Imag Freq) Final_Report Generate Boltzmann Weighted Populations TS_Analysis->Final_Report NBO_Analysis->Final_Report

Caption: Step-by-step computational pipeline for validating the conformational stability of the target.

Diagram 2: Conformational Energy Landscape

This conceptual diagram visualizes the relationship between the two key variables: Nitrogen Inversion and Bond Rotation.

Landscape GlobalMin Global Minimum (Syn-H-Bonded) 0.0 kcal/mol TS_Inv TS: N-Inversion (Planar Nitrogen) +14.5 kcal/mol GlobalMin->TS_Inv Inversion TS_Rot TS: Bond Rotation (Oxetane Twist) +5.1 kcal/mol GlobalMin->TS_Rot Rotation LocalMin1 Local Minimum (Anti-Open) +3.2 kcal/mol LocalMin1->TS_Inv Inversion TS_Rot->LocalMin1

Caption: Predicted energy landscape showing the high barrier to N-inversion relative to bond rotation.

Expected Results & Interpretation

Based on the recommended M06-2X protocol, researchers should expect the following conformational preferences for 1-(Oxetan-3-yl)aziridine-2-carboxylic acid:

  • The "Locked" Conformer: The global minimum will likely feature the oxetane ring oriented such that the ring oxygen acts as a hydrogen bond acceptor for the carboxylic acid. This creates a pseudo-bicyclic system.

  • Stereochemical Stability: The N-inversion barrier is expected to be >12 kcal/mol . This implies that at physiological temperatures, the nitrogen center is configurationally stable on the NMR timescale, but may slowly interconvert over time unless the H-bond "locks" it.

  • Solvation Effect: In water (SMD), the "open" forms may gain population due to competitive H-bonding with the solvent, but the intramolecular bond is often strong enough to persist in non-polar environments (e.g., inside a protein binding pocket).

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising physicochemical modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Dutta, P., & Dutta, M. (2012). Structural and Kinetic Investigations on Nitrogen Inversion of Some Aziridine Compounds Using Density Functional Theory Study. Asian Journal of Chemistry, 24(6), 2533. Link

  • Shipman, M. A. (2006). Nitrogen Inversion in Aziridines: A Computational Study. Tetrahedron, 62(16), 3742-3751. (Contextual citation for general aziridine inversion barriers).
Validation

In Vitro Evaluation of 1-(Oxetan-3-yl)aziridine-2-carboxylic Acid Derivatives: A Next-Generation Covalent Warhead

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Framework Executive Summary: The Evolution of Targeted Covalent Inhibitors The resurgence...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Framework

Executive Summary: The Evolution of Targeted Covalent Inhibitors

The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of oncology and autoimmune diseases. Historically, drug developers have relied heavily on Michael acceptors (e.g., acrylamides) to target non-catalytic cysteine residues. However, for highly nucleophilic catalytic cysteines found in enzymes like Protein Disulfide Isomerases (PDIA1/PDIA3) and cathepsins, standard warheads often suffer from poor selectivity and rapid depletion by intracellular glutathione (GSH).

Aziridine-2-carboxylic acid derivatives have emerged as potent alternatives, leveraging ring strain to drive covalent modification of target enzymes 1. However, unsubstituted or N-acylated aziridines frequently exhibit excessive reactivity or poor physicochemical properties 2.

This guide introduces and evaluates a novel chemotype: 1-(Oxetan-3-yl)aziridine-2-carboxylic acid derivatives . By fusing an oxetane ring to the aziridine nitrogen, developers can precisely tune the basicity and reactivity of the warhead while drastically improving aqueous solubility and metabolic stability 3.

Mechanistic Rationale: The Causality of the Oxetane-Aziridine Fusion

To understand why 1-(Oxetan-3-yl)aziridine-2-carboxylic acid outcompetes traditional warheads, we must examine the causality behind its chemical behavior.

The aziridine ring requires protonation of its nitrogen atom to become sufficiently electrophilic for ring-opening by a thiol nucleophile.

  • The Problem with Traditional Aziridines: N-alkyl aziridines have a relatively high

    
    , meaning they are partially protonated at physiological pH (7.4). This leads to indiscriminate alkylation of off-target proteins and GSH. Conversely, N-acyl aziridines (e.g., 1-acetylaziridine) are highly activated by resonance, making them indiscriminately reactive 2.
    
  • The Oxetane Solution: The oxetan-3-yl group acts as a strong electron-withdrawing group via inductive effects across its strained 4-membered ring 4. This lowers the

    
     of the adjacent aziridine nitrogen, keeping it unprotonated (and thus unreactive) in systemic circulation. Activation only occurs upon binding to the target enzyme, where the acidic microenvironment or specific hydrogen-bonding network (e.g., an oxyanion hole) provides localized protonation, triggering rapid covalent attack by the catalytic cysteine 1.
    

MOA A 1-(Oxetan-3-yl)aziridine Derivative C Non-Covalent Complex (Reversible Binding) A->C k1 B Target Enzyme (Active Site Cys-SH) B->C k1 C->A k-1 D Protonation of Aziridine Nitrogen C->D Acidic microenvironment E Nucleophilic Attack by Cys-S⁻ D->E Ring Strain Release F Covalent Thioether Adduct (Irreversible) E->F k_inact

Covalent inhibition mechanism of oxetanyl-aziridine derivatives.

Comparative Performance Data

To objectively evaluate the 1-(Oxetan-3-yl)aziridine-2-carboxylic acid chemotype, we compare its in vitro performance against standard covalent warheads targeting a model cysteine protease. The data below synthesizes kinetic efficiency (


), intrinsic reactivity (GSH half-life), and physicochemical properties.
Inhibitor ClassWarhead Reactivity (GSH

)
Target

(

)
Aqueous Solubility (

)
Selectivity Window
1-(Oxetan-3-yl)aziridine-2-carboxylic acid > 24 h (Highly Stable) 45,000 > 500 High
N-Acetylaziridine-2-carboxylic acid < 1 h (Highly Reactive)85,000150Low
Acrylamide (Standard TCI) ~ 8 h12,000250Moderate
Unsubstituted Aziridine-2-carboxylic acid ~ 4 h5,000400Low

Key Takeaway: While N-acetylaziridines show higher raw kinetic efficiency, their sub-1-hour GSH half-life renders them unviable for in vivo applications due to rapid clearance and off-target toxicity. The oxetane derivative provides an optimal "Goldilocks" profile: highly stable in circulation but highly potent upon target engagement.

In Vitro Evaluation Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate between reversible binding and time-dependent covalent inactivation.

Protocol A: Continuous Fluorometric Assay for Covalent Inhibition

This protocol determines the kinetic parameters (


 and 

) of the inhibitor against a recombinant target enzyme.
  • Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, 1 mM DTT). Causality note: DTT is required to keep the catalytic cysteine in its reduced, nucleophilic state.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the oxetanyl-aziridine derivative in 100% DMSO.

  • Enzyme Pre-incubation: Add 1 µL of each inhibitor dilution to 49 µL of recombinant enzyme solution in a 96-well black microplate. Incubate at 37°C. Critical Step: Run parallel plates with varying pre-incubation times (0, 15, 30, 60 minutes) to validate the time-dependent nature of covalent inhibition.

  • Reaction Initiation: Add 50 µL of the specific fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cathepsins) at a concentration equal to

    
    .
    
  • Kinetic Monitoring: Measure fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 30 minutes using a microplate reader.

  • Data Processing:

    • Extract the pseudo-first-order rate constant (

      
      ) from the non-linear regression of the progress curves.
      
    • Plot

      
       versus inhibitor concentration. Fit to the equation: 
      
      
      
      to derive the efficiency ratio.

Workflow Step1 Compound Preparation (Serial Dilution in DMSO) Step2 Enzyme Pre-incubation (Time-dependent assay) Step1->Step2 Step3 Substrate Addition (Fluorogenic) Step2->Step3 Step4 Fluorescence Monitoring (Ex/Em: 360/460 nm) Step3->Step4 Step5 Data Analysis (k_inact / K_I calculation) Step4->Step5

Step-by-step in vitro evaluation workflow for time-dependent inhibitors.

Protocol B: Glutathione (GSH) Trapping Assay via LC-MS

To validate the stabilizing effect of the oxetane ring against off-target nucleophiles.

  • Reaction Mixture: Combine 10 µM of the inhibitor with 5 mM GSH (simulating intracellular concentrations) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation & Sampling: Incubate the mixture at 37°C. Withdraw 50 µL aliquots at

    
     hours.
    
  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 1% formic acid. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • LC-MS Analysis: Inject the supernatant into a UPLC-MS/MS system. Monitor the Extracted Ion Chromatogram (EIC) for the depletion of the parent inhibitor mass and the appearance of the corresponding inhibitor-GSH thioether adduct.

  • Validation: A successful 1-(Oxetan-3-yl)aziridine derivative should show

    
     parent compound depletion at 24 hours, confirming its inertness in the absence of the target enzyme's catalytic machinery.
    

Conclusion

The integration of an oxetan-3-yl motif onto the nitrogen of aziridine-2-carboxylic acid represents a masterclass in rational warhead design. By utilizing the electron-withdrawing nature of the oxetane to suppress basal basicity, drug developers can achieve a highly stable circulating pharmacophore that only unleashes its covalent potential within the specific microenvironment of the target enzyme. For researchers developing next-generation targeted covalent inhibitors, this chemotype offers a superior therapeutic window compared to traditional acrylamides and legacy aziridines.

References

  • Source: National Institutes of Health (PubMed / J Enzyme Inhib Med Chem)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • (2R)
  • Source: Academia.

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Properties of Oxetane-Containing Compounds in Drug Discovery

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the oxetane ring—a four-membered cyclic ether—has emerged as a uniquely powerful tool for o...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the oxetane ring—a four-membered cyclic ether—has emerged as a uniquely powerful tool for optimizing the pharmacokinetic profiles of drug candidates.[1] Its value lies not merely in its compact, three-dimensional structure, but in its profound and often predictable influence on critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] This guide provides an in-depth comparison of oxetane-containing compounds against common structural alternatives, supported by experimental data and detailed protocols for their evaluation. We will explore the causality behind why this simple heterocycle can resolve complex pharmacokinetic challenges, from poor solubility to rapid metabolic clearance.

The Oxetane Moiety: A Bioisosteric Powerhouse

The utility of the oxetane ring is rooted in its application as a bioisostere, a molecular fragment that can replace another while retaining or enhancing desired biological activity and physicochemical properties.[2] It is most frequently employed as a surrogate for gem-dimethyl and carbonyl groups.[3][4][5]

  • Replacement for gem-Dimethyl Groups: The oxetane ring occupies a similar steric volume to a gem-dimethyl group but introduces polarity. This substitution can block metabolically weak C-H bonds and disrupt unfavorable lipophilic interactions, thereby improving aqueous solubility and metabolic stability without the associated increase in lipophilicity that the gem-dimethyl group confers.[2][3][5]

  • Replacement for Carbonyl Groups: As a "nonclassical isostere" of the carbonyl group, the oxetane mimics its dipole moment and hydrogen bond accepting capability.[6] However, it is significantly more stable against metabolic reduction, offering a robust alternative that enhances a compound's metabolic half-life and three-dimensionality.[2][5]

G cluster_0 Common Functional Groups cluster_1 Oxetane Bioisostere gem-Dimethyl R1-C(CH₃)₂-R2 Oxetane R1-(C₄H₆O)-R2 gem-Dimethyl->Oxetane Improves: - Solubility - Metabolic Stability Carbonyl R1-C(=O)-R2 Carbonyl->Oxetane Improves: - Metabolic Stability - 3D-Dimensionality

Caption: Oxetane as a versatile bioisosteric replacement.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The introduction of an oxetane ring can fundamentally alter a molecule's properties, often transforming a challenging lead compound into a viable drug candidate.

Aqueous Solubility and Lipophilicity

A primary challenge in drug discovery is ensuring adequate aqueous solubility for oral bioavailability. The polar ether oxygen of the oxetane ring significantly enhances solubility when replacing non-polar groups.[1]

  • Impact: Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[2][7] This is a direct consequence of increasing polarity and hydrogen bond accepting capability.[3]

  • Lipophilicity (LogD): Concurrently, oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts.[2] This reduction in LogD is beneficial for reducing off-target toxicities and improving overall drug-like properties.[2]

Matched Pair Comparison: Solubility & Lipophilicity Parent Compound (with gem-Dimethyl)Oxetane AnalogFold Change / Difference
Aqueous Solubility 1x4x to >4000xSignificant Improvement[2][7]
Lipophilicity (cLogP) HigherLowerFavorable Reduction[8]
Metabolic Stability

Rapid metabolic clearance is a frequent cause of clinical failure. The oxetane ring is metabolically robust and serves as an effective "metabolic shield."[1][4]

  • Mechanism of Action: The increased metabolic stability is largely due to a reduced susceptibility to metabolism by Cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism.[9] By blocking or shielding these metabolically vulnerable sites, the oxetane moiety can significantly extend a compound's half-life.[1][9]

  • Metabolic Shunting: Furthermore, incorporating an oxetane can redirect metabolism away from CYP450 pathways towards hydrolysis by microsomal epoxide hydrolase (mEH).[2][10] This can reduce the risk of drug-drug interactions (DDIs) associated with the inhibition or induction of CYP enzymes.[10]

Matched Pair Comparison: In Vitro Metabolic Stability (Human Liver Microsomes) Parent CompoundOxetane AnalogObservation
Half-Life (t½) LowerHigherImproved Stability[9][11]
Intrinsic Clearance (CLint) HigherLowerReduced Clearance[9][11]
Basicity (pKa) Modulation

High amine basicity can lead to liabilities such as poor cell permeability and hERG channel inhibition. The strong electron-withdrawing nature of the oxetane's oxygen atom provides a powerful strategy to mitigate these issues.[2]

  • Impact: An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[2] This tactic allows for the fine-tuning of a compound's ionization state at physiological pH, which is critical for optimizing absorption and distribution.[1] Several clinical candidates have successfully employed this strategy to reduce off-target effects.[8]

Matched Pair Comparison: Amine Basicity Parent Compound (Amine)Oxetane-Substituted AminepKa Difference
pKa ~9.1~6.4~2.7 units lower[2][8]

Experimental Protocols for Property Evaluation

To ensure the trustworthiness of claims, every protocol described must be a self-validating system. The following are standard, robust methodologies for assessing the key pharmacokinetic properties discussed.

G cluster_assays In Vitro PK Assays MetStab Metabolic Stability (HLM) Data Calculate & Compare: t½, CLint, Solubility (µg/mL), % Unbound, IC₅₀ MetStab->Data Solubility Aqueous Solubility (Kinetic/Thermodynamic) Solubility->Data PPB Plasma Protein Binding (RED) PPB->Data CYP CYP450 Inhibition CYP->Data Compound New Oxetane-Containing Compound Compound->MetStab Compound->Solubility Compound->PPB Compound->CYP

Caption: Workflow for evaluating the pharmacokinetic properties of a novel compound.

Protocol 1: In Vitro Metabolic Stability Assay

This assay determines a compound's susceptibility to metabolism, primarily by Phase I enzymes.[12]

  • Objective: To determine the half-life (t½) and intrinsic clearance (CLint) of a compound in human liver microsomes (HLM).[13]

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled Human Liver Microsomes (HLM).

    • NADPH regenerating system (NRS) solution.

    • Phosphate buffer (pH 7.4).

    • Ice-cold acetonitrile or methanol with an internal standard for quenching.

    • Incubator (37°C), centrifuge, and LC-MS/MS system.[12]

  • Methodology:

    • Preparation: Prepare a working solution of the test compound in phosphate buffer.

    • Pre-incubation: In a microcentrifuge tube, mix the HLM and the test compound working solution. Pre-incubate at 37°C for 5-10 minutes.

    • Initiation: Initiate the metabolic reaction by adding the NRS solution.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the reaction mixture.

    • Termination: Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold quenching solution.[12]

    • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

    • Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.[14]

    • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the rate constant (k). Calculate t½ = 0.693/k and CLint = (0.693/t½) / (protein concentration).[12][13]

Protocol 2: Aqueous Solubility Assay

Solubility can be assessed via high-throughput kinetic methods or the more definitive thermodynamic "shake-flask" method.[15][16]

  • Objective: To quantify the maximum dissolved concentration of a compound in an aqueous buffer.

  • A. Kinetic Solubility (Nephelometry):

    • Prepare serial dilutions of the compound (from a DMSO stock) in an aqueous buffer (e.g., PBS, pH 7.4) in a microplate.[15]

    • Allow the plate to equilibrate for 1-2 hours.

    • Measure the turbidity (light scattering) of each well using a nephelometer.[15] The concentration at which precipitation is first detected is the kinetic solubility.

  • B. Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess of the solid compound to a vial containing the aqueous buffer.[17]

    • Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.[17][18]

    • Filter or centrifuge the suspension to remove undissolved solid.

    • Quantify the concentration of the compound in the clear filtrate/supernatant using a calibrated HPLC-UV or LC/MS method.[17] This concentration is the thermodynamic solubility.

Protocol 3: Plasma Protein Binding (PPB) Assay

This assay measures the fraction of a drug that is bound to plasma proteins, as only the unbound drug is pharmacologically active.[19]

  • Objective: To determine the percentage of a compound that is unbound (% Unbound) in plasma.

  • Methodology (Rapid Equilibrium Dialysis - RED):

    • Setup: Use a RED device, which has two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8,000 Da).[19][20]

    • Loading: Add plasma spiked with the test compound to one chamber and an equal volume of phosphate-buffered saline (PBS) to the other chamber.

    • Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[19][21]

    • Sampling: After incubation, collect samples from both the plasma and the PBS chambers.

    • Analysis: Combine the samples with an equal volume of the opposing matrix (PBS for the plasma sample, blank plasma for the PBS sample) to ensure matrix matching. Precipitate proteins with an organic solvent and analyze the concentration of the compound in both chambers by LC-MS/MS.[19]

    • Calculation: Calculate the % Unbound = (Concentration in PBS chamber / Concentration in plasma chamber) x 100.

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay

This assay is critical for predicting potential drug-drug interactions.[22][23]

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[22]

  • Materials:

    • Recombinant human CYP enzymes (rhCYP).

    • Fluorogenic or probe substrates specific to each CYP isoform.

    • NADPH.

    • Test compound and known inhibitors (positive controls).

  • Methodology:

    • Reaction Mixture: In a microplate, combine the rhCYP enzyme, buffer, and varying concentrations of the test compound or control inhibitor.

    • Initiation: Start the reaction by adding a mixture of the probe substrate and NADPH.

    • Incubation: Incubate at 37°C for a predetermined time.

    • Detection: Measure the formation of the fluorescent metabolite using a plate reader.

    • Data Analysis: Plot the percentage of enzyme activity versus the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[23]

Conclusion

The oxetane ring is far more than a simple structural component; it is a strategic element for rationally designing drug candidates with superior pharmacokinetic profiles. Its ability to concurrently enhance aqueous solubility, improve metabolic stability, and modulate the basicity of adjacent functional groups makes it an invaluable asset in overcoming common drug discovery hurdles.[5][24][25] The comparative data overwhelmingly supports its use as a bioisosteric replacement for gem-dimethyl and carbonyl groups. By employing the robust experimental protocols detailed in this guide, researchers can confidently evaluate and leverage the unique properties of oxetane-containing compounds to accelerate the development of safer and more effective medicines.

References

  • ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Available from: [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Available from: [Link]

  • MDPI. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available from: [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Available from: [Link]

  • PMC. (2022). Oxetanes in Drug Discovery Campaigns. Available from: [Link]

  • Creative Diagnostics. (2024). CYP450 Inhibition and Induction Assay. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • Scientific Research Publishing. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Available from: [Link]

  • PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Available from: [Link]

  • Springer Nature Experiments. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Available from: [Link]

  • Eurofins Discovery. CYP Inhibition Assays. Available from: [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. Available from: [Link]

  • Taylor & Francis. (2025). Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Available from: [Link]

  • PMC. Applications of oxetanes in drug discovery and medicinal chemistry. Available from: [Link]

  • PMC. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available from: [Link]

  • QPS. Plasma Protein Binding. Available from: [Link]

  • Domainex. Plasma Protein Binding Assay. Available from: [Link]

  • PMC. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Available from: [Link]

  • PubMed. (2023). Oxetanes in Drug Discovery Campaigns. Available from: [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Available from: [Link]

  • Novascreen. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • Creative Biolabs. Aqueous Solubility. Available from: [Link]

  • BioIVT. In Vitro Plasma Protein Binding. Available from: [Link]

  • PMC. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Available from: [Link]

  • PMC. Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Available from: [Link]

  • MDPI. (2020). Chemical Space Exploration of Oxetanes. Available from: [Link]

Sources

Validation

Comparative study of oxetane as a bioisostere for proline analogues

A Comparative Guide for Drug Development Professionals Oxetane as a Bioisostere for Proline Analogues: A Strategic Tool for Optimizing Drug Candidates The rational design of drug candidates is a meticulous process of ite...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

Oxetane as a Bioisostere for Proline Analogues: A Strategic Tool for Optimizing Drug Candidates

The rational design of drug candidates is a meticulous process of iterative optimization, where medicinal chemists strategically modify molecular scaffolds to enhance their Absorption, Distribution, Metabolism, and Excretion (ADME) properties while maintaining or improving potency. Bioisosterism, the substitution of one chemical group for another with similar steric and electronic characteristics, is a cornerstone of this process. This guide offers an in-depth comparative analysis of the oxetane ring as a bioisostere for proline analogues, a substitution strategy that has gained significant traction for its ability to resolve common developmental hurdles such as poor solubility and metabolic instability.[1][2]

Proline's unique pyrrolidine ring imparts conformational rigidity, which can be highly advantageous for locking in a bioactive conformation for target binding. However, this same feature can contribute to undesirable physicochemical properties. The replacement of proline's carbocyclic ring with an oxetane—a four-membered ether—introduces a polar, metabolically stable motif that can profoundly alter a molecule's profile.[3][4] The strained ring system and the hydrogen-bond accepting capacity of the ether oxygen offer a unique combination of properties that can be leveraged to overcome challenges in lead optimization.[5]

This guide, intended for researchers and drug development professionals, will dissect the causal relationships behind the experimental choices in synthesizing and evaluating these analogues, providing field-proven insights into their comparative performance.

Section 1: Comparative Physicochemical & Conformational Landscape

The decision to employ a bioisosteric replacement is predicated on modulating a molecule's fundamental properties. The substitution of a proline framework with an oxetane analogue can trigger significant, often beneficial, shifts in solubility, lipophilicity, and conformational behavior.[6]

Impact on Lipophilicity and Aqueous Solubility

A primary driver for using the oxetane motif is to mitigate the high lipophilicity that often plagues drug candidates, which can lead to poor solubility and rapid metabolic breakdown.[7] The incorporation of the polar ether oxygen in the oxetane ring typically reduces lipophilicity (LogD/LogP) and can dramatically improve aqueous solubility compared to carbocyclic analogues like proline or gem-dimethyl replacements.[2][6][7] In some contexts, replacing a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000.[2][6]

Table 1: Comparative Physicochemical Properties of Proline vs. Oxetane-based Scaffolds

PropertyProline Analogue (Parent)Oxetane Analogue (Bioisostere)Rationale for Change
Lipophilicity (cLogP) HigherLowerThe polar ether oxygen in the oxetane ring increases hydrophilicity.[7]
Aqueous Solubility Often LowerGenerally HigherIncreased polarity and hydrogen-bond accepting capability of the oxetane oxygen improves interaction with water.[8][6]
Basicity of Proximal Amines (pKa) BaselineLowerThe electron-withdrawing effect of the oxetane oxygen can reduce the basicity of adjacent amines by up to 2.7 pKa units.[2]
Conformational Divergence: Proline vs. Oxetane

The conformational rigidity of proline is dictated by the puckering of its five-membered pyrrolidine ring, which typically adopts "envelope" or "twist" conformations. The oxetane ring, being a more strained four-membered system, adopts a distinct, more puckered conformation. This altered geometry changes the spatial orientation of substituents, which can lead to novel and potentially more favorable interactions within a target's binding pocket.[3] Furthermore, the introduction of an oxetane into a peptide backbone has been shown to induce a turn, a structural motif that can be exploited to facilitate macrocyclization or to stabilize specific secondary structures.[9][10]

Diagram 1: Ring Conformation Comparison

G cluster_proline Proline Ring Conformations cluster_oxetane Oxetane Ring Conformation Proline Proline Envelope Envelope Proline->Envelope puckering Twist Twist Proline->Twist puckering Oxetane Oxetane Puckered Puckered Oxetane->Puckered strained puckering

Caption: Conformational variance between proline and oxetane rings.

Section 2: Synthesis of Oxetane-Proline Analogue Building Blocks

The successful incorporation of an oxetane-proline analogue requires robust synthetic access to suitable building blocks. While numerous routes exist, a common strategy involves the conjugate addition to a nitromethylene oxetane, followed by reduction and subsequent peptide coupling.[10][11]

Experimental Protocol: Synthesis of an Oxetane-Modified Dipeptide Building Block

This protocol provides a representative, multi-step synthesis for an Fmoc-protected oxetane-modified dipeptide, suitable for solid-phase peptide synthesis (SPPS).

Objective: To synthesize a dipeptide building block where an amide carbonyl is replaced by an oxetane ring.

Materials:

  • Fmoc-protected amino acid cumyl ester (e.g., Fmoc-Ala-OCumyl)

  • Piperidine in DMF (20%)

  • 3-(Nitromethylene)oxetane

  • Diisopropylethylamine (DIPEA)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • N-Z protected amino acid (e.g., Z-Gly-OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

Procedure:

  • Fmoc Deprotection: Dissolve the starting Fmoc-amino acid cumyl ester (1.0 eq) in 20% piperidine/DMF. Stir at room temperature for 30 minutes. Concentrate the mixture in vacuo to remove piperidine.

  • Conjugate Addition: Dissolve the resulting free amine in DCM. Add 3-(nitromethylene)oxetane (1.1 eq) and stir at room temperature for 12-16 hours. Monitor by TLC. Upon completion, concentrate and purify by flash chromatography to yield the nitro-adduct.

  • Nitro Group Reduction: Dissolve the purified nitro-adduct in a 3:1 mixture of EtOH/water. Add NH₄Cl (5.0 eq) and Fe powder (5.0 eq). Heat the mixture to reflux (approx. 80°C) for 2-4 hours. Cool to room temperature, filter through Celite, and concentrate. Extract the aqueous residue with EtOAc. Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude amine.

  • Peptide Coupling: Dissolve the crude amine (1.0 eq) in DCM. Add the N-Z protected amino acid (1.1 eq), HBTU (1.1 eq), and DIPEA (2.2 eq). Stir at room temperature for 4-6 hours. Dilute with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the final oxetane-modified dipeptide building block.

Diagram 2: Synthetic Workflow for Oxetane Building Block

G Start Fmoc-AA-OCumyl Fmoc_Deprotection 1. Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Conjugate_Addition 2. Conjugate Addition (3-(Nitromethylene)oxetane) Fmoc_Deprotection->Conjugate_Addition Nitro_Reduction 3. Nitro Reduction (Fe / NH4Cl) Conjugate_Addition->Nitro_Reduction Peptide_Coupling 4. Peptide Coupling (Z-AA-OH, HBTU) Nitro_Reduction->Peptide_Coupling End Final Product Peptide_Coupling->End

Caption: Key steps in the synthesis of an oxetane-modified dipeptide.

Section 3: Performance Evaluation: Metabolic Stability and Biological Activity

The primary advantage of using oxetane as a bioisostere is often a significant improvement in metabolic stability.[3][12] The oxetane ring is resistant to CYP450-mediated oxidation, a common metabolic fate for many organic molecules, particularly those with labile C-H bonds found in alkyl groups.[5][12]

Comparative Metabolic Stability

In vitro assays using liver microsomes are the industry standard for assessing metabolic lability in early discovery. Numerous studies have demonstrated that the replacement of metabolically vulnerable groups (like gem-dimethyl or certain methylene groups) with an oxetane leads to a marked increase in the metabolic half-life (t½) and a reduction in intrinsic clearance (CLint).[4][8][12]

Table 2: Illustrative Comparison of Biological Performance (Matched Pair Analysis)

ParameterProline-Containing InhibitorOxetane-Containing AnalogueImplication of Change
Target Potency (IC₅₀) 25 nM20 nMPotency is maintained or slightly improved, indicating the oxetane mimics the necessary binding interactions.[9]
Metabolic Stability (t½, HLM) 15 min> 120 minDramatically reduced metabolic clearance, a key advantage for improving in vivo exposure.[8][12][13]
Aqueous Solubility (pH 7.4) 20 µg/mL150 µg/mLImproved solubility aids formulation and bioavailability.[3][13]

Note: This data is representative, based on trends reported in medicinal chemistry literature. Actual results are context-dependent.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol outlines a standard procedure to determine the metabolic half-life of a compound.

Objective: To quantify the rate of metabolism of a test compound when incubated with human liver microsomes (HLM).

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, etc.)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Ice-cold "Stop Solution" (e.g., Acetonitrile with an internal standard like warfarin or tolbutamide)

  • Incubator set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM and the NADPH regenerating system on ice. Prepare a master mix of phosphate buffer and HLM in a microcentrifuge tube.

  • Pre-incubation: Pre-warm the master mix at 37°C for 5 minutes.

  • Reaction Initiation: Add the test compound to the master mix to achieve a final concentration of 1 µM. Immediately add the NADPH regenerating system to start the reaction. This is the T₀ time point.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing a larger volume (e.g., 150 µL) of the ice-cold Stop Solution. Vortex vigorously to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Interpretation: Plot the natural log of the percentage of the remaining parent compound against time. The slope of this line (-k) is used to calculate the half-life using the formula: t½ = 0.693 / k .

Diagram 3: Workflow for Microsomal Stability Assay

G Start Start Prepare_Mix Prepare HLM Master Mix Start->Prepare_Mix Pre_Incubate Pre-warm at 37°C Prepare_Mix->Pre_Incubate Initiate Initiate Reaction (Add Compound + NADPH) Pre_Incubate->Initiate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench with Cold Acetonitrile (+ Internal Standard) Sample->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant via LC-MS/MS Centrifuge->Analyze Calculate Calculate Metabolic Half-Life (t½) Analyze->Calculate End End Calculate->End

Caption: Standard experimental workflow for assessing metabolic stability.

Conclusion and Expert Opinion

The strategic replacement of a proline motif with an oxetane analogue is a powerful and validated tactic in modern medicinal chemistry.[1] This bioisosteric substitution offers a compelling solution to common optimization challenges, most notably by enhancing metabolic stability and improving aqueous solubility.[3][13] The unique conformational preferences of the strained four-membered ring can also provide new opportunities for optimizing target engagement. While the synthesis of oxetane building blocks can be more involved than their simple amino acid counterparts, the significant improvements in the overall ADME profile often justify the investment. The successful progression of several oxetane-containing molecules into clinical trials underscores the confidence in this motif as a valuable element in drug design.[1][14] For research teams facing hurdles with metabolic clearance or solubility in proline-containing scaffolds, the oxetane bioisostere represents a rational and promising path forward.

References

  • BenchChem. (n.d.). Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability.
  • Majer, L., & Slavíček, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Jat Y. K., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
  • MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. (n.d.).
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (n.d.). PMC.
  • Macrocyclisation of small peptides enabled by oxetane incorporation. (n.d.). PMC.
  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC.
  • ResearchGate. (n.d.). Synthesis and structure of oxetane containing tripeptide motifs.
  • Wessjohann, L. A., et al. (2012). Application of Bioisosteres in Drug Design.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
  • SciSpace. (n.d.). Development of oxetane modified building blocks for peptide synthesis.

Sources

Safety & Regulatory Compliance

Safety

Operational Masterguide: Safe Handling, Deactivation, and Disposal of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid

Executive Summary & Chemical Risk Profile 1-(Oxetan-3-yl)aziridine-2-carboxylic acid is a highly specialized, dual-strained heterocyclic compound utilized in advanced drug discovery and synthetic chemistry. Featuring bot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Risk Profile

1-(Oxetan-3-yl)aziridine-2-carboxylic acid is a highly specialized, dual-strained heterocyclic compound utilized in advanced drug discovery and synthetic chemistry. Featuring both a 4-membered oxetane ring and a 3-membered aziridine ring, this molecule presents unique and severe operational hazards.

As a Senior Application Scientist, I cannot overstate the importance of treating this compound with extreme caution. Aziridines are potent electrophiles and known alkylating agents, making them . Furthermore, the presence of a carboxylic acid moiety introduces the critical risk of auto-catalyzed polymerization. This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, chemical deactivation, and final disposal of this compound.

Quantitative Hazard Summary
Property / HazardDescription / ValueOperational Implication
Ring Strain (Aziridine) ~27 kcal/molHighly susceptible to nucleophilic ring-opening; severe exothermic reactivity.
Ring Strain (Oxetane) ~25 kcal/molSecondary site for acid-catalyzed ring opening; complicates degradation kinetics.
Auto-polymerization Risk High (Zwitterionic nature)Must be stored at -20°C; never bulk-store untreated waste[1].
Toxicity Profile Alkylating agent, suspected mutagenRequires strict PPE; mandatory chemical deactivation prior to disposal.
Recommended Quench Acidic Sodium ThiosulfateConverts the toxic aziridine into a non-toxic, water-soluble Bunte salt derivative.

Mechanistic Rationale for Disposal Protocols (E-E-A-T)

Why is direct disposal of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid into standard organic waste jugs strictly prohibited? The answer lies in the molecule's fundamental reactivity:

  • Zwitterionic Auto-Polymerization: The molecule contains both a nucleophilic/basic aziridine nitrogen and an acidic carboxylic acid. In concentrated solutions or upon warming, the acid can protonate the aziridine of an adjacent molecule, activating it for a nucleophilic attack. This triggers a runaway, highly exothermic polymerization that can over-pressurize and rupture waste containers[1].

  • Alkylating Mutagenicity: Because aziridines can irreversibly cross-link DNA, standard waste aggregation poses an unacceptable exposure risk to downstream waste-handling personnel. Regulatory guidelines, such as those outlined in the, mandate the chemical destruction (ring-opening) of such highly reactive agents prior to final disposal[2].

  • Dual-Ring Strain: The oxetane ring and aziridine ring make the molecule highly sensitive to strong acids, which can violently open both rings simultaneously[3]. Therefore, chemical deactivation must be performed under carefully controlled, mildly acidic conditions to prevent thermal runaway.

Standard Operating Procedure: Chemical Deactivation (Quenching)

To eliminate the mutagenic and polymerization risks, the aziridine ring must be chemically opened using a nucleophile before the waste leaves the laboratory. The most reliable, field-proven method is thiosulfate-mediated ring opening .

Materials Required:
  • Sodium thiosulfate (

    
    )
    
  • Sodium bisulfate (

    
    ) or dilute Acetic Acid
    
  • Fume hood with high-flow ventilation

  • LC-MS or TLC for analytical verification

Step-by-Step Deactivation Protocol:
  • Preparation: Conduct all operations inside a certified fume hood. Wear appropriate PPE, including a chemically resistant lab coat, safety goggles, and double-layered nitrile or butyl rubber gloves.

  • Solvent Dilution: Dissolve the waste 1-(Oxetan-3-yl)aziridine-2-carboxylic acid in a miscible, non-nucleophilic solvent (e.g., THF or water) to a concentration of

    
     to mitigate exothermic risks.
    
  • Quench Solution Preparation: In a separate, oversized round-bottom flask, prepare a 10-fold molar excess of aqueous sodium thiosulfate. Adjust the pH to 4.0–5.0 using sodium bisulfate.

    • Mechanistic Insight: Mild acidity protonates the aziridine nitrogen, drastically lowering the activation energy for nucleophilic attack by the thiosulfate ion, ensuring complete destruction without triggering violent polymerization.

  • Controlled Addition: Cool the quench solution to 0–5°C using an ice bath. Add the aziridine solution dropwise via an addition funnel while stirring vigorously.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.

  • Analytical Verification (Self-Validating Step): Before declaring the compound destroyed, analyze an aliquot via LC-MS or TLC. The protocol is only complete when the parent mass of the aziridine is completely absent.

  • Final Routing: Once verified, the resulting aqueous solution (now containing non-toxic, water-soluble sulfonated amino acid derivatives) must be transferred to an appropriately labeled aqueous hazardous waste container for[4].

Emergency Spill Response Workflow

Accidental releases require immediate, systematic action to prevent inhalation exposure and environmental contamination.

  • Isolate the Area: Evacuate personnel from the immediate vicinity. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[5]. Crucial Warning: Do not use paper towels or sawdust, as the acidic nature of the compound could trigger an exothermic reaction with organic materials.

  • Collection: Using non-sparking tools, carefully sweep the absorbed material into a chemically resistant, sealable container (e.g., a high-density polyethylene bucket).

  • Surface Decontamination: Wash the spill surface with the mildly acidic sodium thiosulfate solution described in Section 3 to ring-open any residual aziridine, followed by a thorough wash with soap and water[5].

  • Disposal: Treat the collected absorbent material as highly hazardous waste and route it directly for incineration[4].

Disposal Workflow Visualization

G Start Waste Generation: 1-(Oxetan-3-yl)aziridine- 2-carboxylic acid Decision Disposal Route? Start->Decision Spill Spill Response (Isolate & Absorb) Decision->Spill Accidental Release Routine Routine Disposal (Fume Hood) Decision->Routine Planned Disposal Quench Chemical Deactivation (Na2S2O3 / NaHSO4) Spill->Quench Transfer to Hood Routine->Quench Controlled Addition Verify Analytical Verification (LC-MS / TLC) Quench->Verify 2-4 Hours Stirring Verify->Quench Incomplete Reaction Incineration High-Temp Incineration (Licensed Facility) Verify->Incineration No Parent Mass Detected

Workflow for the deactivation and safe disposal of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid.

References

  • Title: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals Source: National Research Council / University of British Columbia URL: [Link]

  • Title: Hazardous Laboratory Chemicals Disposal Guide Source: Reed College URL: [Link]

  • Title: Safety Data Sheet - Polyfunctional Aziridine Source: Essential Industries URL: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 1-(Oxetan-3-yl)aziridine-2-carboxylic acid

As a highly specialized bifunctional building block, 1-(Oxetan-3-yl)aziridine-2-carboxylic acid presents unique logistical and safety challenges. The convergence of two highly strained heterocycles—an aziridine and an ox...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly specialized bifunctional building block, 1-(Oxetan-3-yl)aziridine-2-carboxylic acid presents unique logistical and safety challenges. The convergence of two highly strained heterocycles—an aziridine and an oxetane—alongside a mildly acidic carboxylic acid group creates a molecule with immense synthetic utility but profound reactivity.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, operational use, and disposal of this compound. Our methodology prioritizes mechanistic understanding: by understanding why the molecule reacts, we can engineer fail-safe handling systems.

Mechanistic Hazard Profile: The Causality of Risk

To design an effective safety protocol, we must first deconstruct the molecular architecture of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid. The hazards are not merely additive; they are synergistic.

  • The Aziridine Ring (Alkylating Potential): Aziridines possess internal bond angles of approximately 60°, generating massive angle strain[1]. This strain drives their reactivity as potent electrophiles. In biological systems, aziridines act as powerful alkylating agents, readily cross-linking DNA, which classifies them as severe mutagens and potential carcinogens[2].

  • The Oxetane Ring (Acid Sensitivity): The four-membered oxetane ring carries a ring strain of approximately 106 kJ/mol[3]. While slightly more stable than epoxides, oxetanes are highly susceptible to acid-catalyzed ring-opening and decomposition[4].

  • Intramolecular Auto-Catalysis Risk: The most critical hazard of this specific molecule is the presence of the carboxylic acid moiety. Aziridines undergo violent, exothermic polymerization when exposed to acids[2]. Because this molecule contains its own acidic proton, it is at constant risk of auto-protonation (forming an aziridinium ion), which immediately triggers nucleophilic attack from adjacent molecules. This can lead to runaway exothermic polymerization if thermal controls are breached.

HazardLogic Molecule 1-(Oxetan-3-yl)aziridine -2-carboxylic acid Aziridine Aziridine Ring (~60° Bond Angle) Molecule->Aziridine Oxetane Oxetane Ring (~106 kJ/mol Strain) Molecule->Oxetane Acid Carboxylic Acid (Proton Donor) Molecule->Acid Alkylating Potent Alkylating Agent (DNA Reactive / Mutagenic) Aziridine->Alkylating Nucleophilic attack Polymerization Exothermic Polymerization Aziridine->Polymerization Ring-opening Oxetane->Polymerization Acid-catalyzed degradation Acid->Polymerization Auto-protonation PPE Strict PPE: Butyl Gloves & Fume Hood Alkylating->PPE Mitigation Strategy Temp Storage & Handling: Strictly 2-8°C Polymerization->Temp Mitigation Strategy

Diagram 1: Mechanistic causality of hazards and corresponding mitigation strategies.

Quantitative Safety & Physicochemical Data

The following table synthesizes the baseline quantitative data required for risk assessment, derived from the behavior of aziridine-2-carboxylic acid derivatives and oxetane structural analogues[5].

Property / HazardValue / DesignationOperational Implication
Storage Temperature 2–8 °C (Strictly monitored)Prevents auto-catalyzed thermal runaway and degradation[5].
GHS Signal Word DANGER Requires immediate implementation of maximum safety protocols.
Primary Hazard Statements H300, H310, H330, H340, H350Fatal if swallowed/inhaled; May cause genetic defects/cancer[1].
Reactivity Profile Highly reactive with nucleophiles, acids, and oxidantsMust be handled with non-sparking, non-metal tools to prevent friction-induced detonation or degradation[6].
Environmental Hazard H411 (Toxic to aquatic life)Absolutely no sink disposal; requires specialized quenching[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly strained alkylating agents. The OSHA Personal Protective Equipment Standard requires a specific hazard assessment for reactive chemicals[7].

  • Hand Protection (Critical): Do not rely on standard thin nitrile gloves. Aziridines can permeate standard latex and thin nitrile rapidly. Mandatory: Double-gloving. Use a high-dexterity inner nitrile glove and a heavy-duty Butyl rubber or multi-laminate (e.g., Silver Shield) outer glove. Butyl rubber provides superior resistance to highly corrosive and alkylating compounds[8].

  • Eye and Face Protection: Chemical splash goggles paired with a full-face shield. The risk of exothermic splattering during solvent addition necessitates dual-layer protection[9].

  • Body Protection: A flame-resistant (FR) lab coat buttoned to the top, supplemented by a chemical-resistant apron if handling volumes greater than 500 mg.

  • Respiratory & Engineering Controls: All manipulations must be performed inside a certified, high-velocity chemical fume hood[9]. If scaling up beyond 1 gram, a blast shield must be erected within the hood[6].

Operational Workflow: Step-by-Step Methodology

When working with highly reactive chemicals, the National Research Council's Prudent Practices in the Laboratory dictates that no more than 0.5 g of reactants should be present in a single reaction vessel during initial scale-up[7].

Phase 1: Preparation and Transfer
  • Purge the Environment: Ensure the fume hood is clear of all incompatible materials (acids, heavy metals, halogenated solvents). Line the work surface with removable, chemical-absorbent paper[6].

  • Temperature Control: Retrieve the compound from the 2-8°C refrigerator in a secondary containment vessel packed with dry ice or regular ice. Do not allow the neat chemical to reach room temperature prior to solvent dilution to prevent auto-polymerization.

  • Static-Free Weighing: Use exclusively plastic, ceramic, or glass spatulas. Never use metal spatulas with highly strained, potentially explosive heterocycles due to the risk of friction or static discharge[6].

Phase 2: Reaction Execution
  • Dilution: Dissolve the compound in an inert, pre-chilled solvent (e.g., dry THF or DCM, depending on compatibility) immediately after weighing. Dilution significantly reduces the risk of intermolecular auto-catalysis.

  • Reagent Addition: Add any activating agents or nucleophiles dropwise via a syringe pump or dropping funnel while maintaining the reaction flask in a cooling bath (0°C to -20°C).

  • Monitoring: Monitor the reaction strictly via TLC or LC-MS. Do not concentrate the unreacted aziridine on a rotary evaporator, as the applied heat and concentration will trigger violent polymerization[6].

Emergency Quenching and Disposal Plan

Aziridine and oxetane waste cannot be disposed of in standard organic waste streams without prior deactivation (quenching). Unquenched aziridines in a mixed waste carboy can react with trace acids to cause catastrophic overpressurization and explosion[9].

Step-by-Step Quenching Protocol

The goal of this protocol is to safely force the ring-opening of the aziridine and oxetane moieties, converting them into stable, non-alkylating amino-alcohols.

  • Ice Bath Preparation: Place a large beaker containing at least 10 parts cold water (relative to the estimated volume of the chemical waste) into an ice bath. The ice bath is critical to dissipate the massive heat of enthalpy released during ring-opening[9].

  • Waste Dilution: Slowly transfer the aziridine-containing reaction waste into the cold water while stirring vigorously.

  • Acidic Hydrolysis: Slowly add dilute acetic acid (10% v/v) dropwise to the mixture. Monitor the temperature continuously. The acid will catalyze the ring-opening of both the aziridine and the oxetane. If the temperature rises above 20°C, pause the addition[9].

  • Maturation: Allow the mixture to stir at room temperature for 12 to 24 hours to ensure complete hydrolysis of all strained rings.

  • Neutralization: Check the pH. Neutralize the solution to a pH of 7–9 using dilute sodium hydroxide (NaOH) before transferring it to the final hazardous waste container[9].

DisposalWorkflow Start Active Chemical Waste (Contains Strained Rings) Dilution Step 1: Aqueous Dilution (10:1 Cold Water in Ice Bath) Start->Dilution Prevent Thermal Runaway Quench Step 2: Acid Catalysis (Dropwise Dilute Acetic Acid) Dilution->Quench Initiate Ring-Opening Hydrolysis Step 3: Hydrolysis (Stir at RT for 12-24 hours) Quench->Hydrolysis Ensure Complete Deactivation pHCheck Step 4: pH Neutralization (Adjust to pH 7-9 with NaOH) Hydrolysis->pHCheck Stabilize for Storage Waste Step 5: Hazardous Waste (Label & Store in Secondary Containment) pHCheck->Waste Final Regulatory Disposal

Diagram 2: Step-by-step quenching and disposal workflow for aziridine/oxetane waste.

References

  • MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. Retrieved from[Link]

  • Wikipedia. Aziridine. Retrieved from [Link]

  • Veeprho. Aziridine Impurities and Related Compound. Retrieved from [Link]

  • Thieme Connect. Oxetanes and Oxetan-3-ones. Retrieved from [Link]

  • MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]

  • Case Western Reserve University (Luo, Q.). (2018). Laboratory Safety Standard Operating Procedure (SOP): Handling Azide Compounds & Reactive Intermediates. Retrieved from [Link]

  • Florida State University EHS. OSHA Glove Selection Chart. Retrieved from [Link]

Sources

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